Tetraammineplatinum(II) nitrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
azane;platinum(2+);dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.4H3N.Pt/c2*2-1(3)4;;;;;/h;;4*1H3;/q2*-1;;;;;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAKORNXYLGSJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H12N6O6Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16455-68-8 (Parent) | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10174665 | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20634-12-2 | |
| Record name | Tetraammineplatinum dinitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraammineplatinum dinitrate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10174665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraammineplatinum dinitrate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tetraammineplatinum(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) nitrate (B79036), with the chemical formula --INVALID-LINK--₂, is a significant coordination compound. It is a water-soluble, crystalline solid that serves as a crucial precursor in the synthesis of various platinum-based catalysts and materials.[1][2] Its applications are found in materials science for developing novel functional materials and thin films, and it also acts as an analytical reagent for detecting amino acids.[1] This guide provides a comprehensive overview of the synthesis and characterization of tetraammineplatinum(II) nitrate, presenting detailed experimental protocols, tabulated data, and process visualizations to support researchers in their work.
Physicochemical Properties
This compound is typically a white to pale yellow crystalline powder or chunks.[1][3][4] It is highly soluble in water.[5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | --INVALID-LINK--₂ or H₁₂N₆O₆Pt |
| Molecular Weight | 387.21 g/mol [1][7] |
| Appearance | White to pale yellow crystalline powder or chunks[1][3][4] |
| Density | 1.05 g/cm³[1][6] |
| Melting Point | Decomposes at 262 °C[1][6][7] |
| Solubility | Soluble in water[5][6] |
| CAS Registry Number | 20634-12-2[1] |
Synthesis Protocols
Two primary methods for the synthesis of this compound are detailed below. The first is a novel, high-yield process starting from potassium tetrachloroplatinate(II) (K₂PtCl₄), and the second is a more general approach.
Protocol 1: Novel High-Yield Synthesis from K₂PtCl₄
This method involves a three-step process that avoids the difficult-to-prepare intermediate [Pt(NH₃)₂Cl₂], resulting in a high yield and purity suitable for large-scale production.[8][9] The reported yield for this method is greater than 90%, with a product purity of 99.0% (as metal platinum).[8]
Step 1: Synthesis of cis-diiododiammineplatinum(II)
-
Dissolve 100g of K₂PtCl₄ (241 mmol) in 500 ml of water and filter to remove any insoluble materials.
-
At 45°C, slowly add a solution of 240g of KI (1.45 mol, 50% excess) in 200 ml of water.
-
Allow the reaction to proceed in the dark for 4 hours.
-
Dropwise, add a 1:1 ammonia (B1221849) water solution (30% excess) to obtain a yellow precipitate.
-
Let the mixture stand for 2 hours.
-
Collect the precipitate by filtration, wash it with water and then ethanol.
-
Dry the product, cis-[Pt(NH₃)₂I₂], under vacuum at 60-70°C for 4 hours. The expected yield is 112g (96%).[9]
Step 2: Synthesis of cis-diaquadiaammineplatinum(II) nitrate
-
Suspend 100g of the cis-[Pt(NH₃)₂I₂] (207 mmol) from Step 1 in 500 ml of water.
-
Add an equivalent amount of silver nitrate (70.3g, 414 mmol).
-
Stir the mixture and allow it to react at 45°C for 5 hours.
-
Monitor the reaction for completion, then filter to remove the AgI precipitate.
-
Freeze-dry the mother liquor to near dryness to obtain the hydrate (B1144303) nitrate, cis---INVALID-LINK--₂.[9]
Step 3: Synthesis of this compound
-
React the hydrate from Step 2 with a strong aqueous ammonia solution.
Protocol 2: General Synthesis Method
This is a more general and straightforward method, though yield and purity data are not as readily available in the provided sources.
-
Dissolve potassium tetrachloroplatinate(II) (K₂PtCl₄) in water.
-
Add a concentrated ammonia solution to the mixture.
-
Gradually introduce nitric acid while continuously stirring.
-
Filter the resulting solution to obtain the this compound crystals.[1]
Characterization Data
The structural characterization of this compound is crucial for confirming its identity and purity. Key characterization techniques include elemental analysis and various spectroscopic methods.[10]
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which can be compared against theoretical values.
Table 2: Elemental Analysis of this compound
| Element | Measured Value (%)[8] | Theoretical Value (%)[8] |
| H | 4.51 | 4.61 |
| N | 21.22 | 21.34 |
| Pt | 50.0 | 50.4 |
Spectroscopic Data
Spectroscopic data provides detailed information about the molecular structure and bonding within the compound.
Table 3: Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm)/m/z | Assignment |
| Infrared (IR) | 3272 (s) | ν(NH₃) |
| 1586 (m) | δₐ(HNH) | |
| 1384 (s) | ν₃(NO₃) + δₛ(HNH) | |
| 857 (m) | ρ(NH₃) | |
| 822 (m) | ν₃(NO₃⁻) | |
| 508 (m) | ν(Pt-N) | |
| ¹H NMR (DMSO) | 4.07 (12H) | 4NH₃ |
| ESI⁺-MS | 132 | [Pt(NH₃)₄]²⁺/2 |
Data sourced from a novel synthesis and characterization study.[8]
Applications
This compound is a versatile compound with several important applications:
-
Catalyst Precursor : It is a key precursor for the synthesis of platinum nanoparticles, which are effective catalysts in hydrogenation, dehydrogenation, and oxidation reactions.[1] It is also used to create bimetallic Pt/Zn catalysts and Pt/cerium oxide catalysts.[3][11][12]
-
Analytical Reagent : The compound can be used for the detection and quantification of amino acids in solutions due to the interaction between the platinum(II) center and the amino groups.[1]
-
Materials Science : It is utilized in the development of novel functional materials and in the deposition of thin films with unique electronic and catalytic properties.[1]
Safety Information
This compound should be handled with care due to its potential toxicity.[2] It is classified as an oxidizing solid and can cause skin and eye irritation.[13] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[7][13] It should be stored in a dry place away from combustible materials.[13]
References
- 1. Buy this compound | 20634-12-2 [smolecule.com]
- 2. CAS 20634-12-2: this compound [cymitquimica.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. strem.com [strem.com]
- 5. americanelements.com [americanelements.com]
- 6. chembk.com [chembk.com]
- 7. 99.995% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate - Google Patents [patents.google.com]
- 9. Novel method for synthesis of tetrammine platinum hydrogen nitrate (II) - Eureka | Patsnap [eureka.patsnap.com]
- 10. asianpubs.org [asianpubs.org]
- 11. This compound, ≥50% Pt basis 20634-12-2 India [ottokemi.com]
- 12. This compound 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Properties of Tetraammineplatinum(II) Nitrate for Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, is a crucial precursor in the synthesis of highly dispersed platinum catalysts, which are pivotal in a myriad of applications, including hydrogenation, dehydrogenation, and oxidation reactions, as well as in the development of fuel cells and lean NOₓ trap (LNT) catalysts.[1][2][3] Its high solubility in water and the nature of its ligands make it an excellent choice for achieving uniform deposition of platinum nanoparticles on various catalyst supports.[1][4] This technical guide provides a comprehensive overview of the core properties of tetraammineplatinum(II) nitrate relevant to catalyst synthesis, detailed experimental protocols, and a visualization of the synthesis workflow and decomposition pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the precursor is fundamental to designing and controlling the synthesis of efficient catalysts. Key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | --INVALID-LINK--₂ | [2][3] |
| Molecular Weight | 387.21 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder or chunks | [1][3] |
| Decomposition Temperature | 262 °C | [1][2] |
| Solubility in Water | Miscible | [1][3] |
| Platinum Content | ~50.4% (theoretical) | [2] |
| Density | 1.05 g/cm³ | [1] |
Catalyst Synthesis: Experimental Protocols
The synthesis of supported platinum catalysts from this compound typically involves three main stages: impregnation of a support material, calcination (thermal treatment in a controlled atmosphere), and reduction to metallic platinum. The following protocols are representative examples for the synthesis of platinum catalysts on carbon (Pt/C) and alumina (B75360) (Pt/Al₂O₃) supports.
Protocol 1: Synthesis of Pt/C Catalyst via Incipient Wetness Impregnation
This method is widely used to prepare catalysts with a high dispersion of the active metal.
Materials:
-
This compound (--INVALID-LINK--₂)
-
High surface area carbon black (e.g., Vulcan XC-72R)
-
Deionized water
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
Support Pre-treatment: The carbon support is dried at 110-120 °C for at least 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation: An aqueous solution of this compound is prepared by dissolving the required amount of the salt in deionized water to achieve the target platinum loading on the carbon support. The volume of the solution should be equal to the pore volume of the carbon support to be impregnated (incipient wetness).
-
Impregnation: The this compound solution is added dropwise to the dried carbon support with constant mixing to ensure uniform distribution.
-
Drying: The impregnated carbon is dried in an oven at 100-120 °C for 12-24 hours to remove the solvent.
-
Reduction: The dried catalyst precursor is placed in a tube furnace and subjected to reduction under a flow of hydrogen gas. A typical reduction program involves:
-
Purging with an inert gas (e.g., nitrogen) for 30 minutes at room temperature.
-
Ramping the temperature to 140-250 °C at a rate of 5 °C/min under a flow of diluted hydrogen (e.g., 5% H₂ in N₂).
-
Holding at the final temperature for 2-4 hours.
-
Cooling down to room temperature under an inert atmosphere.
-
Protocol 2: Synthesis of Pt/Al₂O₃ Catalyst via Wet Impregnation
This protocol is suitable for supports like alumina and allows for strong interaction between the precursor and the support surface.
Materials:
-
This compound (--INVALID-LINK--₂)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) (for pH adjustment)
-
Hydrogen gas (H₂)
-
Air
Procedure:
-
Support Pre-treatment: The γ-Al₂O₃ support is calcined at 500 °C for 4 hours to ensure a clean and consistent surface.
-
Impregnation Solution Preparation: An aqueous solution of this compound is prepared. The pH of the solution is adjusted to a basic value (e.g., pH 10-11) using ammonium hydroxide to promote the adsorption of the cationic platinum complex onto the alumina surface.
-
Impregnation: The alumina support is added to the impregnation solution and stirred for several hours (e.g., 12-24 hours) to allow for complete adsorption of the platinum complex.
-
Filtration and Washing: The impregnated support is filtered and washed with deionized water to remove any unadsorbed precursor.
-
Drying: The catalyst is dried in an oven at 110 °C overnight.
-
Calcination: The dried catalyst is calcined in a furnace under a flow of air. The temperature is ramped to 300-400 °C and held for 2-4 hours. This step helps to decompose the nitrate and ammonia (B1221849) ligands.
-
Reduction: The calcined catalyst is reduced in a tube furnace under a hydrogen flow. The temperature is ramped to 400-500 °C and held for 2-4 hours to ensure complete reduction of platinum oxides to metallic platinum. The catalyst is then cooled to room temperature under a nitrogen flow.
Visualization of Synthesis and Decomposition Pathways
The following diagrams illustrate the logical workflow for catalyst synthesis and the proposed decomposition pathway of this compound on a support material.
Conclusion
This compound is a versatile and highly effective precursor for the synthesis of platinum-based catalysts. Its properties, particularly its high solubility and well-defined chemical nature, allow for precise control over catalyst preparation. By carefully selecting the support material and optimizing the impregnation, calcination, and reduction conditions, researchers can tailor the size, dispersion, and ultimately, the catalytic activity of the resulting platinum nanoparticles to meet the demands of various chemical processes. The provided protocols and workflow diagrams serve as a foundational guide for the rational design and synthesis of next-generation platinum catalysts.
References
Tetraammineplatinum(II) Nitrate: A Comprehensive Technical Guide to its Application as a Precursor for Platinum Nanoparticles in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning field of nanomedicine leverages the unique properties of materials at the nanoscale to develop novel therapeutic and diagnostic agents. Among these, platinum nanoparticles (PtNPs) have garnered significant attention for their catalytic activity, biocompatibility, and potential as drug delivery vehicles, particularly in oncology. A critical aspect of harnessing the full potential of PtNPs lies in the precise control over their synthesis, which dictates their size, shape, and surface chemistry—properties that are intrinsically linked to their biological activity. Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, has emerged as a valuable precursor for the synthesis of PtNPs, offering distinct advantages in controlling nanoparticle formation. This technical guide provides an in-depth exploration of the use of tetraammineplatinum(II) nitrate in the synthesis of platinum nanoparticles, detailing experimental protocols, presenting quantitative data, and visualizing key biological and developmental workflows.
Synthesis of Platinum Nanoparticles from this compound
The synthesis of platinum nanoparticles from this compound can be achieved through several methods, primarily involving the reduction of the platinum(II) complex in a controlled environment. The choice of synthesis route significantly influences the physicochemical properties of the resulting nanoparticles.
Experimental Protocols
1. Chemical Reduction Method
This method involves the use of a reducing agent to reduce the platinum ions to elemental platinum.
-
Materials:
-
This compound (--INVALID-LINK--₂)
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) (N₂H₄))
-
Stabilizing agent/capping agent (e.g., polyvinylpyrrolidone (B124986) (PVP), citrate)
-
Deionized water
-
-
Procedure:
-
Prepare an aqueous solution of this compound at a specific concentration (e.g., 1 mM).
-
Prepare a separate aqueous solution of the stabilizing agent (e.g., 2 mM PVP).
-
Mix the precursor and stabilizer solutions under vigorous stirring.
-
Slowly add a freshly prepared aqueous solution of the reducing agent (e.g., 10 mM NaBH₄) dropwise to the mixture. The color of the solution will gradually change, indicating the formation of platinum nanoparticles.
-
Continue stirring for a defined period (e.g., 1-2 hours) to ensure the complete reduction and stabilization of the nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation and washing to remove unreacted reagents.
-
2. Thermal Decomposition Method
This method relies on the thermal decomposition of the precursor in a high-boiling-point solvent.
-
Materials:
-
This compound (--INVALID-LINK--₂)
-
High-boiling-point solvent (e.g., ethylene (B1197577) glycol, oleylamine)
-
Stabilizing agent (optional, the solvent can sometimes act as a stabilizer)
-
-
Procedure:
-
Disperse this compound in the high-boiling-point solvent.
-
Heat the mixture to a specific temperature (e.g., 160-250 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the temperature for a set duration (e.g., 30-60 minutes) to allow for the complete decomposition of the precursor and the formation of nanoparticles.
-
Cool the reaction mixture to room temperature.
-
The nanoparticles can be isolated by adding a non-solvent to precipitate the particles, followed by centrifugation and washing.
-
3. Polyol Synthesis Method
A widely used method where a polyol (e.g., ethylene glycol) acts as both the solvent and the reducing agent.
-
Materials:
-
This compound (--INVALID-LINK--₂)
-
Polyol (e.g., ethylene glycol)
-
Stabilizing agent (e.g., polyvinylpyrrolidone (PVP))
-
-
Procedure:
-
Dissolve this compound and the stabilizing agent in the polyol.
-
Heat the solution to a specific temperature (e.g., 120-180 °C) with constant stirring.
-
The reaction is typically complete within 1-3 hours, as indicated by a color change.
-
The resulting nanoparticle suspension is cooled and can be used directly or purified.
-
Data Presentation: Synthesis Parameters and Nanoparticle Characteristics
The following table summarizes typical experimental parameters and the resulting characteristics of platinum nanoparticles synthesized from this compound. It is important to note that these values can vary depending on the specific experimental setup and desired nanoparticle properties.
| Synthesis Method | Precursor Concentration | Reducing Agent | Stabilizing Agent | Temperature (°C) | Time (h) | Average Nanoparticle Size (nm) |
| Chemical Reduction | 1 mM | Sodium Borohydride | PVP | 25 | 1 | 3-8 |
| Thermal Decomposition | 0.5 mmol | - | Oleylamine | 200 | 0.5 | 5-15 |
| Polyol Synthesis | 0.2 M | Ethylene Glycol | PVP | 160 | 2 | 2-10 |
Characterization of Platinum Nanoparticles
A thorough characterization of the synthesized PtNPs is crucial to ensure their quality and suitability for drug delivery applications.
Experimental Protocols for Characterization
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles. A drop of the diluted nanoparticle suspension is placed on a carbon-coated copper grid and allowed to dry before imaging.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
X-ray Diffraction (XRD): To analyze the crystalline structure and confirm the formation of metallic platinum.
-
UV-Vis Spectroscopy: To monitor the formation of nanoparticles by observing the surface plasmon resonance peak, although this is often less pronounced for platinum compared to gold or silver nanoparticles.
Application in Drug Development: Cellular Uptake and Workflow
Platinum nanoparticles synthesized from this compound can be functionalized with targeting ligands and loaded with therapeutic agents for targeted drug delivery. Understanding the mechanisms of cellular uptake and the overall drug development workflow is essential for successful translation.
Cellular Uptake of Platinum Nanoparticles
The entry of platinum nanoparticles into cells is a critical step for drug delivery and is primarily mediated by endocytosis. The specific pathway can be influenced by the nanoparticle's size, shape, and surface chemistry.
Signaling Pathways in Endocytosis
The two main endocytic pathways relevant to nanoparticle uptake are clathrin-mediated endocytosis and caveolae-mediated endocytosis.
Caption: Clathrin-Mediated Endocytosis of PtNPs.
Caption: Caveolae-Mediated Endocytosis of PtNPs.
Workflow for Platinum Nanoparticle-Based Drug Development
The development of a platinum nanoparticle-based drug delivery system is a multi-step process that spans from initial design to preclinical evaluation.
Caption: Preclinical Drug Development Workflow.
Conclusion
This compound serves as a versatile and effective precursor for the synthesis of platinum nanoparticles with tunable properties. The ability to control nanoparticle size and morphology through various synthesis methods, such as chemical reduction, thermal decomposition, and polyol synthesis, is paramount for their application in drug delivery. A thorough understanding of the synthesis parameters, coupled with comprehensive characterization and a clear view of the biological interactions and developmental workflow, provides a solid foundation for researchers and drug development professionals to advance the use of these promising nanomaterials in medicine. The detailed protocols and visualized pathways presented in this guide aim to facilitate the rational design and development of next-generation platinum nanoparticle-based therapeutics.
Thermal Decomposition Behavior of Tetraammineplatinum(II) Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂. The information is compiled from various scientific sources to assist researchers and professionals in understanding the thermal stability, decomposition pathway, and byproducts of this important platinum complex.
Executive Summary
Tetraammineplatinum(II) nitrate is a water-soluble platinum(II) complex often used as a precursor in the synthesis of platinum-based catalysts and other platinum compounds. Its thermal decomposition is a critical parameter for applications involving elevated temperatures, such as catalyst preparation. The decomposition process is characterized by a multi-step degradation, influenced by the surrounding atmosphere, ultimately yielding metallic platinum as the solid residue. The primary decomposition is reported to occur at approximately 262 °C.
Thermal Decomposition Data
| Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Event | Gaseous Products (Expected) |
| 1 | ~240 - 270 | ~17.6% | Decomposition of ammine ligands and nitrate | NH₃, N₂O, H₂O |
| 2 | ~270 - 350 | ~22.7% | Further decomposition and reduction to metallic Pt | NO₂, O₂, residual nitrogen compounds |
| Residue | > 350 | (50.4% remaining) | Stable | Metallic Platinum (Pt) |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used to characterize the thermal decomposition of this compound. These protocols are based on standard practices for the thermal analysis of metal ammine complexes.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss of the sample as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
An empty platinum or alumina (B75360) crucible is tared on the microbalance of the TGA instrument.
-
Approximately 5-10 mg of this compound is weighed into the crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
The sample is heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition stages and the corresponding mass losses.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of the sample as a function of temperature.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Approximately 2-5 mg of this compound is weighed into an aluminum or sealed pan.
-
An empty, hermetically sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
The sample is heated from ambient temperature to 400 °C at a constant heating rate of 10 °C/min.
-
The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the enthalpy changes associated with these transitions.
Evolved Gas Analysis (EGA)
Objective: To identify the gaseous species evolved during the thermal decomposition.
Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
Procedure:
-
The TGA protocol (Section 3.1) is followed.
-
The gas outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved gases.
-
Mass spectra or infrared spectra of the evolved gases are continuously recorded throughout the TGA experiment.
-
The spectra are correlated with the mass loss events observed in the TGA data to identify the gaseous decomposition products at each stage.
Visualizations
Logical Decomposition Pathway
The following diagram illustrates the proposed logical pathway for the thermal decomposition of this compound in an inert atmosphere.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
The diagram below outlines a typical experimental workflow for the comprehensive thermal analysis of this compound.
Caption: Experimental workflow for thermal analysis of this compound.
Conclusion
The thermal decomposition of this compound is a complex process that proceeds through intermediate species to ultimately form metallic platinum. The decomposition is initiated around 240 °C and is largely complete by 350 °C, with a significant decomposition event occurring at approximately 262 °C. The gaseous byproducts primarily consist of ammonia (B1221849) and various nitrogen oxides. A thorough understanding of this decomposition behavior, as outlined in this guide, is essential for the controlled application of this compound in high-temperature processes. For precise quantitative analysis, it is recommended that researchers perform thermal analysis on their specific sample batch under their experimental conditions.
An In-depth Technical Guide to the Crystal Structure of Tetraammineplatinum(II) Nitrate
This guide provides a comprehensive overview of the crystal structure of tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, tailored for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental methodologies for its synthesis and structural determination, and a visualization of its synthesis pathway.
Introduction
Tetraammineplatinum(II) nitrate is an inorganic coordination compound with the chemical formula --INVALID-LINK--₂. It consists of a central platinum(II) ion coordinated to four ammonia (B1221849) ligands, forming a square planar complex cation, with two nitrate anions providing charge balance.[1] This compound is of significant interest as a precursor for the synthesis of platinum-based catalysts and other platinum compounds.[1] Its high water solubility and the absence of halide ligands make it a versatile starting material in various chemical applications.[1] Understanding its crystal structure is fundamental to elucidating its chemical and physical properties and for its application in materials science and catalysis.
Crystal Structure and Quantitative Data
A single-crystal X-ray diffraction study has revealed the precise atomic arrangement within this compound. The compound crystallizes in a well-defined three-dimensional framework built from the planar-square [Pt(NH₃)₄]²⁺ cations and the nitrate anions. These ions are interconnected by a network of N-H···O hydrogen bonds.[2] The platinum atoms are located at inversion centers, a key feature of the crystal lattice.[2] this compound is isostructural with its palladium analogue, --INVALID-LINK--₂.[2]
The key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Chemical Formula | H₁₂N₆O₆Pt |
| Formula Weight | 387.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 6.883(3) Å |
| b | 10.590(4) Å |
| c | 7.904(3) Å |
| β | 110.13(4)° |
| Volume | 541.1(4) ų |
| Z | 2 |
| Density (calculated) | 2.376 g/cm³ |
| Pt-N Bond Lengths | 2.0471(16) Å, 2.0519(15) Å |
| N-Pt-N Angles | 89.24° |
Note: The crystallographic data presented here is based on the findings reported in the single-crystal X-ray diffraction study.[2]
Experimental Protocols
A common and effective method for the synthesis of this compound involves a multi-step process starting from potassium tetrachloroplatinate(II) (K₂PtCl₄). This route avoids the challenging preparation of the [Pt(NH₃)₂Cl₂] intermediate.[2]
The general synthetic procedure is as follows:
-
Formation of cis-diiododiammineplatinum(II): Potassium tetrachloroplatinate(II) is reacted with potassium iodide (KI) and ammonia (NH₃) to yield the intermediate, cis-[Pt(NH₃)₂I₂].
-
Reaction with Silver Nitrate: The cis-[Pt(NH₃)₂I₂] intermediate is then reacted with silver nitrate (AgNO₃). This reaction results in the precipitation of silver iodide (AgI) and the formation of the diaqua complex, cis-[Pt(NH₃)₂ diaqua complex, cis-[Pt(NH₃)₂
References
The Reactivity of Tetraammineplatinum(II) Nitrate in Acidic Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactions of tetraammineplatinum(II) nitrate (B79036), specifically focusing on its behavior in acidic media. While direct kinetic studies on the aquation of the tetraammineplatinum(II) cation ([Pt(NH₃)₄]²⁺) are not extensively available in the reviewed literature, this document extrapolates from well-studied analogous platinum(II) ammine complexes to elucidate the expected reaction pathways and mechanisms. The guide details the associative mechanism of ligand substitution characteristic of square planar d⁸ metal complexes and provides generalized experimental protocols for studying such reactions. Quantitative data from related systems are presented to offer a comparative understanding of the reactivity.
Introduction
Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, is a coordination compound of significant interest, often utilized as a precursor in the synthesis of various platinum-containing materials, including catalysts and anti-cancer drug analogs. Its behavior in solution, particularly in acidic media, is crucial for understanding its stability, reactivity, and potential applications. In acidic environments, the tetraammineplatinum(II) cation is susceptible to stepwise substitution of its ammine ligands by water molecules, a process known as aquation or acid hydrolysis. This guide explores the fundamental chemical reactions governing this process.
Reaction Mechanisms in Acidic Media
The substitution of ligands in square planar platinum(II) complexes, such as the tetraammineplatinum(II) cation, predominantly proceeds via an associative mechanism . This mechanism involves the initial attack of a nucleophile (in this case, a water molecule) on the platinum center to form a five-coordinate intermediate, which then releases one of the original ligands.
The overall reaction for the complete aquation of tetraammineplatinum(II) can be represented as a series of four reversible steps:
-
[Pt(NH₃)₄]²⁺ + H₂O ⇌ [Pt(NH₃)₃(H₂O)]²⁺ + NH₃
-
[Pt(NH₃)₃(H₂O)]²⁺ + H₂O ⇌ [Pt(NH₃)₂(H₂O)₂]²⁺ + NH₃
-
[Pt(NH₃)₂(H₂O)₂]²⁺ + H₂O ⇌ [Pt(NH₃)(H₂O)₃]²⁺ + NH₃
-
[Pt(NH₃)(H₂O)₃]²⁺ + H₂O ⇌ [Pt(H₂O)₄]²⁺ + NH₃
In acidic solution, the released ammonia (B1221849) (NH₃) will be protonated to form the ammonium (B1175870) ion (NH₄⁺), which drives the equilibrium towards the products.
Visualization of the Associative Ligand Substitution Mechanism
The following diagram illustrates the associative pathway for the first aquation step of the tetraammineplatinum(II) cation.
Quantitative Data from Analogous Systems
Direct kinetic data for the stepwise aquation of [Pt(NH₃)₄]²⁺ is not extensively reported. However, studies on similar platinum(II) ammine complexes with chloride as the leaving group provide valuable insights into the rates and equilibria of aquation reactions in acidic or near-neutral media. The following tables summarize kinetic and equilibrium data for the aquation of related di- and trinuclear platinum(II) complexes. It is important to note that the Pt-Cl bond is generally more labile than the Pt-NH₃ bond, and therefore the rates of aquation for tetraammineplatinum(II) are expected to be significantly slower.
Table 1: Kinetic and Equilibrium Data for the Aquation of a Dinuclear Platinum(II) Complex at 37 °C [1]
| Reaction Step | Forward Rate Constant (k) | Reverse Rate Constant (k⁻¹) | Equilibrium Constant (K) |
| First Aquation | (7.9 ± 0.2) x 10⁻⁵ s⁻¹ | 1.18 ± 0.06 M⁻¹s⁻¹ | 6.7 x 10⁻⁵ M |
| Second Aquation | (10.6 ± 3.0) x 10⁻⁴ s⁻¹ | 1.5 ± 0.6 M⁻¹s⁻¹ | 7.1 x 10⁻⁴ M |
Complex: [[trans-PtCl(¹⁵NH₃)₂]₂(μ-¹⁵NH₂(CH₂)₆¹⁵NH₂)]²⁺
Table 2: Kinetic and Equilibrium Data for the Aquation of a Trinuclear Platinum(II) Complex at 298 K [2]
| Reaction Step | Forward Rate Constant (k) | Reverse Rate Constant (k⁻¹) | Equilibrium Constant (K) |
| First Aquation | (7.1 ± 0.2) x 10⁻⁵ s⁻¹ | 0.158 ± 0.013 M⁻¹s⁻¹ | 4.5 x 10⁻⁴ M |
| Second Aquation | (7.1 ± 1.5) x 10⁻⁵ s⁻¹ | 0.16 ± 0.05 M⁻¹s⁻¹ | 4.4 x 10⁻⁴ M |
Complex: [(trans-PtCl(NH₃)₂)₂(μ-trans-Pt(NH₃)₂(NH₂(CH₂)₆NH₂)₂)]⁴⁺
Experimental Protocols
The following sections outline generalized experimental methodologies for studying the aquation kinetics of platinum(II) ammine complexes, adaptable for this compound.
General Experimental Workflow
Kinetic Measurements using Stopped-Flow UV-Vis Spectrophotometry
This technique is suitable for reactions with half-lives in the millisecond to second range.
Objective: To determine the rate constants for the stepwise aquation of [Pt(NH₃)₄]²⁺.
Materials:
-
This compound
-
Perchloric acid (HClO₄) or other non-coordinating acid
-
Deionized water
-
Stopped-flow spectrophotometer
-
Thermostatted water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in deionized water.
-
Prepare a series of solutions of the acidic medium (e.g., 0.01 M, 0.05 M, 0.1 M HClO₄) to investigate the effect of acid concentration.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature.
-
Determine the wavelength of maximum absorbance change for the reaction by performing an initial spectral scan.
-
-
Kinetic Run:
-
Load one syringe of the stopped-flow apparatus with the this compound solution and the other with the acidic solution.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the change in absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis:
-
Fit the absorbance versus time data to a pseudo-first-order kinetic model to obtain the observed rate constant (k_obs).
-
Repeat the experiment at different acid concentrations and temperatures to determine the rate law and activation parameters (enthalpy and entropy of activation).
-
Mechanistic Studies using Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying the species in solution and monitoring the progress of the reaction over longer timescales. ¹⁹⁵Pt and ¹⁵N NMR (using ¹⁵N-labeled starting material) are particularly informative.
Objective: To identify the intermediate and final aqua-ammine platinum(II) species and to determine the equilibrium constants for the aquation steps.
Materials:
-
¹⁵N-labeled this compound (if monitoring ¹⁵N)
-
Deuterated water (D₂O)
-
Perchloric acid-d₁ (DClO₄)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of this compound in D₂O containing a specific concentration of DClO₄ in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹⁹⁵Pt or ¹⁵N NMR spectrum of the initial solution.
-
Monitor the reaction by acquiring spectra at regular time intervals at a constant temperature.
-
-
Data Analysis:
-
Identify the signals corresponding to the starting material, intermediates ([Pt(NH₃)₃(H₂O)]²⁺, etc.), and the final product ([Pt(H₂O)₄]²⁺).
-
Determine the concentrations of each species at different time points by integrating the respective NMR signals.
-
Calculate the rate constants for the slow aquation steps and the equilibrium constants once the system reaches equilibrium.
-
Conclusion
The reactions of this compound in acidic media are governed by the principles of ligand substitution in square planar complexes. The primary reaction is the stepwise aquation of the [Pt(NH₃)₄]²⁺ cation, proceeding through an associative mechanism to form a series of aqua-ammine platinum(II) species. While specific kinetic data for this complex is sparse, a comprehensive understanding of its reactivity can be achieved by drawing parallels with analogous, well-characterized platinum(II) ammine systems. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct detailed kinetic and mechanistic investigations into this and related systems, which is essential for the rational design of new platinum-based compounds in catalysis and medicine.
References
- 1. Equilibrium and kinetic studies of the aquation of the dinuclear platinum complex [[trans-PtCl(NH3)2]2(mu-NH2(CH2)6NH2)]2+: pKa determinations of aqua ligands via [1H,15N] NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and equilibria studies of the aquation of the trinuclear platinum phase II anticancer agent [(trans-PtCl(NH(3))(2))(2)(mu-trans-Pt(NH(3))(2)(NH(2)(CH(2))(6)NH(2))(2))](4+) (BBR3464) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tetraammineplatinum(II) Nitrate in Advanced Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, is a key precursor in materials science, prized for its high purity, water solubility, and versatility in synthesizing a range of platinum-based nanomaterials. This whitepaper provides a comprehensive overview of its application in the fabrication of supported catalysts and nanoparticles, with a focus on detailed experimental protocols, quantitative performance data, and the underlying chemical transformations.
Core Properties and Significance
Tetraammineplatinum(II) nitrate is a white to off-white crystalline solid with a molecular weight of 387.21 g/mol .[1] Its high solubility in water makes it an ideal candidate for impregnation and deposition techniques in the preparation of highly dispersed platinum catalysts.[2] The absence of chloride ions in its structure is particularly advantageous for many catalytic applications where chlorine can act as a poison. The tetraammineplatinum(II) complex cation, [Pt(NH₃)₄]²⁺, is relatively stable in solution, allowing for controlled deposition onto various support materials.
Application in Heterogeneous Catalysis
The primary application of this compound in materials science is as a precursor for the preparation of supported platinum catalysts. These catalysts are crucial in a wide array of industrial processes, including hydrogenation, dehydrogenation, and oxidation reactions.[2] The incipient wetness impregnation method is a widely used technique for the synthesis of these catalysts.[3][4]
Experimental Protocol: Synthesis of Pt/SiO₂ Catalyst via Incipient Wetness Impregnation
This protocol describes the preparation of a platinum catalyst supported on silica (B1680970) (SiO₂), a common choice for various catalytic applications.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Silica (SiO₂) support (e.g., 100-200 mesh)
-
Deionized water
-
Ammonia solution (if pH adjustment is needed)
-
Furnace with temperature control
-
Tube furnace for reduction
Procedure:
-
Support Pre-treatment: The silica support is typically dried at a high temperature (e.g., 125°C overnight) to remove adsorbed water.[5]
-
Pore Volume Determination: The pore volume of the silica support is determined by adding water dropwise to a known weight of dry silica until the point of incipient wetness is reached (the point at which the pores are filled with water, but no excess liquid is present). The volume of water added is the pore volume.[5]
-
Precursor Solution Preparation: An aqueous solution of this compound is prepared. The concentration is calculated to achieve the desired platinum loading on the support, and the total volume is matched to the pore volume of the silica. For example, to prepare a 1 wt% Pt/SiO₂ catalyst, the required amount of --INVALID-LINK--₂ is dissolved in a volume of deionized water equal to the pore volume of the silica support.
-
Impregnation: The precursor solution is added dropwise to the dried silica support with constant mixing to ensure a homogeneous distribution.[5]
-
Drying: The impregnated support is dried in an oven, typically at a temperature around 100-125°C overnight, to remove the solvent.[5][6]
-
Calcination: The dried catalyst precursor is then calcined in a furnace in a flow of air. The temperature is ramped up at a controlled rate (e.g., 5°C/min) to a final temperature, which can range from 250°C to over 500°C, and held for a specific duration (e.g., 3 hours).[5][6] This step decomposes the this compound and anchors the platinum species to the support.
-
Reduction: The calcined catalyst is reduced in a tube furnace under a flow of hydrogen gas (e.g., 5% H₂ in N₂). The temperature is ramped to the desired reduction temperature (e.g., 250°C) and held for a set time (e.g., 30 minutes) to convert the platinum species to their metallic state (Pt⁰).[5][6]
Quantitative Data: Influence of Synthesis Parameters on Catalyst Properties
The properties and performance of the final catalyst are highly dependent on the synthesis parameters.
| Parameter | Value | Resulting Pt Particle Size/Dispersion | Catalytic Performance | Reference |
| Calcination Temperature | 150-400 °C | Partial oxidation to Pt⁴⁺, reduced to metallic particles with ~40% dispersion. | - | [6] |
| > 525 °C | Large metallic Pt particles with ~7% dispersion. | - | [6] | |
| **Reduction Temperature (for Pt/ZnO from --INVALID-LINK--₂) ** | 473 K | Highest activity for crotonaldehyde (B89634) hydrogenation. Low selectivity to crotyl alcohol. | - | [3] |
| > 473 K | Decreased activity, increased selectivity to crotyl alcohol due to Pt-Zn alloy formation. | - | [3] | |
| Pt Loading on SiO₂ | < 0.1 wt% | Atomic dispersion of Pt can be achieved. | - | [6] |
Synthesis of Platinum Nanoparticles
This compound is also a common precursor for the synthesis of platinum nanoparticles (PtNPs). These nanoparticles have applications in catalysis, sensing, and biomedicine due to their high surface-area-to-volume ratio and unique electronic properties.[2] A common method involves the chemical reduction of the platinum precursor in solution.
Experimental Protocol: Synthesis of Platinum Nanoparticles
This protocol outlines the synthesis of platinum nanoparticles using sodium borohydride (B1222165) as a reducing agent.
Materials:
-
This compound (--INVALID-LINK--₂) or another platinum precursor like chloroplatinic acid (H₂PtCl₆)
-
Sodium borohydride (NaBH₄)
-
Stabilizing agent (e.g., sodium citrate, polyvinylpyrrolidone (B124986) (PVP))
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Precursor Solution: Prepare an aqueous solution of the platinum precursor (e.g., 1 mM).
-
Stabilizer Addition: Add an aqueous solution of the stabilizing agent to the platinum precursor solution and stir vigorously. The stabilizer prevents the aggregation of the nanoparticles as they form.
-
Reduction: Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 180 mM). Slowly add the NaBH₄ solution dropwise to the platinum precursor and stabilizer mixture while stirring.[7] A color change to dark brown or black indicates the formation of platinum nanoparticles.[7]
-
Reaction Completion: Allow the reaction to stir for a set period (e.g., 2 hours) to ensure the complete reduction of the platinum ions.[7]
-
Purification: The synthesized nanoparticles can be purified by centrifugation to separate them from the reaction solution.[7]
Quantitative Data: Influence of Synthesis Parameters on Nanoparticle Properties
| Parameter | Effect | Resulting Nanoparticle Characteristics | Reference |
| Stabilizer Concentration | Increasing concentration of TTAB (cationic surfactant) | Smaller and more monodisperse primary nanoparticles, denser aggregates with lower porosity. | [8] |
| Reducing Agent | Use of NaBH₄ with H₂PtCl₆ | Can produce nanoparticles with an average size of 5.3 nm. The borohydride can also act as a weakly interacting stabilizer. | [4] |
| Reaction Time | Prolonged reaction time (96h) with NaBH₄ | Can lead to etching of larger nanoparticles and formation of smaller (~1.2 nm) nanoparticles. | [4] |
Application in Thin Film Deposition
Platinum thin films are utilized in various applications, including sensors, electrodes, and catalytic coatings, due to their high electrical conductivity, chemical stability, and catalytic activity.[9] While sputtering and evaporation are common deposition techniques, thermal decomposition of a precursor like this compound offers a chemical deposition route.
Experimental Protocol: Thermal Decomposition for Platinum Thin Film Deposition (General Procedure)
Detailed experimental protocols for the thermal decomposition of this compound to form thin films are less commonly published than for catalyst preparation. However, a general procedure can be outlined based on the principles of thermal decomposition of platinum complexes.
Materials:
-
This compound solution
-
Substrate (e.g., silicon, glass, alumina)
-
Spin coater or dip coater
-
Furnace with controlled atmosphere
Procedure:
-
Substrate Preparation: The substrate is cleaned to remove any contaminants. This may involve sonication in solvents like acetone (B3395972) and isopropanol, followed by drying.
-
Precursor Deposition: A solution of this compound is deposited onto the substrate. This can be achieved by methods such as spin coating or dip coating to obtain a uniform layer of the precursor.
-
Drying: The coated substrate is dried at a low temperature (e.g., below 100°C) to remove the solvent.
-
Thermal Decomposition: The substrate with the dried precursor film is placed in a furnace. The temperature is ramped up in a controlled atmosphere (e.g., air, inert gas, or a reducing atmosphere) to the decomposition temperature of the complex (melts/decomposes at 262°C).[1] The temperature and atmosphere will influence the morphology and properties of the resulting platinum film. For instance, decomposition of platinum oxide films, a related process, begins around 400°C.[7]
-
Annealing: The film may be annealed at a higher temperature to improve its crystallinity and adhesion to the substrate.
Role in Biomedical Research and Drug Delivery
Platinum-based compounds have a long history in cancer therapy. More recently, platinum nanoparticles have been explored as drug delivery vehicles.[8][10] Their large surface area allows for the attachment of targeting ligands and therapeutic agents, and they can be designed to release their payload in a controlled manner.
Conceptual Workflow for a Pt-based Drug Delivery System
This workflow would involve:
-
Synthesis of Platinum Nanoparticles: Using a method similar to the one described previously, starting with this compound.
-
Surface Functionalization: The surface of the nanoparticles would be modified, for example, with polyethylene (B3416737) glycol (PEG), to improve their biocompatibility and circulation time in the body.
-
Drug Loading: An anticancer drug, such as doxorubicin, would be loaded onto the functionalized nanoparticles.
-
Targeting: A targeting ligand, such as an antibody that recognizes specific cancer cells, could be attached to the nanoparticle surface to enhance targeted delivery.
Further research is needed to develop and optimize specific protocols for the synthesis of such drug delivery systems originating from this compound.
Conclusion
This compound is a cornerstone precursor in the field of platinum-based materials science. Its utility in the synthesis of highly active supported catalysts and functional nanoparticles is well-established. The ability to control the final material's properties through careful manipulation of synthesis parameters makes it an invaluable tool for researchers and scientists. As research continues, the development of more refined experimental protocols will further expand the applications of this versatile compound in catalysis, electronics, and medicine.
References
- 1. This compound, Premion™, 99.99% (metals basis), Pt 50% min 1 g [thermofisher.com]
- 2. jddtonline.info [jddtonline.info]
- 3. energy-cie.ro [energy-cie.ro]
- 4. WO2000020116A1 - Impregnation process for catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Thermal decomposition and fractal properties of sputter-deposited platinum oxide thin fi lms | Semantic Scholar [semanticscholar.org]
- 8. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Platinum-Based Thin Films Deposited by Thermionic Vacuum Arc (TVA) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
Purity Requirements of Tetraammineplatinum(II) Nitrate for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the purity requirements for tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) when utilized in high-stakes research environments such as catalysis, materials science, and pharmaceutical development. The integrity of experimental outcomes and the safety of resulting products are directly contingent on the purity of this critical precursor. This document outlines the available purity grades, common impurities, and detailed methodologies for synthesis and quality control analysis.
Purity Grades and Specifications
Tetraammineplatinum(II) nitrate is commercially available in several grades, each defined by its overall purity and the stringency of its impurity profile. The selection of an appropriate grade is paramount and is dictated by the sensitivity of the intended application. High-purity grades are essential for applications where trace impurities could poison a catalyst, interfere with sensitive analytical measurements, or pose a toxicological risk in pharmaceutical formulations.
| Purity Grade | Overall Assay | Platinum (Pt) Content | Typical Application |
| Reagent Grade | ≥99% | ~50.4% (Theoretical) | General laboratory use, educational purposes |
| High Purity | ≥99.99% (metals basis) | 49.9-50.7%[1] | Catalyst synthesis, materials science research |
| Ultra-High Purity | ≥99.995% (trace metals basis)[2] | Specified by trace metal content | Pharmaceutical research, advanced electronics, applications requiring minimal metallic contamination |
Impurity Profile: Identification and Impact
Impurities in this compound can originate from the starting materials, primarily potassium tetrachloroplatinate(II) (K₂PtCl₄), reagents used during synthesis, and the manufacturing environment. These impurities can be broadly categorized as elemental (metallic) and anionic.
Elemental Impurities
For pharmaceutical applications, the control of elemental impurities is rigorously governed by guidelines such as the United States Pharmacopeia (USP) General Chapter <232> and the International Council for Harmonisation (ICH) Q3D guideline.[3] These guidelines classify elemental impurities based on their toxicity and likelihood of occurrence. Platinum itself is a Class 2B element (low probability of inclusion in the drug product). However, other elemental impurities from starting materials or catalysts used in synthesis must be controlled.
The following table summarizes the ICH Q3D classification of potential elemental impurities relevant to the synthesis of platinum compounds.
| Class | Elements | Significance and Rationale |
| Class 1 | As, Cd, Hg, Pb | Highly toxic; must be evaluated in all risk assessments. |
| Class 2A | Co, Ni, V | Toxic with a high probability of occurrence in drug products. |
| Class 2B | Ag, Au, Ir, Os, Pd, Pt , Rh, Ru, Se, Tl | Toxic with a lower probability of occurrence. Their inclusion in a risk assessment is dependent on their intentional addition during synthesis. |
| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Lower toxicity by oral route; risk assessment is route-dependent. |
Researchers must ensure that the grade of this compound selected has a certificate of analysis detailing the levels of these and other potential elemental impurities to ensure they fall below the permitted daily exposure (PDE) limits for the final drug product.
Anionic and Other Impurities
Besides metallic contaminants, other impurities can include:
-
Chloride (Cl⁻): Residual chloride from the K₂PtCl₄ precursor is a common impurity.
-
Nitrite (NO₂⁻): Can be present as a byproduct or from impure nitric acid. Nitrite is often a critical impurity to control, especially in pharmaceutical applications, due to its potential to form carcinogenic nitrosamines.[4]
-
Other Platinum Species: Incomplete reaction or side reactions can lead to the presence of other platinum complexes.
Synthesis and Purification Workflow
A high-purity product necessitates a well-controlled synthesis and purification process. A common synthetic route involves the reaction of potassium tetrachloroplatinate(II) with ammonia, followed by precipitation with nitric acid. A more advanced method, designed to achieve high purity and yield, is detailed in the experimental protocols section.
References
A Comprehensive Technical Guide to the Safe Handling of Tetraammineplatinum(II) Nitrate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety and handling precautions for tetraammineplatinum(II) nitrate (B79036). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazards associated with this compound, provides detailed handling procedures, and offers guidance on emergency response.
Hazard Identification and Classification
Tetraammineplatinum(II) nitrate (--INVALID-LINK--₂) is a white, hygroscopic powder that is a strong oxidizer.[1] It poses several health risks, including skin and eye irritation, and may cause sensitization by skin contact.[1][2] Inhalation of the dust can lead to respiratory tract irritation.[1] While comprehensive toxicological data is not available, all platinum compounds should be handled with care due to the potential for allergic reactions.
GHS Hazard Classification:
-
Oxidizing solids: Category 2
-
Skin corrosion/irritation: Category 2
-
Serious eye damage/eye irritation: Category 2
-
Skin sensitization: Category 1
-
Specific target organ toxicity (single exposure), Respiratory tract irritation: Category 3
Exposure Limits and Toxicological Data
| Parameter | Value | Organization | Notes |
| OSHA PEL (Permissible Exposure Limit) | 0.002 mg/m³ (as Pt) | OSHA | 8-hour Time-Weighted Average |
| ACGIH TLV (Threshold Limit Value) | 0.002 mg/m³ (as Pt) | ACGIH | 8-hour Time-Weighted Average |
| NIOSH REL (Recommended Exposure Limit) | 0.002 mg/m³ (as Pt) | NIOSH | Up to 10-hour Time-Weighted Average |
| IDLH (Immediately Dangerous to Life or Health) | 4 mg/m³ (as Pt) | NIOSH |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to this compound.
-
Fume Hood: All work with this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[4][5]
-
Ventilation: General laboratory ventilation should be adequate to supplement the local exhaust from the fume hood.
-
Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.[5][6]
-
Skin Protection:
-
Respiratory Protection: For operations with a high potential for generating dust, or if engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (N100 or P3) should be used.[2][3]
Safe Handling and Storage
-
Handling:
-
Storage:
Experimental Protocol: Preparation of an Aqueous Solution
This protocol outlines the safe steps for preparing a standard aqueous solution of this compound.
-
Preparation:
-
Don all required PPE (double nitrile gloves, chemical safety goggles, face shield, lab coat).
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Place a plastic-backed absorbent pad on the work surface inside the fume hood.
-
-
Weighing the Compound:
-
On an analytical balance inside the fume hood, carefully weigh the desired amount of this compound onto a weigh boat.
-
Use a spatula for the transfer and avoid generating dust.
-
-
Dissolution:
-
Carefully transfer the weighed solid into a clean beaker or volumetric flask.
-
Slowly add the required volume of deionized water to the vessel.
-
Gently swirl the container to dissolve the solid. Do not use a magnetic stirrer initially to avoid splashing.
-
-
Final Preparation and Storage:
-
Once the solid is fully dissolved, the solution can be further diluted as needed.
-
Label the container with the chemical name, concentration, date, and your initials.
-
Store the solution in a tightly sealed container in a designated and properly labeled storage area.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work surface with a suitable decontaminating solution (e.g., 70% isopropyl alcohol), followed by soap and water.[8]
-
Dispose of all contaminated materials (gloves, absorbent pads, weigh boat) in a designated hazardous waste container.
-
Spill and Emergency Procedures
-
Spills:
-
Minor Spill (in fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a designated hazardous waste container.[2]
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact the institution's emergency response team.
-
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1][2]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Waste Disposal
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated PPE, absorbent materials, and empty containers.
Incompatible Materials
This compound is a strong oxidizer and should not be stored or mixed with the following:[1][3]
-
Reducing agents
-
Combustible materials
-
Organic materials
-
Phosphorus
-
Sulfur
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. colonialmetals.com [colonialmetals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. amherst.edu [amherst.edu]
- 5. utoledo.edu [utoledo.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. safety.tau.ac.il [safety.tau.ac.il]
- 8. depts.washington.edu [depts.washington.edu]
- 9. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols for the Preparation of Pt/C Catalysts using Tetraammineplatinum(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of platinum-on-carbon (Pt/C) catalysts utilizing tetraammineplatinum(II) nitrate (B79036) as the platinum group metal precursor. The protocols outlined below are designed to yield catalysts with controlled particle size and high dispersion, which are critical attributes for applications in catalysis, including hydrogenation reactions relevant to drug development and fine chemical synthesis.
Introduction
Platinum supported on carbon is a widely used catalyst due to its high activity and stability. The choice of the platinum precursor is a critical factor that influences the final properties of the catalyst. Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, is an effective precursor that can lead to highly dispersed platinum nanoparticles on the carbon support. The preparation method detailed herein is based on the incipient wetness impregnation technique, followed by a chemical reduction step. This method is favored for its ability to achieve a uniform distribution of the precursor on the support material.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (--INVALID-LINK--₂)
-
High surface area carbon support (e.g., Vulcan XC-72R)
-
Deionized water
-
Reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), formaldehyde (B43269) (HCHO), or hydrogen gas (H₂))
-
Inert gas (e.g., nitrogen (N₂) or argon (Ar))
-
Dilute acetic acid
Equipment:
-
Analytical balance
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
-
Drying oven
-
Tube furnace with temperature controller
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
pH meter
Preparation of the this compound Solution
-
Calculate the required mass of this compound to achieve the desired platinum loading on the carbon support (e.g., 5 wt%, 10 wt%, 20 wt%).
-
Accurately weigh the calculated amount of --INVALID-LINK--₂.
-
Dissolve the precursor in a volume of deionized water that is equal to the pore volume of the carbon support to be used (for incipient wetness impregnation). The concentration of the precursor solution can influence the final particle size of the platinum nanoparticles.[1]
-
Ensure the precursor is fully dissolved by stirring or brief ultrasonication.
Incipient Wetness Impregnation
-
Weigh the desired amount of high surface area carbon support and place it in a beaker.
-
Slowly add the prepared this compound solution to the carbon support dropwise while continuously stirring. The goal is to evenly moisten the entire carbon powder without forming a slurry.
-
Continue mixing for at least 1 hour to ensure uniform distribution of the precursor throughout the carbon support.
-
Dry the impregnated carbon support in an oven at a temperature between 80-120°C for 2-4 hours to remove the solvent.
Reduction of the Platinum Precursor
The reduction step is critical for the formation of metallic platinum nanoparticles. Several methods can be employed:
Method A: Chemical Reduction with Sodium Borohydride (Liquid Phase)
-
Disperse the dried, impregnated carbon support in deionized water or ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a freshly prepared, chilled aqueous solution of sodium borohydride (in excess) to the suspension while stirring vigorously.
-
Continue stirring for 1-2 hours at room temperature.
-
The color of the suspension will turn from brownish to black, indicating the formation of platinum nanoparticles.
Method B: Chemical Reduction with Formaldehyde (Liquid Phase)
-
Disperse the dried, impregnated carbon support in deionized water in a round-bottom flask.
-
Heat the suspension to 60-80°C under an inert atmosphere.
-
Add a 37 wt% formaldehyde solution (in excess) to the heated suspension.
-
Maintain the temperature and continue stirring for 1-2 hours.
Method C: Thermal Reduction with Hydrogen Gas (Gas Phase)
-
Place the dried, impregnated carbon support in a quartz tube within a tube furnace.
-
Purge the system with an inert gas (N₂ or Ar) for 30 minutes to remove any air.
-
Switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5% H₂ in N₂).
-
Heat the furnace to a temperature between 200°C and 400°C at a controlled ramp rate (e.g., 5°C/min). The reduction temperature has a significant impact on the final particle size and dispersion.[2]
-
Hold at the desired reduction temperature for 2-4 hours.
-
Cool the furnace down to room temperature under the hydrogen-containing atmosphere.
-
Finally, purge the system with an inert gas before removing the catalyst.
Washing and Drying
-
After the reduction step (for liquid-phase methods), collect the Pt/C catalyst by vacuum filtration.
-
Wash the catalyst thoroughly with copious amounts of deionized water to remove any residual reducing agent and by-products. Washing with dilute acetic acid can also be performed to neutralize any alkaline residues.[3]
-
Continue washing until the filtrate is neutral (pH ~7).
-
Dry the final Pt/C catalyst in a vacuum oven at 60-80°C overnight.
-
Store the dried catalyst in a desiccator.
Data Presentation
The following tables summarize the expected influence of key synthesis parameters on the final catalyst properties.
Table 1: Effect of Precursor Concentration on Pt Particle Size
| Precursor Concentration (mmol/L) | Average Pt Particle Size (nm) | Reference |
| 4.6 | 1.1 ± 0.2 | [1] |
| 11.8 | 1.2 ± 0.2 | [1] |
| 23.4 | 1.3 ± 0.2 | [1] |
| 24.0 | 1.4 ± 0.2 | [1] |
| 47.9 | 1.8 ± 0.2 | [1] |
Table 2: Influence of Reduction Temperature on Catalyst Properties
| Reduction Temperature (°C) | Average Pt Particle Size (nm) | Electrochemical Surface Area (ECSA) (m²/g) | Reference |
| 200 | ~2.0 - 3.0 | High | General Trend |
| 300 | ~3.0 - 4.0 | Moderate | General Trend |
| 400 | ~4.0 - 6.0 | Lower | General Trend |
Table 3: Typical Catalyst Characteristics
| Property | Value Range |
| Platinum Loading | 5 - 40 wt% |
| Average Pt Particle Size | 1 - 5 nm |
| Electrochemical Surface Area (ECSA) | 50 - 150 m²/g |
| Platinum Dispersion | 20 - 80 % |
Visualizations
Caption: Experimental workflow for Pt/C catalyst synthesis.
Caption: Relationship between synthesis parameters and catalyst properties.
References
Application Notes and Protocols: Synthesis of Platinum Nanoparticles from Tetraammineplatinum(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platinum nanoparticles (PtNPs) are of significant interest in biomedical research and drug development due to their unique catalytic, electronic, and physicochemical properties.[1] Their applications are diverse, ranging from anticancer agents and drug delivery vehicles to biosensors and diagnostic tools.[1][2] The synthesis of PtNPs with controlled size and morphology is crucial for these applications, as these parameters heavily influence their biological activity and efficacy.[3]
This document provides detailed protocols and application notes for the synthesis of platinum nanoparticles using tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, as a precursor. Tetraammineplatinum(II) nitrate is a water-soluble and chloride-free platinum salt, which can be advantageous in certain catalytic and biological applications where chloride ions may have detrimental effects.[4] Two primary methods are discussed: chemical reduction in an aqueous solution and thermal decomposition.
Data Presentation
The following tables summarize key parameters and resulting characteristics of platinum nanoparticles synthesized through different methods.
Table 1: Synthesis of Platinum Nanoparticles via Chemical Reduction
| Parameter | Condition | Resulting PtNP Characteristics | Reference |
| Precursor | This compound (--INVALID-LINK--₂) | - | General Knowledge |
| Reducing Agent | Sodium Borohydride (B1222165) (NaBH₄) | Particle Size: 2-5 nm (typical) | [5] |
| Ethylene (B1197577) Glycol (Polyol Method) | Particle Size: 3-10 nm (typical) | [6] | |
| Stabilizing Agent | Polyvinylpyrrolidone (PVP) | Prevents aggregation, influences final particle size | [7] |
| Sodium Citrate | Controls nucleation and growth | [1] | |
| Reaction Temperature | 25°C (for NaBH₄ reduction) | Rapid reduction | [8] |
| 160°C (for polyol synthesis) | Slower, more controlled growth | [6] | |
| Effect of Molar Ratios | Precursor to reducing agent | Affects reaction kinetics and particle size | [9] |
Table 2: Synthesis of Platinum Nanoparticles via Thermal Decomposition
| Precursor | Decomposition Temperature (°C) | Resulting PtNP Size (nm) | Atmosphere | Reference |
| --INVALID-LINK--₂ | 250-500 | Not specified | Inert or Oxidizing | [10][11] |
| (NH₄)₂[PtCl₄] | 372 | 4.1 ± 1.6 | Not specified | [12] |
Experimental Protocols
Protocol 1: Chemical Reduction using Sodium Borohydride
This protocol describes the synthesis of platinum nanoparticles by the chemical reduction of this compound with sodium borohydride in an aqueous solution.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Sodium borohydride (NaBH₄)
-
Polyvinylpyrrolidone (PVP, as a stabilizing agent)
-
Deionized water
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of this compound.
-
Addition of Stabilizing Agent: To the precursor solution, add an aqueous solution of PVP to achieve a desired weight ratio (e.g., 1:1 Pt:PVP). Stir the mixture vigorously.
-
Reduction: Prepare a fresh, ice-cold 0.1 M solution of sodium borohydride. While stirring the platinum precursor solution vigorously, add the NaBH₄ solution dropwise.
-
Observation: A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
Reaction Completion: Continue stirring the solution for 1-2 hours at room temperature to ensure the complete reduction of the platinum precursor.
-
Purification: The resulting colloidal suspension can be purified by centrifugation to remove unreacted reagents and byproducts.
Protocol 2: Polyol Synthesis
The polyol method utilizes a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Ethylene glycol
-
Polyvinylpyrrolidone (PVP)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser and a thermometer, dissolve a specific amount of this compound and PVP in ethylene glycol.
-
Heating: Heat the mixture to 160°C with constant stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Maintain the temperature for 2-3 hours. The color of the solution will gradually change, indicating the formation of platinum nanoparticles.
-
Cooling and Purification: Allow the solution to cool to room temperature. The nanoparticles can be precipitated by adding a non-solvent like acetone (B3395972) and collected by centrifugation.
Protocol 3: Thermal Decomposition
This method involves the direct heating of the this compound precursor to form platinum nanoparticles.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Tube furnace
-
Inert gas supply (e.g., Nitrogen or Argon)
Procedure:
-
Sample Preparation: Place a known amount of this compound powder in a ceramic boat.
-
Decomposition: Place the boat in a tube furnace. Heat the sample to a temperature between 250°C and 500°C under a constant flow of inert gas.[10][11]
-
Holding Time: Maintain the temperature for a specified period (e.g., 1-2 hours) to ensure complete decomposition.
-
Cooling: Allow the furnace to cool down to room temperature under the inert atmosphere.
-
Collection: The resulting black powder consists of platinum nanoparticles.
Visualizations
Caption: Workflow for the chemical reduction synthesis of platinum nanoparticles.
Caption: Workflow for the thermal decomposition synthesis of platinum nanoparticles.
Caption: Conceptual pathway for targeted drug delivery using platinum nanoparticles.
Characterization of Synthesized Platinum Nanoparticles
To confirm the successful synthesis and to determine the properties of the platinum nanoparticles, several characterization techniques are recommended:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[3]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.
-
UV-Visible Spectroscopy: To monitor the formation of nanoparticles by observing the surface plasmon resonance peak.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles.[3]
-
Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles in suspension.
Conclusion
The synthesis of platinum nanoparticles from this compound offers a versatile approach for producing materials with significant potential in drug development and other biomedical fields. The choice of synthesis method—chemical reduction or thermal decomposition—will depend on the desired nanoparticle characteristics and the specific application. By carefully controlling the reaction parameters outlined in these protocols, researchers can tailor the properties of the resulting platinum nanoparticles to meet their specific needs. Further characterization is essential to fully understand the synthesized materials and their potential for therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Green Synthesis of Platinum Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Two routes for sonochemical synthesis of platinum nanoparticles with narrow size distribution - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Polyol Synthesis of Platinum Nanoparticles: Control of Morphology with Sodium Nitrate | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. RU2554356C1 - Method of producing platinum (iv) dioxide on support surface - Google Patents [patents.google.com]
- 11. Tetraammineplatinum(II) and Tetraamminepalladium(II) Chromates as Precursors of Metal Oxide Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Platinum Thin Film Deposition by Sputtering
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the deposition of platinum thin films using magnetron sputtering, a widely utilized physical vapor deposition technique. While the direct use of tetraammineplatinum(II) nitrate (B79036) as a sputtering target is not a commonly documented method, this document outlines the established protocols using a metallic platinum target. These protocols are relevant for producing high-quality platinum films for applications in catalysis, sensors, biomedical devices, and drug delivery systems.[1][2][3][4]
The information presented here is intended to guide researchers in understanding the critical parameters of the sputtering process and their influence on the resulting film properties.
Introduction to Platinum Sputtering
Sputtering is a vacuum deposition technique where a solid material, known as the target, is bombarded with energized ions, causing atoms to be ejected or "sputtered" from the target surface.[5] These ejected atoms then travel through the vacuum chamber and deposit onto a substrate, forming a thin film.[5][6] DC magnetron sputtering is a common method for depositing conductive materials like platinum, offering high deposition rates and excellent film quality.[3]
Platinum thin films are of significant interest in various fields due to their exceptional properties, including:
-
High Electrical Conductivity: Essential for applications in microelectronics and sensors.[1][7]
-
Excellent Catalytic Activity: Crucial for chemical reactions, fuel cells, and sensors.[1][3][8]
-
Superior Corrosion Resistance and Biocompatibility: Making them ideal for biomedical implants and devices.[1][2][4]
The quality and properties of the sputtered platinum films are highly dependent on the deposition parameters, such as discharge current, pressure, deposition time, and substrate temperature.[2][7]
Experimental Protocols
This section details the methodologies for depositing platinum thin films using DC magnetron sputtering with a metallic platinum target.
2.1. Substrate Preparation
Proper substrate preparation is critical for achieving good film adhesion and uniformity.
-
Substrate Selection: Choose a substrate compatible with the intended application (e.g., silicon wafers, glass, polymers, stainless steel).[7][9]
-
Cleaning:
-
Ultrasonically clean the substrates in a sequence of solvents: acetone, isopropyl alcohol, and deionized water, for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For silicon substrates, a final cleaning step using an oxygen plasma asher or a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be performed to remove any remaining organic residues. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
-
Mounting: Securely mount the cleaned and dried substrates onto the substrate holder in the sputtering chamber.
2.2. Sputtering Deposition Protocol
The following protocol outlines the steps for DC magnetron sputtering of platinum.
-
Chamber Evacuation:
-
Load the substrate holder into the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 4.6 x 10⁻¹⁰ mbar using a turbomolecular pump backed by a roughing pump. A liquid nitrogen shroud can be used to achieve lower base pressures.[9]
-
-
Process Gas Introduction:
-
Introduce high-purity argon (Ar) gas into the chamber through a mass flow controller.
-
Adjust the Ar flow rate and throttle the gate valve to the turbomolecular pump to achieve the desired working pressure (e.g., 3.6 x 10⁻³ mbar).[9]
-
-
Plasma Ignition and Target Conditioning:
-
Apply DC power to the platinum target to ignite the Ar plasma.
-
Pre-sputter the target for a few minutes with the shutter closed to remove any surface contaminants from the target.
-
-
Deposition:
-
Open the shutter to begin the deposition of the platinum film onto the substrates.
-
Maintain a constant DC power (e.g., 30 W) and Ar pressure throughout the deposition process.[9]
-
The deposition time will determine the final film thickness. A quartz crystal microbalance can be used for in-situ monitoring of the deposition rate and thickness.[7]
-
-
Cooling and Venting:
-
After the desired deposition time, turn off the DC power and close the shutter.
-
Allow the substrates to cool down in a vacuum or in an inert gas atmosphere.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.
-
Data Presentation: Sputtering Parameters and Film Properties
The following tables summarize typical sputtering parameters and the resulting properties of platinum thin films as documented in the literature.
Table 1: DC Magnetron Sputtering Parameters for Platinum Thin Films
| Parameter | Value | Reference |
|---|---|---|
| Target | Platinum (Pt) | [9] |
| Substrate | Glass | [9] |
| Base Pressure | 4.6 x 10⁻¹⁰ mbar | [9] |
| Process Gas | Argon (Ar) | [9] |
| Gas Flow Rate | 10 sccm | [9] |
| Working Pressure | 3.6 x 10⁻³ mbar | [9] |
| DC Power | 30 W | [9] |
| Deposition Time | 286 s | [9] |
| Deposition Rate | 0.67 Å/s | [9] |
| Substrate Temperature | Room Temperature (21°C) |[9] |
Table 2: Properties of Sputtered Platinum Thin Films
| Property | Value | Measurement Technique | Reference |
|---|---|---|---|
| Film Thickness | 192 Å (19.2 nm) | X-ray Reflectivity (XRR) | [9] |
| Surface Roughness | 4 Å (0.4 nm) | X-ray Reflectivity (XRR) | [9] |
| Crystallographic Orientation | (111) textured | X-ray Diffraction (XRD) | [9] |
| Density | 100% of bulk | X-ray Reflectivity (XRR) |[9] |
Note on Tetraammineplatinum(II) Nitrate
While this document focuses on sputtering from a metallic platinum target, it is important to address the use of this compound. This compound is a platinum precursor commonly used for the synthesis of platinum-based catalysts through wet chemistry methods.[10][11] There is no readily available literature describing its use as a sputtering target.
Attempting to sputter a complex salt like this compound would likely result in the decomposition of the compound due to the high energy of the plasma. The deposition process would be more akin to reactive sputtering, where the precursor material chemically reacts and breaks down, and the resulting fragments deposit on the substrate. The composition and properties of the resulting film would be highly unpredictable and difficult to control, likely containing platinum, nitrogen, and oxygen species.
Visualizations
Diagram 1: Experimental Workflow for Platinum Thin Film Deposition
References
- 1. Applications of Platinum Sputter Targets [sputtering-targets.net]
- 2. Everything You Need to Know About Platinum Sputter Targets [sputtertargets.net]
- 3. shop.nanografi.com [shop.nanografi.com]
- 4. Applications of Thin Films in the Biomedical Field [sputtertargets.net]
- 5. semicore.com [semicore.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. This compound 99.995 trace metals 20634-12-2 [sigmaaldrich.com]
- 11. This compound, ≥50% Pt basis 20634-12-2 India [ottokemi.com]
Application Notes and Protocols for Electrospinning of Platinum Nanofibers using Tetraammineplatinum(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrospinning is a versatile and cost-effective technique for fabricating continuous nanofibers with diameters ranging from nanometers to a few micrometers.[1] These nanofibers possess a high surface-area-to-volume ratio, tunable porosity, and remarkable flexibility in terms of composition, making them highly attractive for a wide range of applications, including catalysis, sensing, tissue engineering, and drug delivery.[2][3] Platinum nanofibers, in particular, are of significant interest due to their exceptional catalytic activity, electrical conductivity, and biocompatibility.[4]
This document provides detailed application notes and a proposed protocol for the fabrication of platinum nanofibers via electrospinning, using tetraammineplatinum(II) nitrate (B79036) as the platinum precursor. While specific literature detailing the electrospinning of tetraammineplatinum(II) nitrate is limited, this protocol is based on established principles of electrospinning metal salt-polymer solutions and subsequent thermal processing. It is intended to serve as a comprehensive guide for researchers initiating work in this area.
Proposed Experimental Protocol
This protocol outlines a method for the preparation of a polymer-based solution containing this compound, the electrospinning process to form composite nanofibers, and the subsequent calcination to yield pure platinum nanofibers.
Materials and Equipment
Materials:
-
This compound (--INVALID-LINK--₂)
-
Polyvinylpyrrolidone (PVP, e.g., Mw ~1,300,000 g/mol )
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
Equipment:
-
Electrospinning apparatus (including a high-voltage power supply, a syringe pump, and a collector)
-
Syringes and needles (e.g., 21-gauge)
-
Magnetic stirrer and hot plate
-
Fume hood
-
Tube furnace with controlled atmosphere capabilities (e.g., nitrogen, argon)
-
Scanning Electron Microscope (SEM) for morphological characterization
-
X-ray Diffractometer (XRD) for crystal structure analysis
-
Thermogravimetric Analyzer (TGA) for determining calcination temperature
Solution Preparation
The properties of the electrospinning solution, such as viscosity, conductivity, and surface tension, are critical parameters that influence the morphology of the resulting nanofibers.[5] The addition of salts can increase the conductivity of the solution, which may lead to a reduction in nanofiber diameter.[6]
Proposed Polymer-Platinum Precursor Solution:
-
PVP Stock Solution: Prepare a 10% (w/v) PVP solution by dissolving the desired amount of PVP in DMF with continuous stirring at room temperature until a homogeneous solution is obtained. This may take several hours.
-
This compound Solution: Prepare a separate solution of this compound in a co-solvent system, for example, a mixture of deionized water and ethanol. The concentration will need to be optimized based on experimental results.
-
Mixing: Gradually add the this compound solution to the PVP stock solution under vigorous stirring. Continue stirring for at least 2-3 hours to ensure a uniform mixture. The final solution should be clear and free of precipitates.
Electrospinning Process
The electrospinning process should be carried out in a fume hood due to the use of volatile solvents. The key parameters to control are the applied voltage, the distance between the needle tip and the collector, and the solution flow rate.[7]
-
Load the prepared polymer-platinum precursor solution into a syringe fitted with a 21-gauge needle.
-
Mount the syringe on the syringe pump of the electrospinning apparatus.
-
Place a grounded collector (e.g., aluminum foil) at a set distance from the needle tip.
-
Set the desired flow rate for the solution using the syringe pump.
-
Apply a high voltage between the needle and the collector to initiate the electrospinning process. A Taylor cone should form at the tip of the needle, from which a jet of the solution is ejected towards the collector.[8]
-
As the jet travels, the solvent evaporates, and solid composite nanofibers are deposited on the collector.
-
Continue the process until a nanofiber mat of the desired thickness is obtained.
-
Carefully remove the nanofiber mat from the collector and dry it in a vacuum oven at a low temperature (e.g., 60 °C) for several hours to remove any residual solvent.
Post-Processing: Calcination
To obtain pure platinum nanofibers, the as-spun composite nanofibers must undergo a calcination process to thermally decompose and remove the PVP polymer.[9] The calcination temperature and atmosphere are critical to achieving the desired crystalline structure and preventing oxidation.
-
Place the dried composite nanofiber mat in a ceramic boat and insert it into a tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Heat the furnace to a temperature determined by TGA analysis of the composite nanofibers. Typically, the temperature should be high enough to ensure complete removal of the polymer (e.g., 500-800 °C).[10]
-
Hold the temperature for a set duration (e.g., 2-4 hours) to allow for complete calcination and crystallization of the platinum nanofibers.
-
Cool the furnace down to room temperature under the inert atmosphere.
-
The resulting material should be a mat of pure platinum nanofibers.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained during the electrospinning and characterization of platinum nanofibers. Researchers should populate these tables with their experimental data for easy comparison and analysis.
Table 1: Electrospinning Solution Properties
| Parameter | Value |
| PVP Concentration (% w/v) | |
| This compound Concentration (mmol/L) | |
| Solvent Ratio (DMF:H₂O:Ethanol) | |
| Viscosity (cP) | |
| Conductivity (µS/cm) | |
| Surface Tension (mN/m) |
Table 2: Electrospinning Process Parameters
| Parameter | Value |
| Applied Voltage (kV) | |
| Tip-to-Collector Distance (cm) | |
| Solution Flow Rate (mL/h) | |
| Needle Gauge | |
| Collector Type | |
| Ambient Temperature (°C) | |
| Relative Humidity (%) |
Table 3: Nanofiber Characterization Data
| Parameter | As-Spun Composite Nanofibers | Calcined Platinum Nanofibers |
| Average Diameter (nm) | ||
| Diameter Distribution (nm) | ||
| Morphology (SEM) | ||
| Crystalline Phase (XRD) | ||
| Crystallite Size (nm, from XRD) |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the fabrication and characterization of platinum nanofibers using this compound.
Caption: Workflow for platinum nanofiber synthesis.
Parameter Interrelationships
This diagram illustrates the logical relationships between key electrospinning parameters and their influence on the final nanofiber properties.
References
- 1. Electrospinning and Electrospun Nanofibers: Methods, Materials, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospun Nanofibers for Chemical Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Electrospinning of core shell nanofibers using amine modified sericins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetraammineplatinum(II) Nitrate in Selective Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraammineplatinum(II) nitrate (B79036) as a precursor for the synthesis of platinum-based catalysts tailored for selective hydrogenation reactions. The focus is on the chemoselective hydrogenation of α,β-unsaturated aldehydes, a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and fragrances.
Introduction
Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, is a water-soluble, high-purity platinum precursor widely utilized in the preparation of heterogeneous platinum catalysts.[1][2][3] Its primary application in selective hydrogenation lies in its use to generate highly dispersed platinum nanoparticles on various supports. These catalysts are particularly effective in the selective hydrogenation of the carbonyl (C=O) group in α,β-unsaturated aldehydes, yielding valuable unsaturated alcohols.[4][5][6] The selectivity of these reactions can be significantly enhanced by the formation of bimetallic catalysts, for instance, through the creation of Pt-Zn or Pt-Ge alloys on the catalyst surface.[7][8]
Applications in Selective Hydrogenation
The primary application of catalysts derived from this compound is the selective hydrogenation of α,β-unsaturated aldehydes to their corresponding unsaturated alcohols. This is a challenging chemical transformation as the hydrogenation of the carbon-carbon double bond (C=C) is often thermodynamically and kinetically favored over the hydrogenation of the carbonyl group.[1][5]
Key substrates that have been successfully hydrogenated using this compound-derived catalysts include:
-
Crotonaldehyde (B89634): Selectively hydrogenated to crotyl alcohol.[7][9]
-
Cinnamaldehyde (B126680): Selectively hydrogenated to cinnamyl alcohol.[4][6][10][11]
-
Citral: Selectively hydrogenated to geraniol (B1671447) and nerol.[8][12]
The performance of these catalysts is highly dependent on the choice of support material, the preparation method, and the presence of promoters or secondary metals.
Quantitative Data Presentation
The following tables summarize the performance of various catalysts prepared using this compound as the platinum precursor in the selective hydrogenation of crotonaldehyde and cinnamaldehyde.
Table 1: Selective Hydrogenation of Crotonaldehyde
| Catalyst | Support | Promoter/ Second Metal | Reaction Conditions | Conversion (%) | Selectivity to Crotyl Alcohol (%) | Reference |
| Pt | ZnO | None | Gas phase, 353 K, 1 atm | >90 | ~10 | [7][9] |
| Pt | ZnO | Zn (via reduction) | Gas phase, 673 K (reduction temp), 1 atm | ~40 | ~65 | [7][9] |
| Pt | SnO₂ | Sn (via reduction) | Gas phase, 353 K, 1 atm | High | 60-90 | [9] |
Table 2: Selective Hydrogenation of Cinnamaldehyde
| Catalyst | Support | Promoter/ Second Metal | Reaction Conditions | Conversion (%) | Selectivity to Cinnamyl Alcohol (%) | Reference |
| Pt | Silica | None | Liquid phase (Ethanol), 333 K, 2 bar H₂ | High | Moderate | [1][4] |
| Pt-Co | Carbon | Co | Liquid phase, 30°C, 1 MPa H₂ | 100 | 95 | [10] |
| Pt | Carbon | Mo | Liquid phase (2-propanol), 80°C, 5 bar H₂ | 50.8 | High | |
| Pt | Silica | None | Continuous flow, 90°C, 10 bar H₂ | 98.8 | 90 | [6] |
Experimental Protocols
Protocol for Catalyst Preparation: Pt/ZnO from this compound
This protocol describes the preparation of a Pt/ZnO catalyst by impregnation, a common method for synthesizing supported catalysts.[7][9]
Materials:
-
This compound (--INVALID-LINK--₂)
-
Zinc oxide (ZnO) powder (high surface area)
-
Deionized water
-
Rotary evaporator
-
Tube furnace
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
Procedure:
-
Impregnation:
-
Calculate the amount of this compound required to achieve the desired platinum loading on the ZnO support (e.g., 1-5 wt%).
-
Dissolve the calculated amount of this compound in a volume of deionized water sufficient to form a slurry with the ZnO powder.
-
Add the ZnO powder to the platinum precursor solution.
-
Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) until a dry powder is obtained.
-
-
Drying and Calcination:
-
Dry the impregnated powder in an oven at 110°C for 12 hours.
-
Calcination is often skipped when using this precursor to avoid the formation of large platinum particles; instead, a direct reduction is typically performed.
-
-
Reduction:
-
Place the dried catalyst powder in a quartz tube within a tube furnace.
-
Purge the system with nitrogen gas for 30 minutes.
-
Switch to a flow of hydrogen gas (or a hydrogen/nitrogen mixture).
-
Heat the furnace to the desired reduction temperature (e.g., 473 K to 673 K) at a controlled ramp rate (e.g., 5 K/min).[7]
-
Hold at the reduction temperature for 2-4 hours.
-
Cool the catalyst to room temperature under a flow of nitrogen.
-
The catalyst is now ready for use.
-
Protocol for Selective Hydrogenation of Crotonaldehyde
This protocol outlines a general procedure for the gas-phase selective hydrogenation of crotonaldehyde over a prepared Pt/ZnO catalyst.[7][9]
Materials:
-
Prepared Pt/ZnO catalyst
-
Fixed-bed reactor
-
Crotonaldehyde
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Setup:
-
Load a packed bed of the Pt/ZnO catalyst into the fixed-bed reactor.
-
Activate the catalyst in situ by heating under a flow of hydrogen at the desired temperature (e.g., 473 K) for 1-2 hours.
-
Cool the reactor to the reaction temperature (e.g., 353 K) under a hydrogen flow.
-
-
Hydrogenation Reaction:
-
Introduce a controlled flow of hydrogen gas saturated with crotonaldehyde vapor into the reactor.
-
Maintain the reaction at the desired temperature and atmospheric pressure.
-
Collect the reactor effluent at regular intervals for analysis.
-
-
Product Analysis:
-
Analyze the collected samples using a gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column for separating aldehydes and alcohols) and detector (e.g., FID).
-
Calculate the conversion of crotonaldehyde and the selectivity to crotyl alcohol based on the GC data.
-
Mandatory Visualizations
Catalyst Preparation Workflow
The following diagram illustrates the key steps in the preparation of a supported platinum catalyst from this compound.
Caption: Workflow for the preparation of a Pt/ZnO catalyst.
Reaction Pathway for Selective Hydrogenation
This diagram illustrates the possible reaction pathways in the hydrogenation of an α,β-unsaturated aldehyde.
Caption: Reaction network for α,β-unsaturated aldehyde hydrogenation.
Catalyst Characterization
To understand the structure-activity relationships of the prepared catalysts, a thorough characterization is essential. Key techniques include:
-
X-ray Diffraction (XRD): To identify the crystalline phases of the support and the platinum particles, and to estimate the particle size.[3][7][13]
-
Transmission Electron Microscopy (TEM): To visualize the size, morphology, and dispersion of the platinum nanoparticles on the support.[3][13]
-
Temperature-Programmed Reduction (TPR): To study the reducibility of the platinum species and the support, and to investigate metal-support interactions.[3][7]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of the elements on the catalyst surface.[7]
-
Chemisorption: To measure the active metal surface area and dispersion using probe molecules like H₂ or CO.[3][14]
A detailed workflow for catalyst characterization is presented below.
Caption: Key techniques for catalyst characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN105540685A - Method for preparing tetraammineplatinum hydrogen carbonate - Google Patents [patents.google.com]
- 3. Catalyst Characterization Techniques [hidenanalytical.com]
- 4. thalesnano.com [thalesnano.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. High Performances of Pt/ZnO Catalysts in Selective Hydrogenation of Crotonaldehyde | Semantic Scholar [semanticscholar.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. Selective hydrogenation of α,β-unsaturated aldehydes catalyzed by amine-capped platinum-cobalt nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selectivity control in Pt-catalyzed cinnamaldehyde hydrogenation [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. content.e-bookshelf.de [content.e-bookshelf.de]
- 14. sbcat.org [sbcat.org]
Application Notes and Protocols for Preparing Bimetallic Pt/Zn Catalysts using Tetraammineplatinum(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of bimetallic Pt/Zn catalysts utilizing tetraammineplatinum(II) nitrate (B79036) as the platinum precursor. The methodologies described are primarily focused on the incipient wetness impregnation (IWI) technique, a common and effective method for preparing supported catalysts. These catalysts are of significant interest for various industrial applications, particularly in the dehydrogenation of light alkanes such as propane (B168953) to produce valuable olefins like propylene.
Overview
Bimetallic Pt/Zn catalysts have demonstrated enhanced catalytic activity, selectivity, and stability compared to their monometallic Pt counterparts in various reactions, most notably in the dehydrogenation of alkanes. The addition of zinc to platinum can modify the electronic properties of the platinum, create specific Pt-Zn alloy phases, and suppress undesirable side reactions such as hydrogenolysis and coking, leading to a longer catalyst lifetime and higher product yields.
Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, is an excellent precursor for the platinum component due to its good solubility in water and the absence of halide ions, which can be detrimental to catalyst performance. The synthesis process typically involves the impregnation of a high-surface-area support material (e.g., silica (B1680970) or alumina) with an aqueous solution of the platinum precursor, followed by drying, calcination, and reduction steps to form the final bimetallic nanoparticles.
Experimental Protocols
Determination of Support Pore Volume
A critical step in the incipient wetness impregnation method is the accurate determination of the support's pore volume. This ensures that the volume of the precursor solution added is just enough to fill the pores of the support without excess liquid, leading to a uniform distribution of the active metal.
Protocol: Nitrogen Physisorption for Pore Volume Determination
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the support material (e.g., SiO₂ or γ-Al₂O₃).
-
Degassing: Degas the sample under vacuum at a high temperature (e.g., 300-350 °C) for several hours (typically 4-6 hours) to remove any adsorbed moisture and other contaminants from the surface and pores.
-
Analysis: Perform nitrogen adsorption-desorption analysis at liquid nitrogen temperature (-196 °C) using a surface area and porosimetry analyzer.
-
Data Analysis: Calculate the total pore volume from the amount of nitrogen adsorbed at a relative pressure (P/P₀) close to unity (typically ~0.99). The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.
Preparation of a 1% Pt / 1% Zn / SiO₂ Catalyst via Incipient Wetness Impregnation
This protocol describes the synthesis of a bimetallic catalyst with a nominal loading of 1 wt% platinum and 1 wt% zinc on a silica support.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
High-purity silica (SiO₂) support (e.g., Davisil Grade 636, specific surface area ~500 m²/g)
-
Deionized water
-
Drying oven
-
Tube furnace with temperature controller
-
Quartz reactor tube
Procedure:
-
Support Pre-treatment: Calcine the silica support in a tube furnace under a flow of dry air at 500 °C for 4 hours to dehydroxylate the surface. Allow to cool to room temperature in a desiccator.
-
Pore Volume Determination: Determine the pore volume of the calcined silica support using the nitrogen physisorption protocol described in section 2.1.
-
Precursor Solution Preparation:
-
Calculate the required amount of this compound and zinc nitrate hexahydrate to achieve the desired metal loadings on a specific mass of the support.
-
Dissolve the calculated amounts of both precursors in a volume of deionized water equal to the pre-determined pore volume of the silica support to be used.
-
-
Impregnation: Add the precursor solution dropwise to the calcined silica support while continuously mixing to ensure uniform distribution. The final material should appear as a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated material in an oven at 110-120 °C overnight (approximately 12 hours) to remove the water.
-
Calcination: Place the dried powder in a quartz tube and calcine in a tube furnace under a flow of dry air. Ramp the temperature at 5 °C/min to 350 °C and hold for 3 hours. This step decomposes the nitrate precursors and the ammine ligands.
-
Reduction: After calcination, cool the catalyst to room temperature under an inert gas flow (e.g., Ar or N₂). Then, switch to a reducing gas mixture (e.g., 5% H₂ in Ar) and ramp the temperature at 2 °C/min to 550 °C. Hold at this temperature for 4 hours to reduce the metal oxides to their metallic states and promote the formation of Pt-Zn bimetallic particles.
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under the reducing gas flow. The catalyst can then be carefully passivated (if necessary for handling in air) and stored in an inert atmosphere.
Data Presentation
The following tables summarize typical experimental parameters and performance data for Pt/Zn bimetallic catalysts in the dehydrogenation of propane.
Table 1: Catalyst Synthesis Parameters
| Parameter | Value | Reference |
| Platinum Precursor | This compound | General Literature |
| Zinc Precursor | Zinc nitrate hexahydrate | General Literature |
| Support Material | Silica (SiO₂) | [1][2] |
| Pt Loading (wt%) | 0.5 - 3.0 | [1][2] |
| Zn Loading (wt%) | 0.5 - 5.0 | [1][2] |
| Drying Temperature (°C) | 110 - 125 | [3] |
| Calcination Temperature (°C) | 300 - 550 | [1][3] |
| Reduction Temperature (°C) | 550 - 600 | [1] |
Table 2: Catalyst Performance in Propane Dehydrogenation
| Catalyst Composition | Reaction Temp. (°C) | Propane Conversion (%) | Propylene Selectivity (%) | Reference |
| 1% Pt / SiO₂ | 600 | ~25 | ~90 | [1] |
| 1% Pt / 1% Zn / SiO₂ | 600 | ~35 | >98 | [1] |
| 0.5% Pt / 0.6% Sn / SiO₂ | 600 | ~27 | >99 | [4] |
| PtZn ALD /SiO₂ | 600 | ~40 | >98 | [1] |
Catalyst Characterization Protocols
To understand the structure-activity relationships of the synthesized Pt/Zn catalysts, a suite of characterization techniques is typically employed.
X-ray Diffraction (XRD)
Purpose: To identify the crystalline phases present in the catalyst (e.g., Pt, Zn, PtZn alloys, support) and to estimate the average crystallite size of the metallic particles.
Protocol:
-
Sample Preparation: Grind the catalyst sample to a fine powder.
-
Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern using a powder X-ray diffractometer, typically with Cu Kα radiation. Scan a 2θ range of 10-90°.
-
Data Analysis: Identify the crystalline phases by comparing the diffraction peaks with a standard database (e.g., JCPDS-ICDD). Use the Scherrer equation to estimate the average crystallite size of the metallic particles from the broadening of the diffraction peaks.
Transmission Electron Microscopy (TEM)
Purpose: To visualize the morphology, size, and distribution of the metallic nanoparticles on the support.
Protocol:
-
Sample Preparation: Disperse a small amount of the catalyst powder in a solvent (e.g., ethanol) by sonication.
-
Grid Preparation: Deposit a drop of the suspension onto a TEM grid (e.g., carbon-coated copper grid) and allow the solvent to evaporate.
-
Imaging: Analyze the sample in a transmission electron microscope to obtain high-resolution images of the nanoparticles.
-
Data Analysis: Measure the diameters of a large number of particles (e.g., >100) from the TEM images to determine the average particle size and size distribution.
CO Chemisorption
Purpose: To determine the number of active metal sites on the catalyst surface (metal dispersion).
Protocol:
-
Sample Preparation: Place a known mass of the catalyst in a sample tube of a chemisorption analyzer.
-
Reduction: Reduce the catalyst in-situ under a flow of H₂ at a specific temperature (e.g., 550 °C) to ensure the metal is in a fully reduced state.
-
Degassing: Evacuate the sample at the reduction temperature to remove the chemisorbed hydrogen.
-
CO Adsorption: Cool the sample to a suitable temperature (e.g., 35 °C) and introduce pulses of a known volume of CO gas until the surface is saturated.
-
Data Analysis: Calculate the amount of CO chemisorbed on the surface. From this, the metal dispersion (the fraction of metal atoms on the surface) and the active metal surface area can be determined, assuming a specific stoichiometry of CO adsorption (e.g., CO/Pt = 1).
Visualizations
References
Application Notes and Protocols: Preparation of Pt/Cerium Oxide Catalysts from Tetraammineplatinum(II) Nitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Platinum (Pt) supported on cerium oxide (CeO₂) catalysts utilizing tetraammineplatinum(II) nitrate (B79036) as the platinum precursor. The methodologies outlined are based on established literature procedures and are intended to offer a comprehensive guide for producing highly active and dispersed catalytic materials.
Introduction
Platinum supported on cerium oxide is a versatile and widely studied catalytic system with applications in a range of chemical transformations, including oxidation, reduction, and amination reactions. The choice of the platinum precursor is critical in determining the final properties of the catalyst, such as metal dispersion, particle size, and the nature of the metal-support interaction. Tetraammineplatinum(II) nitrate (--INVALID-LINK--₂) is an excellent precursor for the preparation of highly dispersed Pt/CeO₂ catalysts. This document details the incipient wetness impregnation method for the synthesis of these catalysts.
Quantitative Data Summary
The following tables summarize key quantitative parameters from representative preparations of Pt/CeO₂ catalysts using this compound.
Table 1: Catalyst Synthesis Parameters
| Parameter | Value | Reference |
| Platinum Precursor | This compound | [1][2] |
| Cerium Oxide Support | Commercial or synthesized from Ce(NO₃)₃·6H₂O | [1][2] |
| Platinum Loading | 1 - 2 wt.% | [1][2] |
| Impregnation Method | Incipient Wetness Impregnation | [1] |
| Drying Conditions | 60 °C for 12 hours | [3] |
| Calcination Temperature | 300 - 500 °C | [2][4] |
| Calcination Duration | 2 - 4 hours | [2][4] |
| Reduction Temperature | 300 °C | [2][4] |
| Reducing Agent | 5-10% H₂ in Ar or He | [3][4] |
Table 2: Catalyst Characterization Data
| Catalyst | Pt Loading (wt.%) | Calcination Temp. (°C) | BET Surface Area (m²/g) | Pt Particle Size (nm) | Reference |
| 1% Pt/CeO₂ | 1 | 350 | >50 | ~2 | [1][5] |
| 2% Pt/CeO₂ | 2 | 300 | Not specified | Not specified | [2] |
| 1% Pt/CeO₂-DE-N | 1 | 500 (for support) | 89 | Not specified | [4] |
Experimental Protocols
Preparation of Cerium Oxide Support (Optional)
This protocol describes the synthesis of the cerium oxide support from cerium (III) nitrate hexahydrate. Alternatively, a commercial CeO₂ support can be used.
Materials:
-
Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Deionized water
-
Furnace
Procedure:
-
Weigh the desired amount of cerium (III) nitrate hexahydrate.
-
Place the cerium nitrate in a ceramic crucible.
-
Transfer the crucible to a furnace.
-
Heat the sample in air to 500 °C at a ramp rate of 10 °C/min.[4]
-
Hold the temperature at 500 °C for 4 hours.[4]
-
Allow the furnace to cool to room temperature.
-
The resulting powder is the CeO₂ support.
Incipient Wetness Impregnation of Pt on CeO₂
This protocol details the preparation of a 1 wt.% Pt/CeO₂ catalyst using this compound.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Cerium oxide (CeO₂) support (prepared as in 3.1 or commercial)
-
Deionized water
-
Drying oven
-
Tube furnace
-
Flow controllers for gases (e.g., N₂, H₂, Ar)
Procedure:
-
Determine the Pore Volume of the CeO₂ Support:
-
Accurately weigh a sample of the CeO₂ support.
-
Slowly add deionized water from a burette to the point of incipient wetness (the point at which the powder just begins to clump together and the surface appears damp).
-
Record the volume of water added. This is the pore volume per gram of support.
-
-
Prepare the Precursor Solution:
-
Calculate the mass of this compound required to achieve the desired platinum loading (e.g., 1 wt.%).
-
Dissolve the calculated mass of --INVALID-LINK--₂ in a volume of deionized water equal to the total pore volume of the CeO₂ support to be impregnated.[1] For example, to prepare 1 g of 1% Pt/CeO₂, dissolve the required amount of precursor in the pore volume of 1 g of CeO₂.
-
-
Impregnation:
-
Place the accurately weighed CeO₂ support in a suitable container (e.g., an evaporating dish).
-
Add the precursor solution dropwise to the CeO₂ powder while continuously mixing to ensure uniform distribution.
-
-
Drying:
-
Dry the impregnated powder in an oven at 60 °C for 12 hours to slowly evaporate the water.[3]
-
-
Calcination:
-
Reduction (Activation):
-
While still in the tube furnace, switch the gas flow to a mixture of 5% H₂ in Ar.
-
Heat the catalyst to 300 °C at a ramp rate of 5 °C/min.[2]
-
Hold at 300 °C for 2 hours to reduce the platinum species to metallic platinum.[2]
-
Cool the catalyst to room temperature under an inert gas flow.
-
The resulting powder is the activated Pt/CeO₂ catalyst.
-
Visualizations
The following diagrams illustrate the experimental workflow for the preparation of the CeO₂ support and the Pt/CeO₂ catalyst.
Caption: Workflow for the synthesis of the CeO₂ support.
Caption: Workflow for Pt/CeO₂ catalyst preparation.
References
Application Notes and Protocols for the Use of Tetraammineplatinum(II) Nitrate in Lean NOx Trap (LNT) Catalyst Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Lean NOx Trap (LNT) catalysts using tetraammineplatinum(II) nitrate (B79036) as the platinum precursor. LNT catalysts are a critical component in exhaust gas after-treatment systems for lean-burn engines, effectively reducing nitrogen oxide (NOx) emissions. The choice of the platinum precursor significantly influences the dispersion of the active metal and, consequently, the catalytic performance.
Introduction to LNT Catalysts and the Role of Platinum
Lean NOx Trap (LNT) catalysts, also known as NOx Storage and Reduction (NSR) catalysts, operate cyclically to remove NOx from oxygen-rich exhaust streams.[1][2] The typical composition of an LNT catalyst includes a precious metal component (most commonly platinum), a NOx storage material (e.g., barium oxide), and a high-surface-area support (e.g., γ-alumina).[2]
The process involves two main phases:
-
Lean Phase (Oxygen-rich): NO in the exhaust is oxidized to NO2 over the platinum sites. The NO2 is then adsorbed and stored on the barium oxide component in the form of nitrates.
-
Rich Phase (Fuel-rich): A short period of fuel-rich conditions reduces the stored nitrates back to N2, regenerating the storage sites.
Platinum is a crucial component, facilitating both the oxidation of NO during the lean phase and the reduction of stored NOx during the rich phase. The dispersion and particle size of the platinum on the support material are critical factors determining the catalyst's efficiency and durability. The selection of the platinum precursor, such as tetraammineplatinum(II) nitrate, plays a significant role in achieving optimal platinum dispersion.
This compound as a Precursor
This compound, --INVALID-LINK--₂, is a water-soluble platinum complex that serves as an excellent precursor for introducing platinum onto the catalyst support. Its primary advantages include:
-
Chloride-free: Unlike precursors like hexachloroplatinic acid, it does not introduce chloride ions, which can be detrimental to catalyst performance and require additional removal steps.
-
Good Dispersion: It generally leads to a high and uniform dispersion of platinum particles on the support material, which is essential for maximizing the number of active sites.[3]
-
Controlled Deposition: The ammine ligands can influence the interaction with the support surface during impregnation, allowing for controlled deposition.
Experimental Protocols
This section details the protocols for the synthesis of a model Pt/BaO/Al₂O₃ LNT catalyst using this compound. The primary method described is incipient wetness impregnation, a technique that involves adding a solution of the precursor to the support material in a volume equal to the pore volume of the support.
Materials and Equipment
Materials:
-
γ-Alumina (γ-Al₂O₃) powder or pellets (high surface area, e.g., >150 m²/g)
-
Barium acetate (B1210297) (Ba(CH₃COO)₂) or Barium nitrate (Ba(NO₃)₂)
-
This compound (--INVALID-LINK--₂)
-
Deionized water
-
Cordierite (B72626) monolith substrate (optional, for washcoating)
-
Boehmite (AlOOH) (optional, as a binder for washcoating)[4]
Equipment:
-
Beakers and graduated cylinders
-
Magnetic stirrer and hot plate
-
Rotary evaporator (optional, for drying)
-
Drying oven
-
Tube furnace with temperature controller
-
Gas flow controllers (for air, N₂, H₂)
-
Mortar and pestle (if starting with pellets)
-
Ultrasonic bath (for slurry preparation)
Protocol 1: Synthesis of Pt/BaO/Al₂O₃ Powder Catalyst
This protocol outlines the sequential impregnation of barium and platinum onto the alumina (B75360) support.
Step 1: Preparation of the BaO/Al₂O₃ Support
-
Determine the Pore Volume of γ-Al₂O₃: This is a critical step for incipient wetness impregnation. It can be determined experimentally by adding a liquid (e.g., water) dropwise to a known weight of the support until it is saturated. The volume of liquid added is the pore volume.
-
Prepare the Barium Precursor Solution: Calculate the amount of barium acetate or nitrate needed to achieve the desired BaO loading (e.g., 20 wt%). Dissolve this amount in a volume of deionized water equal to the pore volume of the alumina support.
-
Impregnation: Slowly add the barium precursor solution to the γ-Al₂O₃ support while mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 110-120 °C for 12 hours.
-
Calcination: Calcine the dried powder in a tube furnace under a flow of air. Ramp the temperature to 550 °C at a rate of 10 °C/min and hold for 4 hours. This step decomposes the barium precursor to barium oxide.
Step 2: Impregnation of this compound
-
Determine the Pore Volume of BaO/Al₂O₃: The pore volume of the now-modified support should be re-determined.
-
Prepare the Platinum Precursor Solution: Calculate the amount of this compound needed for the desired Pt loading (e.g., 2 wt%). Dissolve this in a volume of deionized water equal to the new pore volume.
-
Impregnation: Add the this compound solution to the BaO/Al₂O₃ support using the incipient wetness technique, ensuring thorough mixing.
-
Drying: Dry the Pt-impregnated material at 110-120 °C for 12 hours.
Step 3: Final Catalyst Activation
-
Calcination: Calcine the dried Pt/BaO/Al₂O₃ powder in a tube furnace under flowing air. Ramp the temperature to 500 °C at a rate of 10 °C/min and hold for 2-4 hours.[5] This step decomposes the this compound complex and anchors the platinum to the support. The decomposition of the [Pt(NH₃)₄]²⁺ complex can occur in steps, with the release of ammonia (B1221849) and nitrogen oxides.[6]
-
Reduction: Prior to catalytic testing, the catalyst is typically reduced. In a tube furnace, heat the calcined catalyst under a flow of a reducing gas mixture (e.g., 5% H₂ in N₂) to 500 °C and hold for 2 hours. This ensures the platinum is in its metallic, active state.
Protocol 2: Washcoating of a Cordierite Monolith
For practical applications, the powdered catalyst is often coated onto a monolithic support, such as cordierite, to provide a structured catalyst with low pressure drop.
Step 1: Slurry Preparation
-
Grind the prepared Pt/BaO/Al₂O₃ powder to a fine particle size (e.g., <10 µm).
-
Prepare a slurry by dispersing the catalyst powder in deionized water. A typical solid content is 20-40 wt%.
-
To improve adhesion, a binder such as boehmite (AlOOH) can be added to the slurry.[4] The pH of the slurry can be adjusted to around 4 using a dilute acid (e.g., nitric acid) to aid in dispersion and adhesion.[7]
-
Use an ultrasonic bath to ensure a homogeneous and well-dispersed slurry.
Step 2: Coating the Monolith
-
Dip the cordierite monolith into the slurry for a set amount of time (e.g., 1-2 minutes).
-
Withdraw the monolith from the slurry at a constant rate.
-
Remove the excess slurry from the channels by blowing with compressed air.
-
Repeat the dipping and blowing steps if a higher catalyst loading is desired, with a drying step in between.
Step 3: Drying and Calcination
-
Dry the coated monolith at 120 °C for 12 hours. It is advisable to rotate the monolith during drying to ensure a uniform coating.[4]
-
Calcine the dried monolith in a furnace with flowing air at 500-550 °C for 4 hours to ensure the adhesion of the washcoat and the final activation of the catalyst.
Data Presentation
The performance of LNT catalysts is typically evaluated based on their NOx storage capacity (NSC) and NOx conversion efficiency. The choice of platinum precursor has a notable impact on these parameters.
Table 1: Comparison of Catalyst Performance with Different Platinum Precursors
| Platinum Precursor | Pt Loading (wt%) | BaO Loading (wt%) | Support | NOx Storage Capacity (µmol NOx/g_cat) at 350°C | NOx Conversion Efficiency (%) at 350°C | Reference |
| This compound | 2 | 20 | γ-Al₂O₃ | ~180 | >90 | Synthesized from multiple sources |
| Platinum nitrate | 2 | 20 | γ-Al₂O₃ | ~200 | >95 | [3] |
| Hexachloroplatinic acid | 2 | 20 | γ-Al₂O₃ | ~150 | ~85 | [3] |
| Tetraammineplatinum hydroxide | 2 | 20 | γ-Al₂O₃ | ~170 | ~90 | [3] |
Note: The values presented are approximate and can vary depending on the specific synthesis conditions and testing protocols. They are compiled here for comparative purposes based on trends reported in the literature.
Visualizations
Experimental Workflow for LNT Catalyst Synthesis
Caption: Workflow for the synthesis of Pt/BaO/Al₂O₃ LNT catalyst.
Lean NOx Trap (LNT) Catalytic Cycle
Caption: The two-phase catalytic cycle of a Lean NOx Trap.
Conclusion
The use of this compound as a precursor in the synthesis of LNT catalysts offers a reliable method for achieving high platinum dispersion and, consequently, good catalytic performance. The detailed protocols provided herein serve as a comprehensive guide for researchers in the field of emissions control and catalysis. Careful control of synthesis parameters, particularly during the impregnation and thermal treatment steps, is crucial for obtaining a highly active and durable LNT catalyst. The comparative data highlights the importance of precursor selection in the rational design of advanced catalytic materials.
References
Application Notes and Protocols for the Synthesis of Platinum-Based Catalysts for Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of platinum-based catalysts, which are critical components in the advancement of fuel cell technology. The following sections outline various established methods for catalyst preparation, including impregnation, polyol, reverse microemulsion, and co-precipitation techniques. Each protocol is accompanied by tables summarizing key experimental parameters and expected outcomes, as well as detailed methodologies for crucial characterization techniques.
Synthesis Protocols
Impregnation Method
The impregnation method is a widely used technique for depositing a catalyst precursor onto a support material, typically high-surface-area carbon. This can be performed via two primary approaches: incipient wetness impregnation and wet impregnation.
1.1.1. Incipient Wetness Impregnation (IWI)
This technique involves dissolving the platinum precursor in a volume of solvent equal to the pore volume of the carbon support. Capillary action draws the solution into the pores of the support.
Experimental Protocol:
-
Support Pre-treatment: Dry the carbon support (e.g., Vulcan XC-72R) in an oven at 100-120°C overnight to remove adsorbed water.
-
Precursor Solution Preparation: Prepare a solution of a platinum precursor, such as hexachloroplatinic acid (H₂PtCl₆), in a suitable solvent (e.g., deionized water, ethanol, or acetone). The concentration should be calculated to achieve the desired platinum loading on the carbon support. For example, for a 20 wt% Pt/C catalyst, dissolve the appropriate amount of H₂PtCl₆ in a volume of solvent equal to the pore volume of the carbon support used.
-
Impregnation: Add the precursor solution to the dried carbon support dropwise while continuously mixing to ensure uniform distribution. The final mixture should appear as a free-flowing powder and not as a slurry.
-
Drying: Dry the impregnated support in an oven at 80-100°C for several hours to overnight to evaporate the solvent.
-
Reduction: Reduce the platinum precursor to metallic platinum nanoparticles. This is typically done by heating the dried powder under a reducing atmosphere (e.g., a mixture of H₂ and N₂ or Ar) at temperatures ranging from 200°C to 400°C for 2-4 hours.
1.1.2. Wet Impregnation
In wet impregnation, the support material is suspended in an excess of the precursor solution.
Experimental Protocol:
-
Support Suspension: Disperse a known amount of carbon support in an excess volume of the platinum precursor solution with vigorous stirring.
-
Adsorption: Allow the suspension to stir for several hours to facilitate the adsorption of the platinum precursor onto the carbon surface.
-
Solvent Removal: Remove the excess solvent by evaporation under reduced pressure or by heating.
-
Drying and Reduction: Follow the same drying and reduction steps as described for the incipient wetness impregnation method.
| Parameter | Incipient Wetness Impregnation | Wet Impregnation | Reference |
| Pt Precursor | H₂PtCl₆, Pt(acac)₂ | H₂PtCl₆ | [1] |
| Support | Vulcan XC-72R | Vulcan XC-72R | [1] |
| Solvent | Water, Ethanol, Acetone | Water, Ethanol | [1] |
| Pt Loading | 5 - 40 wt% | 5 - 20 wt% | [1] |
| Drying Temp. | 80 - 120°C | 80 - 120°C | |
| Reduction Temp. | 200 - 400°C | 200 - 400°C | |
| Resulting Pt Size | 2 - 5 nm | 3 - 6 nm |
Workflow for Impregnation Method
References
Application of Tetraammineplatinum(II) Nitrate in CO Oxidation Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon monoxide (CO) oxidation is a critical reaction in various industrial and environmental applications, including automotive exhaust treatment, air purification, and CO removal from hydrogen streams for fuel cells.[1] Platinum-based catalysts are highly effective for this reaction. Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, is a versatile and stable precursor for the synthesis of highly dispersed platinum catalysts.[2][3] Its chloride-free nature is particularly advantageous as chloride ions can poison the catalyst and reduce its thermal stability and lifespan.[4][5]
These application notes provide detailed protocols for the synthesis of a Pt/Al₂O₃ catalyst for CO oxidation using tetraammineplatinum(II) nitrate, the experimental procedure for evaluating its catalytic performance, and an overview of the key reaction mechanisms.
Catalyst Synthesis Protocol: Platinum on Alumina (B75360) (Pt/Al₂O₃) via Incipient Wetness Impregnation
This protocol describes the preparation of a platinum catalyst supported on γ-alumina using this compound as the precursor via the incipient wetness impregnation method.
Materials:
-
This compound (--INVALID-LINK--₂)[6]
-
γ-Alumina (γ-Al₂O₃) powder or pellets
-
Deionized water
-
Drying oven
-
Tube furnace
-
Quartz reactor tube
Procedure:
-
Support Pre-treatment: Dry the γ-Al₂O₃ support in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Incipient Wetness Volume Determination: Determine the pore volume of the dried γ-Al₂O₃ by adding deionized water dropwise to a known weight of the support until the pores are completely filled and the surface appears damp. Record the volume of water used. This is the incipient wetness volume.
-
Precursor Solution Preparation: Prepare an aqueous solution of this compound. The concentration should be calculated to achieve the desired platinum loading (e.g., 1 wt%) on the support, with the total volume of the solution equal to the incipient wetness volume of the alumina to be impregnated.
-
Impregnation: Add the this compound solution to the dried γ-Al₂O₃ support drop by drop while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 100-120°C overnight to remove water.[7]
-
Calcination: Place the dried catalyst in a quartz tube within a tube furnace. Calcine the catalyst in a flow of air. A typical calcination procedure involves heating to 300-500°C for 2-4 hours.[7] This step decomposes the this compound precursor to form platinum oxide species.
-
Reduction: After calcination and cooling, reduce the catalyst by heating it in a stream of hydrogen (e.g., 5% H₂ in N₂ or Ar) at a temperature between 225°C and 400°C for 2-4 hours.[7] This step reduces the platinum oxide species to metallic platinum nanoparticles.
-
Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow (e.g., N₂ or Ar) to prevent rapid re-oxidation of the highly active platinum nanoparticles upon exposure to air. The catalyst is now ready for characterization and use.
Experimental Workflow for Catalyst Synthesis
Caption: Workflow for Pt/Al₂O₃ catalyst synthesis.
Catalytic CO Oxidation Experimental Protocol
This protocol outlines a typical procedure for evaluating the catalytic activity of the prepared Pt/Al₂O₃ catalyst for CO oxidation in a fixed-bed flow reactor.
Equipment:
-
Fixed-bed quartz reactor[8]
-
Tube furnace with temperature controller
-
Mass flow controllers for CO, O₂, and an inert gas (e.g., N₂ or He)
-
Gas chromatograph (GC) or an infrared (IR) gas analyzer for CO and CO₂ analysis[9]
-
Thermocouple
Procedure:
-
Catalyst Loading: Load a known amount of the prepared Pt/Al₂O₃ catalyst into the quartz reactor, typically supported on quartz wool.
-
Pre-treatment (In-situ Reduction): Before the reaction, it is often beneficial to pre-treat the catalyst in-situ by heating it in a flow of hydrogen or an inert gas to ensure the platinum is in its active metallic state and the surface is clean. A typical procedure is to heat to 250°C in a flow of 5% H₂/N₂ for 1 hour.[7]
-
Reaction Gas Introduction: After pre-treatment, cool the reactor to the desired starting temperature (e.g., 50°C) under an inert gas flow. Introduce the reaction gas mixture, which typically consists of CO, O₂, and a balance of an inert gas (e.g., 1% CO, 1% O₂, balance N₂). The total flow rate is set to achieve a specific gas hourly space velocity (GHSV).
-
Light-off Test: Monitor the CO and CO₂ concentrations in the effluent gas as the reactor temperature is gradually increased (e.g., 5°C/min). Record the CO conversion at each temperature. The "light-off" temperature is the temperature at which a certain conversion (e.g., 50% or 90%) is achieved.
-
Data Analysis: Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = [ ( [CO]in - [CO]out ) / [CO]in ] * 100 where [CO]in is the inlet CO concentration and [CO]out is the outlet CO concentration.[9]
-
Stability Test: To assess the catalyst's stability, maintain the reactor at a constant temperature (e.g., the temperature for 90% conversion) and monitor the CO conversion over an extended period (e.g., 24-48 hours).
Experimental Setup for CO Oxidation
Caption: Schematic of a typical CO oxidation experimental setup.[10]
Mechanisms of CO Oxidation on Platinum Catalysts
The catalytic oxidation of CO on platinum surfaces is generally understood to proceed through two primary mechanisms: the Langmuir-Hinshelwood (LH) and the Mars-van Krevelen (MvK) mechanisms.[1][11]
1. Langmuir-Hinshelwood (LH) Mechanism: In the LH mechanism, both CO and O₂ adsorb onto the platinum surface before reacting.[11] The key steps are:
-
Adsorption of CO onto a platinum site.
-
Adsorption and dissociation of O₂ on adjacent platinum sites to form adsorbed oxygen atoms.
-
Reaction between an adsorbed CO molecule and an adsorbed oxygen atom to form CO₂.
-
Desorption of the CO₂ product from the surface.
Turnover rates are often proportional to the O₂ pressure and inversely proportional to the CO pressure, suggesting that the rate-limiting step is the activation of O₂ on vacant sites within a CO-saturated surface.[12]
2. Mars-van Krevelen (MvK) Mechanism: The MvK mechanism is more prevalent on catalysts where the support is a reducible metal oxide, such as ceria (CeO₂).[1] In this mechanism, the support actively participates in the reaction by providing lattice oxygen. The steps are:
-
Adsorption of CO onto a platinum site at the metal-support interface.
-
Oxidation of the adsorbed CO by an oxygen atom from the support lattice, forming CO₂ and an oxygen vacancy in the support.
-
Desorption of CO₂.
-
Re-oxidation of the support by dissociative adsorption of O₂ from the gas phase at the oxygen vacancy.
Signaling Pathway Diagrams for CO Oxidation Mechanisms
Langmuir-Hinshelwood Mechanism
Caption: Langmuir-Hinshelwood mechanism for CO oxidation.
Mars-van Krevelen Mechanism
Caption: Mars-van Krevelen mechanism for CO oxidation.
Quantitative Data Summary
The catalytic performance of platinum-based catalysts for CO oxidation is influenced by factors such as platinum loading, particle size, the nature of the support, and reaction conditions. Below is a summary of representative data for Pt/CeO₂ catalysts, which are known for their high activity at low temperatures.
| Catalyst | Pt Loading (wt%) | T₅₀ (°C)¹ | T₉₀ (°C)² | Apparent Activation Energy (kJ/mol) | Reference |
| Pt/CeO₂ | 1 | >100 | - | - | [13] |
| Pt/CeO₂ | 8 | <0 | ~25 | Not Reported | [13] |
| Pt/CeO₂ | 20 | <0 | <0 | Not Reported | [13] |
¹ T₅₀: Temperature at which 50% CO conversion is achieved. ² T₉₀: Temperature at which 90% CO conversion is achieved.
Note: The activity can vary significantly based on the specific synthesis method and experimental conditions. The data presented here illustrates the trend of increasing low-temperature activity with higher platinum loading on a ceria support, where ionic platinum species are believed to play a key role.[13]
Characterization of Pt/Al₂O₃ Catalysts
To understand the structure-activity relationships, the synthesized catalysts should be characterized using various techniques:
-
Transmission Electron Microscopy (TEM): To determine the platinum particle size and distribution on the alumina support.[14]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of platinum (e.g., Pt⁰, Pt²⁺, Pt⁴⁺) on the catalyst surface.[14]
-
X-ray Diffraction (XRD): To identify the crystalline phases of the platinum and the support.
-
CO Chemisorption: To measure the active platinum surface area and dispersion.
-
In-situ Infrared Spectroscopy (IR): To study the adsorption of CO and other species on the catalyst surface under reaction conditions, providing insights into the reaction mechanism.[12][15]
Conclusion
This compound is an excellent precursor for preparing highly active and stable platinum-based catalysts for CO oxidation. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists working in catalysis and related fields. The choice of catalyst synthesis parameters and support material can be tailored to optimize performance for specific applications. Understanding the underlying reaction mechanisms through kinetic studies and advanced characterization techniques is crucial for the rational design of next-generation CO oxidation catalysts.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. Tetraammine Platinum & Palladium | Stable Precursors for Catalysis [pmc.umicore.com]
- 3. Tetraammine platinum compounds | Johnson Matthey [matthey.com]
- 4. CN105540685A - Method for preparing tetraammineplatinum hydrogen carbonate - Google Patents [patents.google.com]
- 5. CN105540685B - Method for preparing tetraammineplatinum hydrogen carbonate - Google Patents [patents.google.com]
- 6. 99.995% trace metals basis, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Combined Centrifugal Casting–Self-Propagating High-Temperature Synthesis Process of High-Entropy Alloys FeCoNiCu(Me)Al (Me = Cr, Cr + Mn, Cr + La, and Cr + Ce) as Precursors for Preparation of Deep Oxidation Catalysts [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DSpace [diposit.ub.edu]
- 14. CO Oxidation Reaction by Platinum Clusters on the Surface of Multiwalled Carbon Nanotubes: Experimental and Theoretical Study of Kinetics in a Wide Range of O2/CO Ratios [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetraammineplatinum(II) Nitrate Reduction for Catalyst Preparation
Welcome to the technical support center for the preparation of platinum catalysts via the reduction of tetraammineplatinum(II) nitrate (B79036). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and repeatable experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of tetraammineplatinum(II) nitrate.
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reduction | Insufficient Reducing Agent: The molar ratio of the reducing agent to the platinum precursor may be too low. | Increase the concentration of the reducing agent. For sodium borohydride (B1222165), a common molar ratio to the platinum salt is between 2:1 and 10:1. |
| Low Reaction Temperature: The reduction kinetics may be too slow at the current temperature. | Increase the reaction temperature. For instance, with NaBH4 reduction, temperatures can range from room temperature to 60°C.[1] | |
| Incorrect pH: The pH of the solution can significantly affect the reduction potential of the system. | Adjust the pH of the reaction mixture. For the reduction of nitrate species, a lower pH can sometimes be favorable, although the optimal pH can be system-dependent. | |
| Platinum Particle Agglomeration | High Precursor Concentration: A high concentration of the platinum precursor can lead to rapid nucleation and uncontrolled growth, resulting in larger, agglomerated particles. | Decrease the concentration of the this compound solution. |
| Ineffective Stabilization: The support material or any stabilizing agent used may not be effectively preventing the nanoparticles from aggregating. | Ensure proper mixing and surface functionalization of the support material. If not using a support, consider adding a stabilizing agent like polyvinylpyrrolidone (B124986) (PVP). | |
| High Calcination Temperature: For supported catalysts, high calcination temperatures prior to reduction can lead to the formation of larger platinum oxide species that result in larger metal particles upon reduction.[2][3] | Optimize the calcination temperature. Calcination at temperatures between 150 to 400 °C can lead to smaller particles compared to calcination above 525 °C.[2] | |
| Inconsistent Particle Size | Non-uniform Reaction Conditions: Inconsistent temperature, pH, or stirring speed throughout the reaction vessel can lead to variations in nucleation and growth rates. | Ensure uniform heating and vigorous stirring to maintain homogeneous conditions. |
| Slow Addition of Reducing Agent: A rapid addition of the reducing agent can cause a burst of nucleation, leading to a broader size distribution. | Add the reducing agent dropwise and slowly to control the rate of reduction and promote more uniform particle growth. | |
| Poor Catalyst Performance | Low Platinum Dispersion: Large, agglomerated platinum particles have a lower surface area-to-volume ratio, resulting in fewer active sites. | Optimize the preparation method to achieve smaller, well-dispersed particles. Lower platinum loading and lower calcination/reduction temperatures generally favor higher dispersion.[2] |
| Incomplete Removal of Ligands: Residual ammonia (B1221849) or nitrate ligands on the platinum surface can poison the catalyst. | Ensure thorough washing of the catalyst after reduction. A final calcination step after reduction (if appropriate for the support) can also help to clean the platinum surface. |
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for this compound?
A1: The most common reducing agents for this compound in catalyst preparation are sodium borohydride (NaBH₄), ethanol, and hydrogen gas (H₂). The choice of reducing agent can influence the resulting particle size and morphology.
Q2: How does the pH of the impregnation solution affect the final catalyst?
A2: The pH of the impregnation solution is a critical parameter, especially for supported catalysts. For silica (B1680970) supports, impregnating from a strongly basic solution (pH > 10) promotes strong electrostatic adsorption of the [Pt(NH₃)₄]²⁺ complex, which can lead to higher platinum dispersion after reduction.[2]
Q3: What is the effect of calcination temperature on the platinum particle size?
A3: For supported catalysts prepared from this compound, the calcination temperature prior to reduction has a significant impact on the final platinum particle size. Generally, as the calcination temperature increases, the platinum particle size also increases, leading to lower dispersion.[2][3]
-
Drying (e.g., 100°C) followed by direct reduction: Can yield highly dispersed platinum particles.[2]
-
Calcination at 150-400°C: May lead to partial oxidation of the Pt²⁺ to Pt⁴⁺ species, resulting in slightly larger particles upon reduction.[2]
-
Calcination above 525°C: Often results in the formation of large metallic platinum particles with low dispersion.[2]
Q4: Can I reduce this compound directly on a support without a separate reduction step?
A4: Yes, a process known as "autoreduction" can occur. Heating the impregnated support in an inert atmosphere (like helium or nitrogen) can lead to the decomposition of the this compound complex and subsequent reduction to metallic platinum. This method can sometimes produce smaller particles compared to direct reduction with hydrogen.
Experimental Protocols
Protocol 1: Preparation of Pt/SiO₂ Catalyst by Incipient Wetness Impregnation and Hydrogen Reduction
This protocol is adapted from procedures for preparing supported platinum catalysts.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Silica (SiO₂) support (high surface area)
-
Deionized water
-
Ammonium hydroxide (B78521) (for pH adjustment, optional)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
Procedure:
-
Prepare the Impregnation Solution: Dissolve the required amount of this compound in a volume of deionized water equal to the pore volume of the silica support.
-
Impregnation: Add the solution dropwise to the silica support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 100-120°C overnight.
-
Calcination (Optional but Recommended): Place the dried powder in a tube furnace and calcine in air. A typical procedure involves ramping the temperature to 250-400°C and holding for 2-4 hours.[2]
-
Reduction:
-
Purge the tube furnace with an inert gas like nitrogen.
-
Introduce a flow of hydrogen gas (e.g., 5% H₂ in N₂).
-
Ramp the temperature to the desired reduction temperature (e.g., 250°C) and hold for 2-4 hours.[2]
-
Cool the catalyst to room temperature under an inert gas flow before handling.
-
Protocol 2: Synthesis of Colloidal Platinum Nanoparticles using Sodium Borohydride
This is a general protocol for the synthesis of platinum nanoparticles that can be adapted for this compound.
Materials:
-
This compound (--INVALID-LINK--₂)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Stabilizing agent (e.g., sodium citrate (B86180) or PVP, optional)
Procedure:
-
Prepare Precursor Solution: Prepare an aqueous solution of this compound (e.g., 1 mM). If using a stabilizer, add it to this solution.
-
Prepare Reducing Agent Solution: Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 10 mM). The solution should be made immediately before use as NaBH₄ degrades in water.
-
Reduction:
-
Place the platinum precursor solution in a flask and stir vigorously on a magnetic stir plate.
-
Slowly add the sodium borohydride solution dropwise to the platinum solution.
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.
-
-
Reaction Completion: Allow the reaction to stir for a set period (e.g., 1-2 hours) to ensure complete reduction.
-
Purification: The resulting colloidal suspension can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.
Quantitative Data Summary
| Parameter | Condition | Effect on Pt Particle Size | Reference |
| Pt Loading (on SiO₂) ** | Lower loading | Smaller particle size, higher dispersion | [2] |
| Higher loading | Larger particle size, lower dispersion | [2] | |
| Calcination Temperature (on SiO₂) | 100°C (drying) | Highest dispersion | [2] |
| 150-400°C | Moderate dispersion | [2] | |
| > 525°C | Low dispersion (large particles) | [2] | |
| pH of Impregnation Solution (on SiO₂) ** | Strongly basic (pH > 10) | Promotes strong adsorption, leading to higher dispersion | [2] |
| Acidic/Neutral | Weaker interaction with silica, potentially larger particles |
Visualizations
Caption: Experimental workflow for supported platinum catalyst preparation.
Caption: Troubleshooting logic for catalyst preparation issues.
References
Technical Support Center: Synthesis of Platinum Nanoparticles from Tetraammineplatinum(II) Nitrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles (PtNPs) from tetraammineplatinum(II) nitrate (B79036). The guidance focuses on the critical role of pH in controlling the size, morphology, and stability of the nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of platinum nanoparticles from tetraammineplatinum(II) nitrate?
The synthesis involves the chemical reduction of the platinum(II) complex, this compound (--INVALID-LINK--₂), in an aqueous solution. A reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is typically used to reduce the Pt(II) ions to metallic platinum (Pt(0)). These platinum atoms then nucleate and grow to form nanoparticles. The pH of the reaction medium is a critical parameter that influences the kinetics of the reduction reaction and the stability of the resulting nanoparticles, thereby controlling their final size and shape.[1][2][3]
Q2: How does pH affect the size and morphology of the synthesized platinum nanoparticles?
The pH of the synthesis solution plays a crucial role in determining the final characteristics of the platinum nanoparticles. Generally, at lower pH (acidic conditions), the reduction process can be slower, and there may be a tendency for the formation of different nanoparticle shapes, such as cubic or tetrahedral.[4] In contrast, higher pH (alkaline conditions) often leads to a faster reaction and the formation of spherical nanoparticles.[4] The pH also affects the surface charge of the nanoparticles, which in turn influences their stability and tendency to aggregate.[5][6]
Q3: What is a typical experimental protocol for this synthesis?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. The general steps involve preparing an aqueous solution of this compound, adjusting the pH to the desired level, and then adding a reducing agent, such as sodium borohydride, dropwise while stirring vigorously.[7] The reaction is monitored by a color change in the solution, which indicates the formation of platinum nanoparticles.
Q4: How can I confirm the successful synthesis of platinum nanoparticles?
Several characterization techniques can be used to confirm the formation and determine the properties of the synthesized platinum nanoparticles. These include:
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak characteristic of platinum nanoparticles.
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in the colloidal solution.[5]
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the nanoparticles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No color change observed after adding the reducing agent. | 1. Incorrect pH: The reduction potential of the reactants can be highly pH-dependent. At certain pH values, the reduction of the platinum complex may be inhibited. 2. Inactive reducing agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage. | 1. Adjust the pH: Systematically vary the pH of the platinum precursor solution (e.g., from acidic to alkaline) to find the optimal range for the reduction to occur. A pH range of 6 to 9 is often suitable for the formation of platinum nanoparticles.[1] 2. Use fresh reducing agent: Prepare a fresh solution of the reducing agent immediately before use. |
| The solution immediately turns into a black precipitate upon adding the reducing agent. | 1. pH is too high: In highly alkaline conditions, the reduction reaction can be extremely fast, leading to rapid nucleation and uncontrolled growth, resulting in large aggregates that precipitate out of the solution.[2] 2. High concentration of reactants: High concentrations of the platinum precursor or the reducing agent can also lead to rapid, uncontrolled growth. | 1. Lower the pH: Gradually decrease the pH of the precursor solution to a moderately alkaline or neutral level to slow down the reaction rate. 2. Decrease reactant concentrations: Use more dilute solutions of both the platinum precursor and the reducing agent. |
| The synthesized nanoparticles are too large or have a wide size distribution. | 1. Inappropriate pH: The pH affects both the nucleation and growth rates. An unsuitable pH can lead to a situation where growth is favored over nucleation, resulting in larger particles. 2. Slow addition of reducing agent: If the reducing agent is added too slowly, it can lead to a prolonged growth phase and a wider size distribution. | 1. Optimize the pH: Experiment with different pH values to find the condition that yields the desired nanoparticle size. 2. Control the addition rate: Add the reducing agent dropwise but at a steady and consistent rate with vigorous stirring to ensure homogeneous nucleation.[7] |
| The nanoparticle solution is unstable and aggregates over time. | 1. Insufficient surface charge: The pH of the final solution determines the surface charge of the nanoparticles. If the pH is near the isoelectric point of the nanoparticles, they will have a low surface charge and will be prone to aggregation due to van der Waals forces.[5][6] 2. Lack of a stabilizing agent: In some cases, a stabilizing agent may be necessary to prevent aggregation. | 1. Adjust the final pH: Modify the pH of the nanoparticle solution to be far from the isoelectric point to increase electrostatic repulsion between the particles. For many metal nanoparticles, a more alkaline pH leads to greater stability.[6] 2. Add a stabilizing agent: Consider adding a suitable stabilizing agent, such as a citrate (B86180) or a polymer, to the reaction mixture. |
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of pH on the synthesis of platinum nanoparticles from this compound based on general principles of nanoparticle synthesis.
| pH Range | Expected Nanoparticle Size | Expected Morphology | Reaction Rate | Stability | Reference |
| Acidic (pH 3-5) | Larger, potential for aggregation | Cubic, Tetrahedral | Slower | Low to moderate | [4] |
| Neutral (pH 6-8) | Moderate, more uniform | Spherical | Moderate | High | [1] |
| Alkaline (pH 9-11) | Smaller | Spherical | Faster | High | [2][4] |
Experimental Protocols
Detailed Methodology for pH-Controlled Synthesis of Platinum Nanoparticles
Materials:
-
This compound (--INVALID-LINK--₂)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl) solution (0.1 M) for pH adjustment
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 M) for pH adjustment
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of this compound. For example, dissolve 38.7 mg of --INVALID-LINK--₂ in 100 mL of deionized water.
-
pH Adjustment:
-
Divide the precursor solution into several beakers for testing different pH values (e.g., pH 5, 7, 9, and 11).
-
While stirring, slowly add 0.1 M HCl or 0.1 M NaOH dropwise to each beaker until the desired pH is reached. Monitor the pH using a calibrated pH meter.
-
-
Reduction:
-
Prepare a fresh 10 mM aqueous solution of sodium borohydride.
-
While vigorously stirring the pH-adjusted platinum precursor solution, add the sodium borohydride solution dropwise at a constant rate (e.g., 1 mL/min).
-
A color change in the solution to brown or black indicates the formation of platinum nanoparticles.[7]
-
-
Reaction Completion and Stabilization:
-
Continue stirring the solution for at least 2 hours after the addition of the reducing agent is complete to ensure the full reduction of the platinum ions.[7]
-
The final pH of the solution should be measured and recorded.
-
-
Purification (Optional):
-
To remove unreacted reagents and byproducts, the nanoparticle solution can be purified by centrifugation followed by redispersion of the nanoparticle pellet in deionized water.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and characterization of platinum nanoparticles.
Caption: Logical relationship between synthesis pH and platinum nanoparticle characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. On the Rate of Interaction of Sodium Borohydride with Platinum (IV) Chloride Complexes in Alkaline Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of pH on the stability, dissolution and aggregation kinetics of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Platinum Dispersion on Carbon Supports
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the dispersion of platinum nanoparticles on carbon supports. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the synthesis of Pt/C catalysts.
Frequently Asked Questions (FAQs)
Q1: My platinum nanoparticles are agglomerating on the carbon support. What are the likely causes and how can I fix this?
A1: Platinum nanoparticle agglomeration is a common issue that can significantly reduce the electrochemically active surface area (ECSA) and catalytic activity of your Pt/C catalyst.[1][2] The primary causes include:
-
High Platinum Loading: Increasing the metal loading can lead to the coalescence of nanoparticles.[1]
-
Troubleshooting: Consider reducing the platinum precursor concentration during synthesis. Systematically test a range of lower concentrations to find the optimal balance between loading and dispersion.
-
-
Weak Interaction with the Support: A chemically inert carbon surface provides few nucleation sites, allowing platinum atoms to migrate and form larger clusters.[3]
-
Inadequate pH Control: The pH of the synthesis solution affects the surface charge of both the carbon support and the platinum precursor, influencing their electrostatic interaction.[6][7]
-
Troubleshooting: Adjust the pH of your reaction mixture. For polyol synthesis, a higher pH (alkaline conditions) often leads to smaller, more uniform nanoparticles by controlling the reduction rate of the platinum precursor.[6]
-
Q2: I'm observing a wide particle size distribution in my synthesized Pt/C catalyst. How can I achieve a more uniform particle size?
A2: A narrow particle size distribution is crucial for consistent catalytic performance. Several factors influence the nucleation and growth of platinum nanoparticles:
-
Choice of Reducing Agent: The strength and concentration of the reducing agent play a critical role in the reduction kinetics of the platinum precursor.[8]
-
Troubleshooting: In the polyol method, ethylene (B1197577) glycol acts as both the solvent and a mild reducing agent, allowing for controlled particle growth.[9] For faster reduction, stronger agents like sodium borohydride (B1222165) can be used, but the concentration must be carefully controlled to avoid rapid, uncontrolled nucleation.[2]
-
-
Reaction Temperature and Time: These parameters directly impact the kinetics of particle formation.
-
Troubleshooting: Optimize the reaction temperature and duration. In the polyol process, a typical temperature is around 160°C.[9] Shorter reaction times may lead to incomplete reduction, while excessively long times can promote Ostwald ripening, where larger particles grow at the expense of smaller ones.
-
-
Solvent Composition: The solvent system can influence the reduction rate of the platinum precursor.
-
Troubleshooting: In the water-assisted polyol synthesis, varying the volume ratio of water to ethylene glycol can tune the particle size.[10]
-
Q3: How does the choice of platinum precursor affect the final catalyst properties?
A3: The platinum precursor can significantly impact nanoparticle size and dispersion. Different precursors have varying reduction potentials and ligands that can interact with the carbon support.
-
Common Precursors: Chloroplatinic acid (H₂PtCl₆) is widely used due to its solubility and reactivity.[8] However, the presence of chloride ions can sometimes be detrimental to catalytic activity. Other precursors like platinum(II) acetylacetonate (B107027) (Pt(acac)₂) are also used.[1]
-
Troubleshooting: The choice of precursor can be critical. For instance, in microemulsion synthesis, the particle size has been shown to vary with different precursors, with Na₂PtCl₆ generally producing smaller particles than H₂PtCl₆ or (NH₄)₂PtCl₆.[11]
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Platinum Loading | 1. Incomplete reduction of the platinum precursor. 2. Poor adhesion of platinum to the carbon support. | 1. Increase the reaction time or temperature. 2. Ensure the reducing agent is fresh and added in the correct stoichiometric amount. 3. Functionalize the carbon support to improve surface interaction. |
| Large, Irregularly Shaped Nanoparticles | 1. Slow nucleation and fast growth rate. 2. Ostwald ripening. | 1. Use a stronger reducing agent or increase its concentration to promote rapid nucleation. 2. Lower the reaction temperature to slow down the growth phase. 3. Reduce the reaction time to prevent Ostwald ripening. |
| Poor Catalyst Durability | 1. Weak interaction between platinum nanoparticles and the carbon support, leading to detachment. 2. Corrosion of the carbon support. | 1. Functionalize the carbon support to create stronger anchoring sites. 2. Use a more graphitic carbon support, which is generally more resistant to corrosion. |
Experimental Protocols
Protocol 1: Functionalization of Carbon Support with Nitric Acid
This protocol describes a common method for introducing oxygen-containing functional groups onto the surface of a carbon support to serve as anchoring sites for platinum nanoparticles.[5][12]
-
Dispersion: Disperse the desired amount of carbon support (e.g., Vulcan XC-72) in a concentrated nitric acid solution (e.g., 65-70%) in a round-bottom flask. A typical ratio is 1 g of carbon to 50-100 mL of acid.
-
Reflux: Heat the mixture to reflux (typically around 120°C) and maintain for 1-3 hours with constant stirring.[13]
-
Washing: After cooling to room temperature, filter the mixture and wash the functionalized carbon thoroughly with deionized water until the pH of the filtrate is neutral.
-
Drying: Dry the functionalized carbon support in a vacuum oven at 80-100°C overnight.
Protocol 2: Synthesis of Pt/C Catalyst via the Polyol Method
The polyol method is a widely used technique for synthesizing well-dispersed metal nanoparticles. Ethylene glycol serves as both the solvent and the reducing agent.[9]
-
Precursor Solution: Dissolve a calculated amount of chloroplatinic acid (H₂PtCl₆·6H₂O) in ethylene glycol.
-
pH Adjustment: Adjust the pH of the precursor solution to approximately 13 using a solution of NaOH in ethylene glycol.
-
Dispersion of Support: In a separate flask, disperse the functionalized carbon support in ethylene glycol and sonicate for 30 minutes to ensure a homogeneous suspension.
-
Reaction: Add the carbon support suspension to the platinum precursor solution. Heat the mixture to 140-160°C and maintain for 2-3 hours under constant stirring.[9]
-
Isolation and Washing: After the reaction is complete and the solution has cooled, collect the Pt/C catalyst by filtration. Wash the catalyst thoroughly with deionized water and then with ethanol (B145695) to remove any residual ethylene glycol and other impurities.
-
Drying: Dry the final Pt/C catalyst in a vacuum oven at 60-80°C overnight.
Protocol 3: Synthesis of Pt/C Catalyst via Incipient Wetness Impregnation
Incipient wetness impregnation is a straightforward method for loading platinum onto a carbon support.[14][15]
-
Precursor Solution Preparation: Prepare an aqueous solution of a platinum precursor, such as chloroplatinic acid (H₂PtCl₆). The volume of the solution should be equal to or slightly less than the pore volume of the carbon support.
-
Impregnation: Add the precursor solution dropwise to the carbon support while continuously mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support at room temperature or in an oven at a low temperature (e.g., 60-80°C) to remove the solvent.
-
Reduction: Reduce the platinum precursor to metallic platinum by heating the dried material in a reducing atmosphere (e.g., a mixture of H₂ and Ar/N₂) at a temperature typically ranging from 200°C to 400°C for 2-4 hours.
Quantitative Data on Synthesis Parameters
The following tables summarize the impact of key synthesis parameters on the resulting platinum nanoparticle size.
Table 1: Effect of Platinum Precursor Concentration on Nanoparticle Size
| Precursor Concentration (mM) | Average Pt Nanoparticle Size (nm) | Reference |
| 0.1 mg/mL K₂PtCl₆ | 18.9 ± 0.85 | [16] |
| 0.5 mg/mL K₂PtCl₆ | 22.25 ± 1.00 | [16] |
| 1.0 mg/mL K₂PtCl₆ | 25.51 ± 0.60 | [16] |
| 2.0 mg/mL K₂PtCl₆ | 73.01 ± 2.5 | [16] |
| 5 | ~2-3 | [6] |
| 20 | ~4-5 | [6] |
| 30 | ~5-6 | [6] |
Table 2: Effect of pH on Pt Nanoparticle Size in Polyol Synthesis
| pH | Average Pt Nanoparticle Size (nm) | Reference |
| 12.0 - 12.2 | Homogeneous distribution, minimal clustering | [7] |
| 12.3 | 114.6 - 202.0 (in large clusters) | [7] |
Table 3: Effect of Water Content in Ethylene Glycol (EG) on Pt Nanoparticle Size
| H₂O Volume % in EG | Average Pt Crystallite Size (nm) | Reference |
| 95 | Larger | [10] |
| 70 | Smaller (~2 nm) | [10] |
| 50 | Smaller (~2 nm) | [10] |
| 0 | Larger | [10] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Chemical Synthesis Process of Platinum Nanoparticles [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Particle Size-Controlled Growth of Carbon-Supported Platinum Nanoparticles (Pt/C) through Water-Assisted Polyol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaji.net [oaji.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. US20070105007A1 - Dry impregnation of platinum on a carbon substrate - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Platinum Nanoparticle Size and Density Impacts Purine Electrochemistry with Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Platinum Film Deposition from Tetraammineplatinum(II) Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor adhesion of platinum films deposited from tetraammineplatinum(II) nitrate (B79036).
Troubleshooting Guide: Poor Adhesion of Platinum Films
Poor adhesion of platinum films can manifest as delamination, blistering, or peeling from the substrate. This guide provides a systematic approach to identifying and resolving common issues.
Question: My platinum film is peeling off the substrate. What are the most likely causes?
Answer: Peeling or delamination of platinum films is a common problem that can be attributed to several factors, often related to substrate preparation, deposition conditions, or post-deposition processing. The primary reasons include:
-
Inadequate Substrate Cleaning: Contaminants on the substrate surface, such as organic residues, dust particles, or native oxides, can act as a barrier, preventing strong bonding between the substrate and the platinum film.[1][2]
-
Poor Substrate-Platinum Compatibility: Platinum is a noble metal and is chemically inert, leading to inherently poor adhesion on many common substrates like silicon dioxide and glass.[3][4][5]
-
Sub-optimal Deposition Parameters: The temperature and atmosphere during the deposition process are critical. Improper decomposition of the tetraammineplatinum(II) nitrate precursor can lead to the incorporation of impurities or the formation of a poorly structured film with high internal stress.
-
High Internal Stress: Stresses that develop in the film during growth can exceed the adhesive forces, causing the film to detach.[6]
-
Lack of an Adhesion Layer: For many substrates, an intermediate adhesion layer is essential to promote bonding between the substrate and the platinum film.[4][5][7]
Question: How can I improve my substrate cleaning procedure?
Answer: A pristine substrate surface is critical for good film adhesion. A multi-step cleaning process is recommended to remove both organic and inorganic contaminants.
Recommended Substrate Cleaning Protocol:
-
Degreasing: Start by sonicating the substrate in a sequence of solvents to remove organic residues. A common sequence is:
-
Acetone (B3395972) (5-10 minutes)
-
Isopropanol (B130326) (5-10 minutes)
-
Deionized (DI) water (5-10 minutes)
-
-
Drying: Thoroughly dry the substrate with a stream of high-purity nitrogen gas.
-
Surface Activation (Optional but Recommended): An additional step to activate the surface can significantly improve adhesion. This can be achieved through:
-
Oxygen Plasma Treatment: This removes residual organic contaminants and creates a more reactive surface.
-
Piranha Etch (for suitable substrates): A mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is highly effective at removing organic residues. Extreme caution must be exercised when handling Piranha solution.
-
Question: What are the common problems related to the this compound precursor solution?
Answer: The quality and composition of your precursor solution are critical for successful film deposition.
-
Purity of the Precursor: Ensure you are using a high-purity this compound. Impurities can interfere with the film growth and adhesion. A known synthesis route involves reacting K₂PtCl₄ with KI and ammonia (B1221849), followed by a reaction with silver nitrate.[2][8]
-
Solvent Selection: The precursor should be fully dissolved in a suitable solvent. The choice of solvent can affect the wetting of the substrate and the uniformity of the deposited film.
-
Solution Stability: this compound solutions should be stable under the storage and processing conditions.[9] Any precipitation or degradation of the precursor will lead to non-uniform and poorly adherent films.
Question: How do deposition and annealing parameters affect adhesion?
Answer: The thermal processing of the film, both during and after deposition, plays a crucial role in film adhesion and quality.
-
Deposition Temperature: The substrate temperature during deposition must be sufficient to ensure the complete decomposition of the this compound precursor. Incomplete decomposition can leave behind residual nitrates or ammonia complexes, which can compromise adhesion. The thermal decomposition of metal nitrates often involves the evolution of nitrogen oxides and water.[10]
-
Annealing: Post-deposition annealing is often necessary to improve the crystallinity, reduce defects, and enhance the adhesion of the platinum film.[11][12]
-
Annealing Temperature: Higher annealing temperatures can promote interdiffusion between the film and the substrate (or adhesion layer), strengthening the interface.[4] However, excessively high temperatures can lead to film agglomeration or reactions that degrade adhesion.
-
Annealing Atmosphere: The atmosphere during annealing (e.g., air, nitrogen, forming gas) can influence the film's microstructure and its interaction with the substrate.
-
Question: Should I use an adhesion layer? If so, which one?
Answer: For many substrates, particularly oxides like SiO₂, the use of an adhesion layer is mandatory for achieving robust platinum film adhesion.[7] Common adhesion layers for platinum include:
-
Titanium (Ti): A widely used adhesion promoter. However, it can diffuse into the platinum layer at high temperatures, which may alter the film's properties.[4][5]
-
Chromium (Cr): Another common choice, but it may not be suitable for high-temperature or corrosive environments.[4]
-
Titanium Dioxide (TiO₂): Can provide a stable, flat surface for platinum deposition and prevent hillock formation that is sometimes observed with Ti adhesion layers.[5]
-
Alumina (Al₂O₃): A ceramic adhesion layer that has shown good performance at high temperatures.[4]
The choice of adhesion layer will depend on the substrate material, the deposition method, and the intended application of the platinum film.
Frequently Asked Questions (FAQs)
Q1: My platinum film passed the tape test immediately after deposition but failed after a few days. What could be the cause?
A1: This phenomenon, known as delayed adhesion failure, is often due to the gradual relaxation of internal stress in the film or environmental factors. High residual stress can be present in the as-deposited film, and over time, this stress can overcome the adhesive forces, leading to delamination.[6] Additionally, the absorption of moisture or other atmospheric contaminants at the film-substrate interface can weaken the adhesive bonds. A post-deposition annealing step is highly recommended to relieve stress and improve long-term stability.
Q2: Can the surface roughness of my substrate affect adhesion?
A2: Yes, substrate surface roughness can have a significant impact on adhesion. A moderately rough surface can increase the surface area for bonding and provide mechanical interlocking, which can improve adhesion. However, an excessively rough or uneven surface can lead to poor film conformality and stress concentrations, which may be detrimental to adhesion.
Q3: Are there any byproducts from the decomposition of this compound that I should be concerned about?
A3: The thermal decomposition of this compound will produce gaseous byproducts. Based on the precursor's composition, these are expected to include nitrogen oxides (from the nitrate ions) and ammonia (from the ammine ligands), as well as water vapor. It is crucial to ensure that these byproducts are effectively removed from the deposition chamber, as their incorporation into the growing film can lead to impurities and poor adhesion.
Q4: What is a simple and effective way to test the adhesion of my platinum films?
A4: The tape test is a common and straightforward qualitative method for assessing film adhesion. A piece of pressure-sensitive adhesive tape is applied to the film surface and then rapidly pulled off. The amount of film removed with the tape provides a measure of the adhesion quality. For more quantitative measurements, techniques like scratch testing or pull-off testing can be employed.
Quantitative Data Summary
| Parameter | Substrate | Adhesion Layer | Deposition/Annealing Conditions | Adhesion Measurement | Reference |
| Annealing Temperature | Pt films | - | 500-600°C | Improved sensitivity and linearity | [11] |
| Annealing Time | Pt films | - | 60 minutes at 500°C | Significantly improved sensitivity | [11] |
| Annealing Temperature | Pt films | - | 1000°C for 4 hours in air | Reduced resistivity closer to bulk values | [12] |
| Adhesion Layer | Si/SiO₂ | Cr, Ti, Al₂O₃ | Annealed from 300°C to 700°C | Cr/Pt and Ti/Pt showed poor adhesion > 400°C | [4] |
| Adhesion Layer | Si/SiO₂ | Al₂O₃ | Annealed from 300°C to 700°C | Better adherence at higher temperatures | [4] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
-
Place substrates in a substrate holder suitable for sonication.
-
Immerse the holder in a beaker of acetone and sonicate for 10 minutes.
-
Transfer the holder to a beaker of isopropanol and sonicate for 10 minutes.
-
Transfer the holder to a beaker of deionized water and sonicate for 10 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
For enhanced cleaning, immediately transfer to an oxygen plasma asher and treat for 5-10 minutes.
Protocol 2: Tape Adhesion Test (ASTM D3359)
-
Ensure the platinum film surface is clean and dry.
-
Firmly press a piece of pressure-sensitive adhesive tape (e.g., Scotch® Tape 610) onto the film surface. Ensure no air bubbles are trapped between the tape and the film.
-
Leave the tape in place for approximately 90 seconds.
-
Rapidly pull the tape off at a 180° angle (back upon itself).
-
Visually inspect both the substrate and the tape for any signs of the platinum film being removed.
-
Classify the adhesion based on the percentage of the film removed.
Visualizations
Caption: Troubleshooting flowchart for poor platinum film adhesion.
Caption: Experimental workflow for platinum film deposition and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel method for synthesis of tetrammine platinum hydrogen nitrate (II) - Eureka | Patsnap [eureka.patsnap.com]
- 3. Characterization of Platinum-Based Thin Films Deposited by Thermionic Vacuum Arc (TVA) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platinum metallization for MEMS application: Focus on coating adhesion for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjs.ac.vn [vjs.ac.vn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate - Google Patents [patents.google.com]
- 9. Tetraammine platinum compounds | Johnson Matthey [matthey.com]
- 10. uh-ir.tdl.org [uh-ir.tdl.org]
- 11. Effect of Annealing Process on Platinum Resistors - Harbor Semiconductor [nanofab.com.cn]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
Technical Support Center: Controlling Platinum Nanoparticle Size with Tetraammineplatinum(II) Nitrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of platinum nanoparticles using tetraammineplatinum(II) nitrate (B79036).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of platinum nanoparticles and offers potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor control over particle size, resulting in a wide size distribution. | 1. Ineffective capping agent: The capping agent may not be adequately stabilizing the nanoparticles as they form, leading to uncontrolled growth and aggregation.[1][2] 2. Incorrect reaction temperature: Temperature fluctuations can affect the rate of reduction and nucleation, leading to a broader size distribution.[1] 3. Non-optimal pH: The pH of the reaction mixture can influence the charge of the platinum complex and the support surface, affecting particle growth.[1][3] | 1. Optimize capping agent: Experiment with different capping agents (e.g., PVP, citrate) and vary their concentration to find the optimal ratio relative to the platinum precursor.[4][5] 2. Maintain stable temperature: Use a temperature-controlled reaction vessel to ensure a constant and uniform temperature throughout the synthesis. 3. Adjust and buffer pH: Carefully control the pH of the solution. For supported catalysts, adjusting the pH to enhance the electrostatic attraction between the platinum complex and the support can lead to smaller, more uniform particles.[3] |
| Formation of large aggregates instead of discrete nanoparticles. | 1. Insufficient capping agent: A low concentration of the capping agent may not be enough to cover the surface of the nanoparticles, leading to aggregation.[2] 2. High precursor concentration: A high concentration of tetraammineplatinum(II) nitrate can lead to rapid nucleation and the formation of many small particles that quickly aggregate.[4] 3. Inefficient stirring: Poor mixing can result in localized high concentrations of reactants, promoting aggregation. | 1. Increase capping agent concentration: Incrementally increase the amount of capping agent in the reaction. 2. Decrease precursor concentration: Lower the initial concentration of the this compound solution. 3. Ensure vigorous and consistent stirring: Use a suitable stirrer and ensure the reaction mixture is well-homogenized. |
| Inconsistent results between batches. | 1. Variability in reagent quality: Impurities in the precursor, reducing agent, or solvent can affect the reaction kinetics. 2. Slight variations in experimental conditions: Minor differences in temperature, pH, or addition rates of reagents can lead to different outcomes.[1] | 1. Use high-purity reagents: Ensure all chemicals are of a consistent, high grade. 2. Standardize the protocol: Precisely control and document all reaction parameters, including temperature, pH, stirring speed, and the rate of reagent addition. |
| Unexpected particle shape (e.g., cubic, tetrahedral instead of spherical). | Influence of capping agents or other additives: Certain capping agents or the presence of specific ions (e.g., silver ions) can direct the crystal growth in preferential directions, leading to non-spherical shapes.[5][6][7] | Modify capping agent/additives: If a specific shape is not desired, consider using a different capping agent. Conversely, to control the shape, specific additives can be intentionally introduced.[5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the final size of platinum nanoparticles when using this compound?
A1: The primary factors that control the particle size are:
-
Concentration of the platinum precursor: Higher concentrations can lead to larger particles or agglomerates.[4]
-
Type and concentration of the reducing agent: The strength and concentration of the reducing agent (e.g., sodium borohydride (B1222165), ethylene (B1197577) glycol) affect the rate of reduction of platinum ions to metallic platinum.[1][4]
-
Type and concentration of the capping agent: Capping agents (e.g., polyvinylpyrrolidone (B124986) (PVP), citrate) stabilize the nanoparticles and prevent aggregation. The ratio of the capping agent to the platinum precursor is critical.[1][2][5]
-
Reaction Temperature: Temperature influences the kinetics of nucleation and growth. Higher temperatures can sometimes lead to larger particles.[1]
-
pH of the reaction medium: The pH can affect the stability of the precursor and the effectiveness of the capping agent.[1][3]
Q2: How can I achieve smaller platinum nanoparticles?
A2: To obtain smaller nanoparticles, you can try the following:
-
Decrease the concentration of the this compound precursor.[4]
-
Increase the concentration of the capping agent.
-
Use a stronger reducing agent for rapid nucleation, followed by effective stabilization with a capping agent.
-
For supported nanoparticles, preparing the catalyst by adsorption from a slurry in excess water at a controlled pH can lead to smaller particles compared to incipient wetness impregnation.[3]
Q3: Can the support material influence the particle size?
A3: Yes, for supported catalysts, the interaction between the platinum precursor and the support material is crucial. A strong electrostatic interaction between the tetraammineplatinum(II) complex and a charged support surface (like silica (B1680970) at high pH) can lead to a higher dispersion and smaller particle sizes after reduction.[3]
Q4: Does the calcination temperature affect the particle size of supported platinum nanoparticles?
A4: Absolutely. Increasing the calcination temperature generally leads to an increase in the particle size of the reduced catalyst.[3][8] For instance, calcination at temperatures above 500°C can cause the decomposition of platinum species into larger metallic particles.[3]
Experimental Protocols
General Protocol for Synthesis of Colloidal Platinum Nanoparticles
This protocol is a generalized procedure based on the chemical reduction method. Specific parameters should be optimized for desired particle size.
-
Preparation of Precursor Solution: Dissolve a specific amount of this compound in a suitable solvent (e.g., deionized water, ethylene glycol).
-
Addition of Capping Agent: Introduce a capping agent (e.g., PVP) to the precursor solution and stir to ensure homogeneity. The molar ratio of the capping agent to the platinum precursor is a critical parameter to control.
-
Heating the Mixture: Heat the solution to the desired reaction temperature under constant stirring.
-
Introduction of Reducing Agent: Add a reducing agent (e.g., a solution of sodium borohydride in water or the solvent itself if using a polyol method) to the heated mixture. The rate of addition can influence the final particle size.
-
Reaction and Growth: Allow the reaction to proceed for a set amount of time for the nanoparticles to form and grow.
-
Cooling and Purification: Cool the colloidal solution to room temperature. The nanoparticles can then be purified by methods such as centrifugation and washing to remove unreacted reagents.
Protocol for Supported Platinum Nanoparticles via Adsorption
This method is adapted for preparing highly dispersed platinum nanoparticles on a support like silica.[3]
-
Support Slurry Preparation: Create a slurry of the support material (e.g., silica) in deionized water.
-
pH Adjustment: Adjust the pH of the slurry to a basic value (e.g., 9.5) using a suitable base like ammonium (B1175870) hydroxide. This creates a charged surface on the silica.
-
Precursor Addition: Dissolve this compound in deionized water and add it to the support slurry. The positively charged platinum complex will adsorb onto the negatively charged support surface.
-
Stirring and Filtration: Stir the mixture for a period (e.g., 1 hour) to allow for complete adsorption. Then, filter the solid support material.
-
Drying and Calcination: Dry the catalyst material (e.g., at 100°C). If required, calcine the dried catalyst at a specific temperature. Note that higher calcination temperatures can lead to larger particles.[3][8]
-
Reduction: Reduce the platinum species on the support to metallic platinum nanoparticles by heating under a hydrogen atmosphere.
Data Presentation
Influence of Synthesis Parameters on Platinum Nanoparticle Size
| Parameter Varied | Change | Effect on Particle Size | Reference |
| Precursor Concentration | Increase | Increase | [4] |
| Capping Agent to Precursor Ratio | Increase | Decrease | [4] |
| Reaction Temperature | Increase | Generally Increases | [1] |
| Calcination Temperature (for supported catalysts) | Increase | Increase | [3][8] |
Visualizations
Experimental Workflow for Colloidal Synthesis
Caption: Workflow for the synthesis of colloidal platinum nanoparticles.
Factors Influencing Platinum Nanoparticle Size
Caption: Key parameters affecting the final size of platinum nanoparticles.
References
- 1. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aps.anl.gov [aps.anl.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The synthesis and characterization of platinum nanoparticles: a method of controlling the size and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Influence of calcination temperature on Pt/silica catalyst properties
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pt/silica (B1680970) catalysts. The following information addresses common issues encountered during catalyst preparation, specifically focusing on the critical role of calcination temperature.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing calcination temperature on Pt/silica catalysts?
A1: Increasing calcination temperature generally leads to a decrease in platinum (Pt) dispersion and an increase in the average Pt particle size.[1][2][3] This is primarily due to the sintering of Pt particles at higher temperatures.[1] The overall surface area of the catalyst may also decrease as the silica support can undergo sintering at elevated temperatures.[2]
Q2: How does the choice of platinum precursor influence the effect of calcination temperature?
A2: The platinum precursor plays a significant role in how calcination temperature affects the final catalyst properties.
-
Chloroplatinic acid (H₂PtCl₆): When using this precursor, the Pt dispersion is highly dependent on the calcination temperature, with an optimal temperature yielding the highest dispersion.[4][5] This is attributed to the formation and redispersion of PtCl₂ species at specific temperatures.[4][5]
-
Platinum(II) acetylacetonate (B107027) (PAA): With PAA as a precursor, a lower activation temperature (e.g., 350°C) can result in higher citral (B94496) conversion, while a higher temperature (e.g., 450°C) may lead to lower conversion but higher selectivity towards unsaturated alcohols.[6]
-
Tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂): The calcination of catalysts prepared with this precursor can lead to the oxidation of Pt²⁺ to Pt⁴⁺ species at temperatures between 150°C and 400°C.[3] Above approximately 500°C, these Pt⁴⁺ species can decompose directly into large metallic Pt particles.[1]
Q3: What is the expected trend for Pt oxidation state as calcination temperature changes?
A3: The oxidation state of platinum on the silica support changes with increasing calcination temperature. For instance, when using tetraammineplatinum(II) nitrate, the Pt²⁺ species can be oxidized to Pt⁴⁺ as the temperature rises.[1] However, at very high temperatures (above 500°C), these oxidized species can decompose, leading to the formation of metallic Pt (Pt⁰).[1] The presence of both metallic and oxidized Pt states has been shown to be important for high catalytic activity in certain reactions, such as naphthalene (B1677914) total oxidation.[2][7]
Q4: Can calcination temperature influence the metal-support interaction?
A4: Yes, high-temperature reduction, which can occur during or after calcination, can induce a strong metal-support interaction (SMSI) between Pt and SiO₂.[8][9][10] This interaction can lead to the migration of silica onto the Pt nanoparticles, sometimes forming an encapsulation layer.[8][11] This can, in turn, affect the catalytic activity and stability of the catalyst.
Troubleshooting Guide
Problem 1: Low Platinum Dispersion and Large Particle Size
| Possible Cause | Suggested Solution |
| Calcination temperature is too high. | High temperatures promote the sintering of Pt particles, leading to larger agglomerates and reduced dispersion.[1] Review the literature for the optimal calcination temperature for your specific Pt precursor and support material. Consider lowering the calcination temperature. |
| Inappropriate catalyst preparation method. | The incipient wetness impregnation (IWI) method for silica supports can sometimes lead to larger particles and lower dispersion compared to methods like adsorption from a slurry.[1] If feasible, explore alternative preparation techniques that promote a stronger interaction between the Pt precursor and the support surface. |
| Incorrect atmosphere during calcination. | Calcination is typically performed in an oxidizing atmosphere (air).[12] Calcining in an inert or reducing atmosphere will have significantly different effects on the precursor decomposition and particle formation. Ensure the correct atmosphere is used as specified in your protocol. |
Problem 2: Poor Catalytic Activity
| Possible Cause | Suggested Solution |
| Sub-optimal platinum particle size. | For some reactions, catalytic activity is structure-sensitive, meaning it depends on the particle size.[1] The calcination temperature directly influences particle size. You may need to systematically vary the calcination temperature to find the optimal particle size for your specific application. |
| Incorrect platinum oxidation state. | The desired catalytic reaction may require a specific ratio of metallic (Pt⁰) to oxidized (Pt²⁺, Pt⁴⁺) species.[2] The calcination temperature influences this ratio.[1] Characterize the oxidation state of your catalyst (e.g., using XPS) and adjust the calcination temperature accordingly. |
| Strong Metal-Support Interaction (SMSI) blocking active sites. | High-temperature treatments can lead to the encapsulation of Pt particles by the silica support, hindering reactant access to the active sites.[8][11] Consider if a lower calcination or reduction temperature could mitigate this effect while maintaining desired particle characteristics. |
Problem 3: Catalyst Deactivation
| Possible Cause | Suggested Solution |
| Sintering of Pt particles during reaction. | If the reaction temperature is close to or exceeds the calcination temperature, further sintering of the Pt particles can occur, leading to a loss of active surface area and deactivation.[1] Consider using a higher initial calcination temperature to stabilize the particles, or explore methods to enhance thermal stability, such as coating with a porous silica shell.[13][14] |
| Coke formation on the catalyst surface. | The addition of a second metal, like copper (Cu), can sometimes improve the stability of the catalyst and prevent coke formation.[15] |
Data Summary
Table 1: Effect of Calcination Temperature on Pt Dispersion and Particle Size for 2.5 wt.% Pt/SiO₂
| Calcination Temperature (°C) | Pt Dispersion (%) | Average Pt Particle Size (Å) |
| 450 | 5 | - |
| 550 | - | - |
| 650 | - | - |
| 750 | 2 | - |
Data extracted from a study on naphthalene total oxidation.[2]
Table 2: Influence of Calcination Temperature on Pt Dispersion for Pt/SiO₂ Prepared by Adsorption of Pt(NH₃)₄²⁺
| Calcination Temperature (°C) | Pt Dispersion |
| 100 (Drying) | ~1.0 |
| 150 - 400 | ~0.4 |
| > 525 | ~0.07 |
Qualitative trend based on the reduction of different Pt species formed at various calcination temperatures.[3]
Experimental Protocols
1. Catalyst Preparation via Incipient Wetness Impregnation (IWI)
This method is commonly used for preparing Pt/silica catalysts.[1]
-
Materials: Silica support (SiO₂), Platinum precursor salt (e.g., H₂PtCl₆ or --INVALID-LINK--₂), deionized water.
-
Procedure:
-
Determine the pore volume of the silica support.
-
Dissolve the required amount of the platinum precursor salt in a volume of deionized water equal to the pore volume of the support.
-
Add the precursor solution to the dry silica support dropwise while mixing, ensuring uniform wetting.
-
Dry the impregnated support, typically at a temperature around 100-120°C, to remove the solvent.
-
Calcine the dried catalyst in a furnace under a controlled atmosphere (usually air) at the desired temperature for a specified duration.
-
After calcination, the catalyst is typically reduced in a hydrogen flow to obtain metallic Pt particles.
-
2. Catalyst Preparation via Adsorption
This method can lead to higher Pt dispersion compared to IWI for silica supports.[1]
-
Materials: Silica support (SiO₂), Platinum precursor salt (e.g., --INVALID-LINK--₂), deionized water, pH adjusting agent (e.g., NH₄OH).
-
Procedure:
-
Create a slurry of the silica support in deionized water.
-
Adjust the pH of the slurry to a value where the silica surface is charged (for silica, a basic pH creates a negative charge).[1]
-
Dissolve the platinum precursor in deionized water. The precursor should have a charge opposite to that of the support surface at the chosen pH.
-
Add the precursor solution to the silica slurry and stir for a period to allow for adsorption.
-
Filter the solid catalyst, wash with deionized water, and then dry (e.g., at 100°C).[1]
-
Proceed with calcination and reduction steps as described for the IWI method.
-
3. Characterization by CO Chemisorption
This technique is used to determine the dispersion of the active metal (Pt).
-
Principle: Carbon monoxide (CO) selectively adsorbs onto the surface of metallic Pt atoms. By measuring the amount of CO adsorbed, the number of accessible Pt atoms can be determined, and from this, the dispersion (the ratio of surface atoms to total atoms) can be calculated.
-
General Procedure:
-
The catalyst sample is placed in a sample tube and pre-treated, typically by reduction in H₂ to ensure the Pt is in a metallic state, followed by evacuation to clean the surface.
-
Pulses of a known volume of CO are introduced into a carrier gas stream flowing over the catalyst.
-
The amount of CO that is not adsorbed is measured by a thermal conductivity detector (TCD).
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The total amount of CO adsorbed is calculated from the difference between the amount of CO pulsed and the amount detected after passing over the sample.
-
Visualizations
Caption: Workflow of Pt/silica catalyst preparation and the central role of calcination.
Caption: General trends of Pt/silica catalyst properties with increasing calcination temperature.
References
- 1. aps.anl.gov [aps.anl.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pt dispersion control in Pt/SiO2 by calcination temperature using chloroplatinic acid as catalyst precursor (2012) | Shinji Kaneko | 33 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Atomic origins of the strong metal–support interaction in silica supported catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Atomic origins of the strong metal–support interaction in silica supported catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fhi.mpg.de [fhi.mpg.de]
- 13. nanowires.berkeley.edu [nanowires.berkeley.edu]
- 14. researchgate.net [researchgate.net]
- 15. cognizancejournal.com [cognizancejournal.com]
Stabilizing tetraammineplatinum(II) nitrate solutions for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing tetraammineplatinum(II) nitrate (B79036) solutions to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is tetraammineplatinum(II) nitrate and what are its common applications?
A1: this compound, with the chemical formula --INVALID-LINK--₂, is a platinum(II) coordination complex. It is a highly water-soluble crystalline solid and serves as a precursor in the synthesis of platinum-based catalysts, such as those used in hydrogenation and oxidation reactions.[1] It is also utilized in materials science for creating functional materials and thin films.[1]
Q2: What are the general stability characteristics of this compound?
A2: The solid form of this compound is stable under normal ambient and anticipated storage conditions.[2] However, it is hygroscopic (tends to absorb moisture from the air) and sensitive to heat, with thermal decomposition occurring at temperatures above 262°C.[2] Aqueous solutions are generally stable, particularly under acidic conditions which help to suppress hydrolysis.[3]
Q3: What are the recommended storage conditions for solid this compound and its aqueous solutions?
A3: For both solid and solution forms, it is crucial to store the compound in tightly sealed containers in a dry, cool, and well-ventilated place.[4] Specific recommendations are summarized in the table below.
| Form | Recommended Storage Temperature | Recommended Container | Additional Precautions |
| Solid | 15-25°C | Tightly sealed, light-resistant | Store in a dry environment due to its hygroscopic nature. |
| Aqueous Solution | 2-8°C | Tightly sealed, light-resistant (amber glass) | Protect from light to prevent potential photodegradation. Prepare fresh solutions when possible. |
Q4: What are the primary degradation pathways for this compound in solution?
A4: The primary degradation pathways for this compound in aqueous solutions involve hydrolysis and ligand exchange reactions.[1][5]
-
Hydrolysis: The ammine (NH₃) ligands can be successively replaced by water molecules. This process is influenced by pH, with neutral to alkaline conditions generally accelerating the rate of hydrolysis.[6]
-
Ligand Exchange: Other ions or molecules present in the solution can replace the ammine or nitrate ions in the coordination sphere. The rate of ammine ligand exchange is generally slow but can be influenced by the concentration of other ligands and temperature.[1]
-
Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce redox reactions and decomposition of platinum complexes.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the aqueous solution upon standing. | Hydrolysis: At neutral or near-neutral pH, hydrolysis can lead to the formation of less soluble platinum-hydroxo species. | 1. Ensure the solution is prepared using slightly acidic water (pH 3-5). A small amount of nitric acid can be added to lower the pH. 2. Store the solution at 2-8°C to slow down the hydrolysis rate. 3. Prepare solutions fresh before use whenever possible. |
| The color of the solution changes over time (e.g., from colorless to yellow). | Decomposition or Contamination: This could indicate the formation of platinum oxides or other degradation products. Contamination with reducing or oxidizing agents can also cause color changes. | 1. Store the solution protected from light in an amber glass vial. 2. Ensure high-purity water and glassware are used for preparation. 3. Avoid contact with incompatible materials such as strong oxidizing agents, reducing agents, and combustible materials.[8] |
| Inconsistent experimental results (e.g., in catalysis). | Variation in the active platinum species: Degradation of the precursor solution can lead to a different distribution of platinum species, affecting the size and properties of the resulting nanoparticles or the catalytic activity. | 1. Standardize the solution preparation protocol, including pH, concentration, and storage time. 2. Use freshly prepared solutions for critical experiments. 3. Characterize the solution or the resulting catalyst to ensure consistency between batches. |
| Difficulty dissolving the solid in water. | Low-quality starting material or insufficient mixing: The solid should be highly soluble in water. | 1. Use high-purity this compound. 2. Use gentle warming (not exceeding 40°C) and stirring to aid dissolution. 3. Ensure the water used is of high purity (e.g., deionized or distilled). |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution (e.g., 10 mM)
This protocol describes the preparation of a standard aqueous solution for general laboratory use, such as in the preparation of catalysts.
Materials:
-
This compound (--INVALID-LINK--₂)
-
High-purity deionized water (18 MΩ·cm)
-
Nitric acid (HNO₃), dilute solution (e.g., 0.1 M) for pH adjustment
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Calculate the required mass: For a 10 mM solution in 100 mL, the required mass of --INVALID-LINK--₂ (Molar Mass: 387.21 g/mol ) is 0.3872 g.
-
Weigh the solid: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolve the solid: Transfer the weighed solid to the volumetric flask. Add approximately 80 mL of deionized water and a small magnetic stir bar.
-
Stir to dissolve: Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming (to no more than 40°C) can be used to expedite dissolution if necessary.
-
Adjust pH (Optional but Recommended): Check the pH of the solution. If it is neutral or basic, add a few drops of dilute nitric acid to adjust the pH to a range of 3-5. This will enhance the long-term stability of the solution.
-
Bring to volume: Once the solid is dissolved and the pH is adjusted, remove the stir bar and carefully add deionized water to the calibration mark of the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, amber glass bottle and store it in a refrigerator at 2-8°C.
Visualizations
Caption: Workflow for the preparation and storage of a stable this compound solution.
Caption: Potential degradation pathways of the tetraammineplatinum(II) complex in aqueous solution.
References
- 1. Tetraammineplatinum(II)hydroxide | Benchchem [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. americanelements.com [americanelements.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. Photocatalytic Reduction of Nitrates and Combined Photodegradation with Ammonium [mdpi.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Catalyst Performance by Minimizing Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts derived from tetraammineplatinum(II) nitrate (B79036). Our focus is on minimizing common impurities to ensure optimal catalyst performance and experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of platinum catalysts derived from tetraammineplatinum(II) nitrate.
Q1: My platinum catalyst is exhibiting lower than expected activity. Could impurities be the cause?
A1: Yes, impurities, particularly chlorides and residual nitrates, can significantly decrease the catalytic activity of platinum. Chloride ions are known to poison platinum catalysts by blocking active sites and promoting the dissolution of platinum particles.[1][2][3][4] Residual nitrates from the precursor can also negatively impact catalyst performance.[5]
Troubleshooting Steps:
-
Analyze the Precursor: Verify the purity of your this compound precursor. If you synthesized it in-house, consider potential sources of contamination from starting materials like K₂PtCl₄.[6][7]
-
Review the Washing Procedure: Ensure that the catalyst has been washed thoroughly after preparation to remove any residual ions.
-
Quantify Impurities: Use analytical techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (AES) to determine the concentration of chloride and other potential metallic impurities in your final catalyst.[8][9][10][11]
Q2: I've noticed a gradual decline in my catalyst's performance over several runs. What could be the reason?
A2: A gradual decline in performance, or deactivation, can be caused by the accumulation of impurities on the catalyst surface over time. Even trace amounts of contaminants in your reactants or solvent can lead to a cumulative poisoning effect. Chloride ions, for instance, can enhance the corrosion of the platinum catalyst, leading to a loss of active surface area.[3][4]
Troubleshooting Steps:
-
Analyze Reactant and Solvent Purity: Ensure high purity of all reactants and solvents used in your catalytic reactions.
-
Characterize the Used Catalyst: Analyze the surface of the deactivated catalyst for the presence of common poisons like sulfur, chlorine, or lead, which may be present as impurities in the reaction feed.
-
Consider Catalyst Regeneration: Depending on the nature of the poison, it may be possible to regenerate the catalyst through specific washing or thermal treatment procedures.
Q3: My catalyst characterization results show a wide platinum particle size distribution. Can impurities influence this?
A3: Yes, the presence of certain impurities during catalyst preparation and thermal treatment can affect the final particle size and distribution. For instance, the conditions during the calcination and reduction steps are critical, and residual impurities can influence the sintering behavior of the platinum nanoparticles.[12]
Troubleshooting Steps:
-
Optimize Calcination and Reduction Parameters: Carefully control the temperature, atmosphere, and duration of the calcination and reduction steps.
-
Ensure Precursor Purity: Use a high-purity this compound precursor to minimize the influence of foreign ions on particle formation.
-
Characterize at Each Stage: Analyze the material after impregnation, drying, calcination, and reduction to understand how the platinum species evolve and to identify any potential issues early in the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in catalysts derived from this compound and where do they come from?
A1: The most common and detrimental impurities are:
-
Chloride (Cl⁻): Often originates from the starting materials used in the synthesis of this compound, such as chloroplatinic acid (H₂PtCl₆) or potassium tetrachloroplatinate(II) (K₂PtCl₄).[1][6] Incomplete reaction or purification can leave residual chloride ions.
-
Nitrate (NO₃⁻): Residual nitrate ions can remain from the this compound precursor if not completely decomposed or washed away during catalyst preparation.[5]
-
Other Metals: Trace metal impurities can be introduced from starting materials, reagents, or even the equipment used during synthesis.[8][9]
Q2: How do chloride impurities affect my catalyst's performance?
A2: Chloride ions have several negative effects on platinum catalysts:
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Poisoning: They can adsorb strongly onto the platinum surface, blocking active sites and preventing reactants from accessing them.[2][3]
-
Dissolution: Chlorides can form soluble platinum-chloride complexes, leading to the leaching of platinum from the support and a loss of active material.[3][4]
-
Altered Selectivity: By modifying the electronic properties of the platinum surface, chlorides can alter the selectivity of the desired reaction.
Q3: What analytical techniques are recommended for detecting impurities?
A3: Several highly sensitive techniques can be used to quantify impurities in your catalyst and precursor:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Ideal for detecting a wide range of elemental impurities at trace and ultra-trace levels.[6][9]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique for quantifying elemental impurities, particularly at higher concentrations.[11]
-
Atomic Emission Spectrometry (AES) with Direct Current Arc Discharge: A fast and cost-effective method for multi-elemental analysis of solid catalyst samples.[8]
Q4: Can I remove chloride impurities from my this compound precursor?
A4: Yes, purification of the precursor is highly recommended. A common method involves recrystallization. For catalysts, thorough washing after the deposition of the platinum precursor is a critical step to minimize chloride contamination.
Quantitative Data on Impurity Effects
The following tables summarize the quantitative impact of chloride impurities on platinum catalyst performance.
Table 1: Effect of Chloride Concentration on the Electrochemical Surface Area (ECSA) of a Carbon-Supported Platinum Catalyst
| Chloride Concentration (ppm) | ECSA Loss (%) |
| 500 | 4 |
| 1000 | 7 |
| 2000 | 13 |
Data sourced from an ex situ study on carbon-supported Pt catalysts.[8]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the synthesized this compound in a minimal amount of hot deionized water (e.g., 80-90 °C).
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash to facilitate drying.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 60-70 °C) to avoid decomposition.[6]
Protocol 2: Preparation of a Supported Platinum Catalyst (e.g., Pt/SiO₂) via Incipient Wetness Impregnation
-
Support Preparation: Dry the silica (B1680970) (SiO₂) support in an oven at 120 °C for at least 4 hours to remove adsorbed water.
-
Precursor Solution: Prepare an aqueous solution of high-purity this compound. The concentration should be calculated based on the desired platinum loading and the pore volume of the support.
-
Impregnation: Add the precursor solution dropwise to the dried silica support while continuously mixing, until the point of incipient wetness is reached (the point at which the pores are filled with liquid, but the outside of the particles remains dry).
-
Drying: Dry the impregnated support in an oven at 100-120 °C overnight.
-
Calcination: Calcine the dried material in a tube furnace under a flow of air or an inert gas. A typical procedure involves ramping the temperature to 250-350 °C and holding for 2-4 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in N₂). Ramp the temperature to 300-500 °C and hold for 2-4 hours.[12]
-
Passivation (Optional but Recommended): After reduction, cool the catalyst to room temperature under an inert gas flow. To prevent pyrophoric activity upon exposure to air, passivate the catalyst with a low concentration of oxygen (e.g., 1% O₂ in N₂) before handling.
Protocol 3: Analysis of Chloride Impurities by ICP-MS
-
Sample Digestion: Accurately weigh a small amount of the catalyst or precursor and place it in a clean digestion vessel. Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia).
-
Microwave Digestion: Place the sealed vessel in a microwave digestion system and run a program with controlled temperature and pressure ramps to ensure complete dissolution of the sample.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute it with deionized water to a known volume. The final acid concentration should be low (e.g., 2-5%) to be compatible with the ICP-MS instrument.
-
Internal Standard: Add an internal standard (e.g., yttrium, indium) to all samples, standards, and blanks to correct for instrumental drift.
-
Calibration: Prepare a series of calibration standards with known concentrations of chloride in the same acid matrix as the samples.
-
Analysis: Introduce the prepared samples into the ICP-MS and measure the intensity of the chloride isotopes (e.g., ³⁵Cl and ³⁷Cl). Quantify the chloride concentration in the original sample based on the calibration curve.
Visualizations
Caption: Workflow for the preparation of a supported platinum catalyst.
Caption: Troubleshooting logic for low catalyst activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109206459B - A kind of preparation method of tetraammine platinum acetate (II) - Google Patents [patents.google.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Chloride on Platinum Dissolution [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Chloride ion concentration on Rapid Kinetics of Chlorination of Regioisomers of Nitrophenol by Molecular Chlorine in Aqueous Medium using Rotating Platinum Electrode – Oriental Journal of Chemistry [orientjchem.org]
- 12. Frontiers | Highly N2-Selective Activated Carbon-Supported Pt-In Catalysts for the Reduction of Nitrites in Water [frontiersin.org]
Technical Support Center: Enhancing Catalytic Activity of Tetraammineplatinum(II) Nitrate-Derived Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals working with catalysts derived from tetraammineplatinum(II) nitrate (B79036). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research and development activities.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of tetraammineplatinum(II) nitrate-derived catalysts in a question-and-answer format.
Issue 1: Low Catalytic Activity or Incomplete Reaction
-
Question: My hydrogenation reaction is very slow or does not go to completion. What are the possible causes and how can I fix it?
-
Answer: Low catalytic activity can stem from several factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Poisoning: The active sites on the platinum catalyst can be blocked by impurities.[1][2] Common poisons include sulfur compounds (e.g., thiols, hydrogen sulfide), nitrogen compounds (e.g., amines, amides), heavy metals (e.g., lead, mercury, arsenic), carbon monoxide, and halides.[2][3][4][5]
-
Solution: Ensure the purity of your substrate, solvent, and hydrogen gas. Pre-treating the reactants and solvent to remove potential poisons can be beneficial. If poisoning is suspected, the catalyst may need to be regenerated or replaced.
-
-
Suboptimal Reaction Conditions: The reaction parameters may not be optimized for your specific substrate.
-
Insufficient Hydrogen Pressure: While balloon pressure (1-5 bar) is often sufficient, some substrates may require higher pressures to achieve a reasonable reaction rate.[1]
-
Incorrect Temperature: Room temperature is a good starting point for many hydrogenations.[1] Increasing the temperature can increase the rate, but excessive heat can lead to side reactions and catalyst deactivation.[1]
-
Inadequate Agitation: Efficient stirring is crucial for good contact between the hydrogen gas, liquid phase, and solid catalyst.[1] If the reaction mixture is not well-agitated, the reaction can be mass-transfer limited.
-
-
Improper Catalyst Activation: The catalyst may not have been properly reduced prior to the reaction.
-
Solution: Ensure the calcination and reduction procedures are followed correctly to generate active platinum metal sites.
-
-
Catalyst Deactivation: The catalyst may have lost activity due to sintering (agglomeration of metal particles at high temperatures) or coking (deposition of carbonaceous material on the catalyst surface).[6][7][8]
-
Issue 2: Poor Selectivity
-
Question: My reaction is producing unwanted byproducts. How can I improve the selectivity of my catalyst?
-
Answer: Poor selectivity can be influenced by the catalyst properties and reaction conditions.
-
Catalyst Particle Size: The size of the platinum nanoparticles can influence the selectivity of a reaction. The preparation method, including calcination temperature, plays a crucial role in determining the final particle size.[10][11]
-
Solution: Optimize the catalyst preparation protocol. For instance, lower calcination temperatures generally lead to smaller particle sizes and higher dispersion.[11]
-
-
Reaction Conditions: Temperature and pressure can affect the relative rates of different reaction pathways.
-
Solution: A systematic study of the reaction conditions is recommended to find the optimal balance for the desired product.
-
-
Issue 3: Catalyst Deactivation Over Time
-
Question: My catalyst works well initially, but its activity decreases with each use. What is causing this deactivation and can I regenerate the catalyst?
-
Answer: Catalyst deactivation is a common issue and can occur through several mechanisms.
-
Sintering: At high temperatures, small platinum nanoparticles can migrate and coalesce into larger, less active particles.[6][7][12][13][14] This is a primary cause of irreversible deactivation.
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[8]
-
Leaching: The active platinum species can dissolve into the reaction medium, leading to a loss of catalytic activity.[15][16][17][18] This is more common in liquid-phase reactions.
-
Frequently Asked Questions (FAQs)
Catalyst Preparation
-
Q1: What is the purpose of calcination and reduction in catalyst preparation?
-
A1: Calcination is a high-temperature treatment in an oxidizing atmosphere (e.g., air) to decompose the platinum precursor (this compound) and anchor the platinum species to the support.[19] Reduction is the subsequent treatment in a reducing atmosphere (e.g., hydrogen) to convert the platinum oxide species into catalytically active metallic platinum (Pt0). The conditions of both steps significantly impact the final catalyst properties, such as particle size and dispersion.[11][20][21][22]
-
-
Q2: How does the calcination temperature affect the catalyst?
-
A2: Increasing the calcination temperature generally leads to a decrease in the dispersion of the platinum particles, meaning the particles become larger.[11] While this can sometimes be desirable for certain reactions, for many applications, a high dispersion (small particle size) is preferred to maximize the number of active sites. Calcination at temperatures above 525°C can lead to the formation of large metallic platinum particles.[11]
-
Catalytic Hydrogenation
-
Q3: Which solvent should I use for my hydrogenation reaction?
-
A3: The choice of solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.[1] Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used. Aprotic solvents such as ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF) can also be effective. The solvent should be dry and deoxygenated to avoid poisoning the catalyst.[1]
-
-
Q4: How do I know if my catalyst is poisoned?
-
A4: Signs of catalyst poisoning include a significant drop in reaction rate, a complete stop of the reaction, or the need for more forcing reaction conditions (higher temperature or pressure) to achieve conversion.[2]
-
Catalyst Characterization
-
Q5: What techniques can I use to characterize my catalyst?
-
A5: Several techniques are used to characterize the physical and chemical properties of supported platinum catalysts, including:
-
Transmission Electron Microscopy (TEM): To visualize the size and distribution of platinum nanoparticles on the support.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the platinum and the support.
-
Chemisorption: (e.g., H₂ or CO chemisorption) to measure the number of active platinum sites and calculate the metal dispersion.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the platinum on the surface.
-
-
Data Presentation
Table 1: Effect of Calcination Temperature on Pt Particle Size and Dispersion for a Pt/Silica Catalyst
| Calcination Temperature (°C) | Pt Oxidation State after Calcination | Pt Dispersion after Reduction (%) |
| 100 | Pt+2 | High |
| 150 - 400 | Partial oxidation to Pt+4 | ~40 |
| > 525 | Decomposition to metallic Pt | ~7 |
Data synthesized from information in reference[11].
Table 2: Typical Turnover Frequencies (TOF) for Cyclohexene (B86901) Hydrogenation over Platinum Catalysts
| Catalyst | Support | Reaction Phase | Turnover Frequency (s⁻¹) |
| Pt | Various | Gas or Liquid | 0.32 - 2.44 |
| Pt | CPG | Liquid | 2.1 - 18.2 (site-dependent) |
Data synthesized from information in references. Note: TOF values are highly dependent on reaction conditions.
Experimental Protocols
Protocol 1: Preparation of a Pt/Al₂O₃ Catalyst by Incipient Wetness Impregnation
-
Calculate the Pore Volume of the Support: Determine the pore volume of the γ-alumina support (e.g., by nitrogen adsorption or from the manufacturer's specifications). This is the total volume of solvent that the support can absorb.
-
Prepare the Impregnation Solution: Dissolve the required amount of this compound in a volume of deionized water equal to the pore volume of the alumina (B75360) support to be used.
-
Impregnation: Add the this compound solution dropwise to the alumina support while continuously mixing to ensure even distribution. The final material should appear as a free-flowing powder with no excess liquid.
-
Drying: Dry the impregnated support in an oven at 100-120°C for several hours to remove the water.
-
Calcination: Place the dried material in a furnace and heat it in a flow of air. A typical calcination program involves ramping the temperature to 300-500°C and holding for 2-4 hours.[20][23] The optimal temperature will depend on the desired final properties of the catalyst.
-
Reduction: After calcination and cooling, place the catalyst in a tube furnace and reduce it under a flow of hydrogen (typically 5-10% H₂ in an inert gas like N₂ or Ar). Ramp the temperature to 300-500°C and hold for 2-4 hours.[21] After reduction, cool the catalyst to room temperature under an inert gas flow before handling.
Protocol 2: Catalytic Hydrogenation of Cyclohexene
-
Catalyst Charging: In a reaction flask, add the prepared Pt/Al₂O₃ catalyst (typically 5-10 mol% of the substrate).
-
System Purge: Seal the flask and purge the system with hydrogen gas. This is usually done by evacuating the flask with a vacuum pump and then backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]
-
Substrate Addition: Dissolve cyclohexene in a suitable solvent (e.g., ethanol) and add it to the reaction flask via a syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).[1]
-
Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas. Remove the catalyst by filtration (e.g., through a pad of Celite®). The filtrate contains the product, cyclohexane, which can be isolated by removing the solvent under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for catalyst preparation and use.
Caption: Troubleshooting logic for low catalytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. anysiliconerubber.com [anysiliconerubber.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. spring8.or.jp [spring8.or.jp]
- 7. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. aps.anl.gov [aps.anl.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemisgroup.us [chemisgroup.us]
- 15. Catalyst support - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characteristics and factors that influence heavy metal leaching from spent catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. acgpubs.org [acgpubs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. addi.ehu.es [addi.ehu.es]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Tetraammineplatinum(II) nitrate vs. chloroplatinic acid for catalyst synthesis
An Objective Comparison of Tetraammineplatinum(II) Nitrate (B79036) and Chloroplatinic Acid for Catalyst Synthesis
Introduction
The choice of precursor is a critical determinant in the synthesis of heterogeneous platinum catalysts, profoundly influencing the final catalyst's physical and chemical properties, and consequently its performance. Tetraammineplatinum(II) nitrate, --INVALID-LINK--₂, and chloroplatinic acid, H₂PtCl₆, are two of the most common precursors utilized in academic research and industrial applications. This guide provides a detailed comparison of these two compounds, offering experimental data and protocols to assist researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific catalytic applications.
This compound is a chlorine-free precursor, which is often desirable to avoid chlorine-induced poisoning of the catalyst or unwanted side reactions.[1] It is known for its good water solubility and the stability of its solutions.[2][3] Chloroplatinic acid is a widely used, traditional platinum source.[4][5] The presence of chloride ligands can significantly alter the interaction of the precursor with the support material and influence the electronic properties and morphology of the resulting platinum nanoparticles.[1][6]
Comparative Performance Data
The selection of a platinum precursor has a demonstrable impact on the resulting catalyst's particle size, dispersion, activity, and selectivity. The following tables summarize quantitative data from various experimental studies.
Table 1: Influence of Precursor on Platinum Particle Size and Dispersion
| Support Material | Precursor | Synthesis Method | Average Pt Particle Size | Dispersion/State | Reference |
| N-Graphene | Tetraammineplatinum(IV) nitrate | Impregnation | >10 nm (nanocrystals) | Low | [7] |
| N-Graphene | Chloroplatinic acid | Impregnation | Atomically dispersed | High | [7] |
| γ-Alumina | Tetraammineplatinum(IV) nitrate | Impregnation | <1.5 nm | Highly dispersed | [6] |
| γ-Alumina | Chloroplatinic acid | Impregnation | <1.5 nm | Higher fraction of highly dispersed species vs. nitrate precursor | [6] |
| Silica | Tetraammineplatinum(II) chloride | Adsorption from basic solution | Varies with loading/calcination | Up to 100% at low loading | [8] |
| Microemulsion | Chloroplatinic acid | Reduction with hydrazine | ~21-27 nm (clusters) | N/A | [9] |
Table 2: Comparison of Catalytic Activity and Selectivity
| Reaction | Support | Precursor | Key Performance Metric | Result | Reference |
| Formic Acid Decomposition | N-Graphene | Tetraammineplatinum(IV) nitrate | Selectivity to H₂ + CO₂ | 97.7% at 235°C | [7] |
| Formic Acid Decomposition | N-Graphene | Chloroplatinic acid | Selectivity to H₂ + CO₂ | 99.8–100% | [7] |
| Formic Acid Decomposition | N-Graphene | Tetraammineplatinum(IV) nitrate | Catalytic Activity | Lower | [7] |
| Formic Acid Decomposition | N-Graphene | Chloroplatinic acid | Catalytic Activity | Higher | [7] |
| Citral Hydrogenation | Silica | This compound | Selectivity | Less selective to C=O hydrogenation | [1] |
| Citral Hydrogenation | Silica | Chloroplatinic acid | Selectivity | More selective to C=O hydrogenation | [1] |
| NH₃ Oxidation | γ-Alumina | Tetraammineplatinum(IV) nitrate | Activity (post H₂ treatment) | Improved at T < 200°C | [6] |
| Three-Way Catalysis | Alumina (B75360) | This compound | HC, CO, NOx Conversion | Better than H₂PtCl₆-derived catalyst | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible catalyst synthesis. Below are representative protocols for preparing supported platinum catalysts from both precursors.
Protocol 1: Synthesis of Pt/Activated Carbon from Chloroplatinic Acid
This protocol is adapted from methods describing impregnation of carbon supports.[11][12]
1. Support Pre-treatment:
- Acid-wash activated charcoal by heating it on a steam bath for 2-3 hours with concentrated hydrochloric acid (5 ml) and water (150 ml).
- Wash the charcoal by decantation with hot water until free of acid.
- Filter and dry the support in an oven below 100°C.
2. Impregnation:
- Prepare an impregnation solution by dissolving a calculated amount of chloroplatinic acid (H₂PtCl₆) in a suitable solvent. The choice of solvent is critical: water leads to surface deposition, while acetone (B3395972) promotes uniform distribution.[11][12]
- Add the solution to the dried activated carbon support via incipient wetness impregnation.
- Continuously sonicate the solution containing the platinum salt and the support for an extended period (e.g., 24 hours) to ensure good dispersion.[11]
3. Drying and Reduction:
- Dry the impregnated support in an oven at 110-120°C overnight.
- Reduce the precursor to metallic platinum by heating under a hydrogen flow (e.g., 5% H₂ in N₂) at 450°C for several hours.[11]
Protocol 2: Synthesis of Pt/Alumina from this compound
This protocol is based on the general principles of impregnation using a chlorine-free precursor.[10]
1. Impregnation Solution Preparation:
- Prepare an aqueous solution of this compound (--INVALID-LINK--₂). The concentration should be calculated based on the desired platinum loading and the pore volume of the alumina support.
2. Impregnation:
- Add the --INVALID-LINK--₂ solution to the γ-alumina support dropwise until the point of incipient wetness is reached.
- Age the impregnated material for several hours at room temperature to allow for equilibration of the platinum complex on the support surface.
3. Drying and Calcination:
- Dry the material in an oven at 110-120°C overnight to remove water.
- Calcine the dried powder in air at a high temperature (e.g., 500°C). During calcination, the platinum complex undergoes structural changes.[10]
4. Reduction:
- Reduce the calcined catalyst in a flowing hydrogen atmosphere. The reduction temperature influences the final particle size and dispersion. A temperature of 450°C can be used to form metallic platinum particles.[10]
Visualization of Synthesis Workflows
The following diagrams illustrate the generalized workflows for catalyst synthesis using each precursor.
Caption: Generalized workflows for catalyst synthesis.
Caption: Logical comparison of precursor characteristics.
Conclusion
The selection between this compound and chloroplatinic acid is not straightforward and depends heavily on the target application.
-
Choose this compound when:
-
The presence of chlorine is detrimental to the catalytic reaction or product purity.
-
A chlorine-free catalyst is required to avoid the formation of chlorinated byproducts.
-
Strong interaction with the support is desired, which can sometimes lead to specific particle morphologies or distributions.[10]
-
-
Choose Chloroplatinic Acid when:
-
Cost and availability are primary concerns, as it is a very common precursor.
-
The presence of chloride can be leveraged to enhance selectivity for a specific reaction pathway, such as the hydrogenation of carbonyl groups.[1]
-
Synthesis of atomically dispersed catalysts on specific supports like N-graphene is the goal.[7]
-
The synthesis method involves solvents that can control the platinum distribution profile across the support pellet.[12]
-
Ultimately, the optimal precursor must be determined through experimental validation for each specific catalyst system and chemical transformation. This guide serves as a foundational resource for making an informed initial selection.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Novel method for synthesis of tetrammine platinum hydrogen nitrate (II) - Eureka | Patsnap [eureka.patsnap.com]
- 3. Tetraammine Platinum & Palladium | Stable Precursors for Catalysis [pmc.umicore.com]
- 4. Highly dispersed nanostructured platinum catalysts for the oxygen reduction reaction: the roles of the platinum precursor and the synthesis conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Platinum Precursors for High-Performance Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of a platinum (Pt) precursor is a critical, foundational step in the synthesis of high-performance electrocatalysts. This choice profoundly influences the resulting nanoparticle size, morphology, surface composition, and, ultimately, the catalyst's activity and durability for key electrochemical reactions such as the oxygen reduction reaction (ORR) and methanol (B129727) oxidation reaction (MOR). This guide provides an objective comparison of common platinum precursors, supported by experimental data, and details the protocols necessary for their evaluation.
Overview of Common Platinum Precursors
The ideal precursor should be cost-effective, readily available, and allow for reproducible synthesis of platinum nanoparticles with controlled characteristics. The most widely used precursors vary in platinum oxidation state, ligand type, and decomposition behavior.
-
Hexachloroplatinic Acid (H₂PtCl₆): Often considered the most common and traditional platinum precursor, it is typically used in aqueous or alcoholic solutions.[1][2] Its dissolution in aqua regia is a primary production method.[3] The presence of chloride ions can influence nanoparticle growth and may require thorough removal to prevent catalyst poisoning.
-
Platinum(II) Acetylacetonate (B107027) (Pt(acac)₂): This organometallic precursor is favored for syntheses in organic solvents, often enabling better control over nanoparticle size and distribution through the use of capping agents like oleylamine.[4] Its decomposition typically begins around 150 °C.[5]
-
Other Inorganic Salts: Precursors like potassium hexachloroplatinate (K₂PtCl₄ or K₂PtCl₆), sodium hexachloroplatinate (Na₂PtCl₆), and ammonium (B1175870) hexachloroplatinate ((NH₄)₂PtCl₆) are also utilized.[6][7] The choice of the counter-ion can affect the reduction rate and final particle size.[6] For instance, in one study, the resulting nanoparticle size was observed to follow the trend Na₂PtCl₆ < H₂PtCl₆ < (NH₄)₂PtCl₆, which was attributed to different reduction rates.[6]
-
Platinum(IV) Nitrate (Pt(NO₃)₄): This precursor has been explored as an alternative to chloride-containing sources, potentially leading to smaller platinum species, including single atoms, which can enhance catalytic efficiency.[8]
The Influence of Precursor on Catalyst Properties
The chemical nature of the precursor directly impacts the nucleation and growth of platinum nanoparticles, which in turn dictates their electrocatalytic performance.
Different precursors can lead to variations in the final catalyst. For example, studies have shown that the Pt oxidation state (Pt⁴⁺ vs. Pt²⁺) can affect nanoparticle growth, resulting in differences in metal content and surface morphology.[9] The decomposition behavior of the precursor is also crucial; thermogravimetric analysis (TGA) shows that Pt(acac)₂ undergoes a single-step weight loss starting around 150 °C, while inorganic precursors like PtCl₄ and H₂PtCl₆ exhibit multi-step decompositions at higher temperatures, which can influence the nucleation process.[5]
Comparative Performance Data
The following tables summarize quantitative data from various studies. Direct comparison between studies should be approached with caution due to variations in synthesis methods, support materials, and testing conditions.
Table 1: Effect of Precursor on Synthesized Nanoparticle Size
| Precursor | Support Material | Synthesis Method | Average Particle Size (nm) | Reference |
|---|---|---|---|---|
| H₂PtCl₆ | - | Microemulsion | Larger than Na₂PtCl₆ | [6] |
| Na₂PtCl₆ | - | Microemulsion | Smallest of the three | [6] |
| (NH₄)₂PtCl₆ | - | Microemulsion | Largest of the three | [6] |
| Platinum(IV) Nitrate | Annealed Graphene Oxide | Non-aqueous (isopropanol, 25°C) | 1.4 (plus single atoms) | [8] |
| Platinum(IV) Nitrate | Annealed Graphene Oxide | Polyol (ethylene glycol, 180°C) | 2.8 | [8] |
| Pt(acac)₂ | Carbon | Polyol Reduction | 3.5 - 11.5 (tunable) |[4] |
Table 2: Electrocatalytic Performance for Oxygen Reduction Reaction (ORR)
| Precursor Used | Catalyst | ECSA (m²/gPt) | Mass Activity @ 0.9V (A/mgPt) | Specific Activity @ 0.9V (mA/cm²Pt) | Durability Highlight | Reference |
|---|---|---|---|---|---|---|
| H₂PtCl₆ | L1₀-FePt/rGO | 40.1 | 1.43 | 3.57 | No degradation over 20,000 cycles | [10] |
| H₂PtCl₆ | PtNiMo/C | 67.8 | 6.98 | 10.3 | - | [11] |
| H₂PtCl₆ | Pt₃Ni/C | - | ~0.57 (5.7 A/mgPt) | - | - | [12] |
| Pt(acac)₂ | PtCo/C | 78.4 | 0.28 | 0.36 | Higher stability than commercial Pt/C |[13] |
Note: Mass and Specific Activity values are highly dependent on the catalyst composition (e.g., alloying with Ni, Co) and testing conditions, not solely on the precursor. The precursor is the starting point for the synthesis that yields these advanced catalysts.
Standardized Experimental Protocols
Reproducible and comparable data rely on standardized methodologies. Below are detailed protocols for catalyst evaluation.
A. Catalyst Ink Preparation
-
Dispersion: Accurately weigh a specific amount of the synthesized Pt/C catalyst powder.
-
Solvent Mixture: Disperse the powder in a solution of deionized water, isopropanol, and a small percentage of a perfluorinated ionomer solution (e.g., Nafion™). A typical ratio is 4:1:0.05 (v/v/v) water:isopropanol:ionomer solution.
-
Homogenization: Sonicate the mixture in an ice bath for at least 30-60 minutes to create a uniform catalyst ink.
B. Working Electrode Preparation
-
Substrate Polishing: Polish a glassy carbon electrode (GCE) with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.
-
Cleaning: Sonicate the polished GCE in deionized water and then ethanol (B145695) to remove any residual alumina particles. Dry the electrode completely.
-
Deposition: Deposit a precise volume (typically 5-10 µL) of the catalyst ink onto the GCE surface.
-
Drying: Allow the ink to dry slowly at room temperature to form a uniform, thin catalyst film.[14]
C. Electrochemical Measurements[14][15]
-
Setup: Use a standard three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode, RHE).
-
Electrolyte: Use an appropriate electrolyte, such as 0.1 M HClO₄ or 0.5 M H₂SO₄ for acidic media reactions.
-
Electrochemical Cleaning & ECSA Measurement:
-
Purge the electrolyte with high-purity nitrogen (N₂) for at least 30 minutes.
-
Perform cyclic voltammetry (CV) by sweeping the potential (e.g., between 0.05 V and 1.0 V vs. RHE) at a scan rate of 50 mV/s until a stable voltammogram is obtained.
-
Calculate the ECSA by integrating the charge in the hydrogen underpotential deposition (H_upd) region after double-layer correction, assuming a charge of 210 µC/cm² for a monolayer of adsorbed hydrogen on polycrystalline platinum.
-
-
Oxygen Reduction Reaction (ORR) Activity:
-
Saturate the electrolyte with high-purity oxygen (O₂) for at least 30 minutes.
-
Perform linear sweep voltammetry (LSV) using a rotating disk electrode (RDE) setup, typically at a rotation speed of 1600 rpm and a scan rate of 5-20 mV/s.[14]
-
Record the polarization curve, sweeping from a non-catalytic potential to a diffusion-limited potential (e.g., 1.05 V to 0.2 V vs. RHE).
-
Correct the data for background capacitive currents by subtracting a voltammogram recorded in N₂-saturated electrolyte.
-
Calculate the kinetic current (Iₖ) at a specific potential (e.g., 0.9 V vs. RHE) using the Koutecký-Levich equation to determine the mass activity (normalized to Pt loading) and specific activity (normalized to ECSA).[14]
-
-
Accelerated Durability Test (ADT):
-
To simulate operating stress, apply repeated potential cycles (e.g., 10,000 cycles) between a lower and an upper potential limit (e.g., 0.6 V and 1.0 V vs. RHE) in N₂-saturated electrolyte.
-
Measure the ECSA and ORR activity after the cycling protocol and compare them to the initial values to quantify the catalyst's stability. The loss in ECSA is a key indicator of degradation through mechanisms like particle agglomeration or dissolution.[16][17]
-
Conclusion
The choice of platinum precursor is a critical parameter that sets the stage for the entire catalyst development process.
-
Hexachloroplatinic acid (H₂PtCl₆) remains a versatile and widely used standard, though the presence of chloride necessitates careful purification steps.
-
Platinum(II) acetylacetonate (Pt(acac)₂) offers excellent control for producing well-defined nanoparticles in organic media, which is beneficial for fundamental studies.
-
Emerging precursors like platinum(IV) nitrate show promise for creating highly dispersed, smaller catalytic species that can maximize platinum utilization.[8]
Ultimately, the optimal precursor depends on the specific application, desired nanoparticle characteristics, and the synthetic methodology employed. Researchers must weigh factors such as cost, scalability, the potential for contamination, and the desired level of control over the final catalyst's properties. The standardized protocols provided herein offer a framework for the rigorous and objective comparison of catalysts derived from these varied starting materials.
References
- 1. shop.nanografi.com [shop.nanografi.com]
- 2. apjee-my.weebly.com [apjee-my.weebly.com]
- 3. Chloroplatinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | Platinum and Palladium Bio-Synthesized Nanoparticles as Sustainable Fuel Cell Catalysts [frontiersin.org]
- 8. Highly dispersed nanostructured platinum catalysts for the oxygen reduction reaction: the roles of the platinum precursor and the synthesis conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Effect of metal precursor on the growth and electrochemical sensing properties of Pt–Ag nanoboxes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Stable Pt-Based Oxygen Reduction Electrocatalysts toward Practical Fuel Cells: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Approach to Synthesizing Cathode PtCo/C Catalysts for Low-Temperature Fuel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Experimental methods for quantifying the activity of platinum electrocatalysts for the oxygen reduction reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aidic.it [aidic.it]
- 17. sintef.no [sintef.no]
A Comparative Guide to Pt/C Catalysts Derived from Various Platinum Salts for Enhanced Electrocatalysis
For researchers and scientists in the fields of materials science, electrochemistry, and fuel cell technology, the choice of platinum precursor is a critical determinant of the final performance of carbon-supported platinum (Pt/C) catalysts. This guide provides an objective comparison of Pt/C catalysts synthesized from different platinum salts, supported by experimental data and detailed methodologies to aid in the selection of the most suitable precursor for specific applications, particularly the oxygen reduction reaction (ORR) in fuel cells.
The physicochemical properties and electrocatalytic activity of Pt/C catalysts are intricately linked to the platinum salt used in their synthesis. Factors such as the ligand environment, oxidation state of platinum, and the decomposition characteristics of the precursor significantly influence the resulting nanoparticle size, dispersion on the carbon support, and ultimately, the catalyst's efficiency and durability. This guide explores these nuances, offering a comparative analysis of commonly used platinum precursors.
Performance Comparison of Pt/C Catalysts from Different Platinum Salts
The selection of a platinum precursor has a profound impact on the final characteristics of the Pt/C catalyst. The following table summarizes key performance indicators for catalysts synthesized from various platinum salts. It is important to note that the data presented is a compilation from multiple studies, and direct comparison should be considered with caution due to variations in synthesis and testing conditions across different research efforts.
| Platinum Salt Precursor | Common Name | Typical Pt Nanoparticle Size (nm) | Electrochemical Surface Area (ECSA) (m²/g_Pt) | Oxygen Reduction Reaction (ORR) Mass Activity (A/mg_Pt @ 0.9V vs. RHE) | Key Characteristics & Remarks |
| H₂PtCl₆ | Chloroplatinic Acid | 2.5 - 5.0 | 40 - 80 | 0.1 - 0.25 | Most common and cost-effective precursor. Tends to form larger particles due to strong adsorption on carbon and the presence of residual chloride ions which can poison the catalyst surface. |
| Pt(acac)₂ | Platinum(II) acetylacetonate (B107027) | 1.5 - 3.5 | 60 - 100 | 0.2 - 0.4 | Results in smaller, more uniformly dispersed nanoparticles due to weaker interaction with the carbon support and cleaner decomposition products (CO₂, H₂O). Often leads to higher ECSA and mass activity. |
| Na₂Pt(OH)₆ | Sodium hexahydroxyplatinate | 2.0 - 4.0 | 50 - 90 | 0.15 - 0.3 | A chlorine-free precursor, which can be advantageous for avoiding catalyst poisoning. The hydroxyl ligands can influence the interaction with the carbon support. |
| K₂PtCl₄ | Potassium tetrachloroplatinate | 2.0 - 4.0 | 45 - 85 | 0.1 - 0.2 | Similar to H₂PtCl₆ but with a different cation. The presence of potassium ions might influence the catalyst-support interaction. |
| (NH₄)₂PtCl₆ | Ammonium (B1175870) hexachloroplatinate | 2.5 - 4.5 | 40 - 75 | 0.1 - 0.2 | Another chloride-containing precursor. Its decomposition in the presence of a reducing agent can be influenced by the ammonium ions. |
Experimental Workflow and Methodologies
To ensure reproducible and comparable results, standardized experimental protocols are paramount. The following sections detail the methodologies for catalyst synthesis, characterization, and electrochemical performance evaluation.
Experimental Workflow Diagram
The logical flow from precursor selection to performance evaluation is crucial for systematic catalyst development.
Detailed Experimental Protocols
1. Pt/C Catalyst Synthesis via Impregnation Method
This method is widely used due to its simplicity and scalability.
-
Materials : Platinum salt (e.g., H₂PtCl₆, Pt(acac)₂), Carbon support (e.g., Vulcan XC-72), Solvent (e.g., deionized water, acetone), Reducing agent (e.g., sodium borohydride (B1222165) solution).
-
Procedure :
-
Disperse a pre-determined amount of carbon support in the solvent using ultrasonication for 30 minutes to form a slurry.
-
Dissolve the platinum salt in the solvent to achieve the desired metal loading (typically 20-40 wt%).
-
Add the platinum salt solution to the carbon slurry dropwise under vigorous stirring.
-
Continue stirring the mixture for 2-4 hours to ensure homogeneous impregnation of the precursor onto the carbon support.
-
Slowly add a freshly prepared aqueous solution of the reducing agent (e.g., NaBH₄) to the mixture while maintaining vigorous stirring. The color of the suspension will typically turn from brownish to black, indicating the reduction of platinum ions to metallic platinum.
-
Continue stirring for another 2 hours after the addition of the reducing agent is complete.
-
Filter the resulting Pt/C catalyst and wash thoroughly with deionized water to remove any residual ions.
-
Dry the catalyst in a vacuum oven at 80°C for 12 hours.
-
2. Physicochemical Characterization
-
X-Ray Diffraction (XRD) : XRD is used to determine the crystalline structure and average crystallite size of the Pt nanoparticles.
-
Instrument : A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Procedure : The dried Pt/C catalyst powder is placed on a sample holder. The diffraction pattern is typically recorded in the 2θ range of 20° to 90°. The average crystallite size (D) is calculated from the full width at half maximum (FWHM) of the Pt (111) diffraction peak using the Scherrer equation: D = Kλ / (β cosθ), where K is the Scherer constant (0.9), λ is the X-ray wavelength, β is the FWHM in radians, and θ is the Bragg angle.
-
-
Transmission Electron Microscopy (TEM) : TEM provides direct visualization of the Pt nanoparticles, allowing for the determination of their size, morphology, and dispersion on the carbon support.
-
Instrument : A transmission electron microscope operating at an accelerating voltage of 200 kV.
-
Procedure : A small amount of the Pt/C catalyst is dispersed in ethanol (B145695) by ultrasonication. A drop of the suspension is then deposited onto a carbon-coated copper grid and allowed to dry. Multiple TEM images from different regions of the sample are captured to obtain a statistically relevant particle size distribution.
-
3. Electrochemical Performance Evaluation
-
Electrochemical Cell : A standard three-electrode electrochemical cell is used, consisting of a working electrode (glassy carbon electrode with a thin layer of the catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).
-
Catalyst Ink Preparation : A specific amount of the Pt/C catalyst is dispersed in a mixture of deionized water, isopropanol, and a small amount of Nafion® solution (5 wt%) through ultrasonication to form a homogeneous ink.
-
Working Electrode Preparation : A known volume of the catalyst ink is drop-casted onto the polished surface of a glassy carbon electrode and dried to form a thin, uniform catalyst layer.
-
Cyclic Voltammetry (CV) for ECSA Determination :
-
The electrolyte (e.g., 0.1 M HClO₄) is purged with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
The potential of the working electrode is cycled between approximately 0.05 V and 1.2 V vs. RHE at a scan rate of 50 mV/s.
-
The ECSA is calculated by integrating the charge associated with the hydrogen adsorption or desorption region of the cyclic voltammogram, assuming a charge of 210 µC/cm² for the adsorption of a monolayer of hydrogen on a polycrystalline platinum surface.
-
-
Rotating Disk Electrode (RDE) for ORR Activity :
-
The electrolyte (e.g., 0.1 M HClO₄) is saturated with high-purity oxygen by bubbling O₂ for at least 30 minutes.
-
Linear sweep voltammetry (LSV) is performed by scanning the potential from a high value (e.g., 1.1 V vs. RHE) to a low value (e.g., 0.2 V vs. RHE) at a slow scan rate (e.g., 10 mV/s) while the electrode is rotated at a constant speed (e.g., 1600 rpm).
-
The mass activity and specific activity are determined from the kinetic current at 0.9 V vs. RHE, which is calculated from the Koutecký-Levich equation.
-
Conclusion
The choice of platinum salt precursor is a fundamental decision in the synthesis of Pt/C electrocatalysts that significantly influences their final performance. While chloroplatinic acid remains a widely used and economical option, precursors like platinum(II) acetylacetonate often yield catalysts with smaller, more uniform nanoparticles, leading to enhanced ECSA and ORR activity. The selection should be based on a careful consideration of the desired catalyst properties, cost, and the specific requirements of the intended application. The provided experimental protocols offer a standardized framework for the synthesis and evaluation of these materials, facilitating more reliable and comparable research outcomes in the pursuit of more efficient and durable fuel cell catalysts.
A Comparative Guide to Platinum Catalysts Derived from Tetraammineplatinum(II) Nitrate and Platinum(II) Acetylacetonate
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical step in the synthesis of supported platinum catalysts, profoundly influencing the final physicochemical properties and catalytic performance. This guide provides an objective comparison of two commonly employed platinum precursors: tetraammineplatinum(II) nitrate (B79036) (--INVALID-LINK--₂) and platinum(II) acetylacetonate (B107027) (Pt(acac)₂). The information presented herein, supported by experimental data compiled from various studies, aims to assist researchers in making informed decisions for their specific applications.
Performance Comparison: A Quantitative Overview
The choice of precursor significantly impacts key catalyst characteristics such as platinum particle size, dispersion, and reducibility. These parameters, in turn, dictate the catalytic activity and selectivity. The following table summarizes typical characterization data for platinum catalysts supported on γ-alumina (γ-Al₂O₃) derived from tetraammineplatinum(II) nitrate and platinum(II) acetylacetonate.
| Characteristic | Catalyst from this compound | Catalyst from Platinum(II) Acetylacetonate |
| Pt Dispersion (%) | Typically higher (e.g., 50-80%) | Generally lower (e.g., 30-60%) |
| Average Pt Particle Size (nm) | Smaller (e.g., 1-3 nm) | Larger (e.g., 2-5 nm) |
| Temperature Programmed Reduction (TPR) Profile | Single, sharp reduction peak at lower temperature (e.g., 200-300 °C) | Broader reduction peaks, often at higher temperatures (e.g., 250-450 °C), sometimes with multiple features |
| Precursor-Support Interaction | Strong electrostatic interaction between the cationic platinum complex and the typically negatively charged support surface. | Weaker interaction, primarily based on physisorption and reaction with surface hydroxyl groups. |
Note: The data presented are representative values compiled from various literature sources and may vary depending on the specific synthesis conditions, support material, and platinum loading.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of supported platinum catalysts are crucial for reproducibility and comparison. Below are generalized protocols for the preparation of Pt/γ-Al₂O₃ catalysts from both precursors and the subsequent characterization techniques.
Catalyst Synthesis
1. Catalyst from this compound (via Incipient Wetness Impregnation)
-
Precursor Solution Preparation: Dissolve a calculated amount of this compound in deionized water to achieve the desired platinum loading. The volume of the solution should be equal to the pore volume of the γ-Al₂O₃ support.
-
Impregnation: Add the precursor solution dropwise to the γ-Al₂O₃ support with constant mixing to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven, typically at 100-120 °C, for several hours to remove the solvent.
-
Calcination: Calcine the dried material in a furnace under a flow of air. The temperature is ramped to a specific value (e.g., 300-500 °C) and held for a few hours to decompose the precursor and anchor the platinum species to the support.
-
Reduction: Reduce the calcined catalyst in a flowing hydrogen atmosphere at an elevated temperature (e.g., 300-500 °C) to form metallic platinum nanoparticles.
2. Catalyst from Platinum(II) Acetylacetonate (via Incipient Wetness Impregnation)
-
Precursor Solution Preparation: Dissolve the required amount of platinum(II) acetylacetonate in a suitable organic solvent, such as toluene (B28343) or acetone, to match the pore volume of the γ-Al₂O₃ support.
-
Impregnation: Impregnate the γ-Al₂O₃ support with the precursor solution, ensuring thorough mixing.
-
Drying: Dry the impregnated support under vacuum or in a fume hood to evaporate the organic solvent at a relatively low temperature.
-
Calcination: Calcine the dried material in air, gradually increasing the temperature to decompose the acetylacetonate ligands.
-
Reduction: Reduce the calcined catalyst under a hydrogen flow at a designated temperature to obtain the final Pt/γ-Al₂O₃ catalyst.
Key Characterization Experiments
1. Temperature Programmed Reduction (TPR)
-
Objective: To determine the reducibility of the platinum species and to probe the strength of the metal-support interaction.
-
Methodology: A small amount of the calcined catalyst is placed in a quartz reactor. A reducing gas mixture, typically 5-10% H₂ in an inert gas (e.g., Ar or N₂), is passed over the sample. The temperature of the sample is increased linearly over time, and the consumption of hydrogen is monitored by a thermal conductivity detector (TCD). The resulting plot of H₂ consumption versus temperature is the TPR profile.
2. Hydrogen Chemisorption
-
Objective: To quantify the number of active platinum sites and to calculate the metal dispersion and average particle size.
-
Methodology: The reduced catalyst is first purged with an inert gas to clean the surface. Then, pulses of a known volume of hydrogen are introduced into the carrier gas stream flowing over the catalyst at a specific temperature (often room temperature). The amount of hydrogen that chemisorbs onto the platinum surface is measured by a TCD. From the total amount of hydrogen adsorbed and the known stoichiometry of hydrogen adsorption on platinum (typically assumed to be one H atom per surface Pt atom), the number of active sites, dispersion, and particle size can be calculated.
Visualizing the Characterization Workflow
The logical flow of synthesizing and characterizing these catalysts can be represented visually.
Caption: Workflow for catalyst synthesis and characterization.
The Influence of Platinum Precursors on Nanoparticle Morphology: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a platinum precursor is a critical first step in the synthesis of platinum nanoparticles (PtNPs), directly influencing their final morphology and, consequently, their catalytic and biomedical properties. This guide provides an objective comparison of common platinum precursors, supported by experimental data, to aid in the rational design and synthesis of PtNPs with desired characteristics.
The morphology of platinum nanoparticles, including their size, shape, and surface structure, is intricately linked to the choice of the platinum precursor. Different precursors exhibit varying reduction kinetics and interactions with capping agents and solvents, leading to a diverse range of nanoparticle morphologies. This guide will focus on three widely used precursors: hexachloroplatinic acid (H₂PtCl₆), platinum(II) acetylacetonate (B107027) (Pt(acac)₂), and potassium tetrachloroplatinate (K₂PtCl₄).
Comparative Data on Nanoparticle Morphology
The selection of a platinum precursor has a demonstrable impact on the resulting nanoparticle size and shape. The following table summarizes typical morphologies obtained from different precursors under various synthesis conditions.
| Platinum Precursor | Common Reducing Agent(s) | Typical Capping Agent(s) | Resulting Nanoparticle Morphology | Average Size (nm) | Reference(s) |
| Hexachloroplatinic acid (H₂PtCl₆) | Sodium borohydride, Hydrazine, Ethylene (B1197577) glycol | Polyvinylpyrrolidone (PVP), Citrate | Spherical, cubical, tetrahedral, irregular spheroids | 1-15 | [1][2][3][4] |
| Platinum(II) acetylacetonate (Pt(acac)₂) | Oleylamine, 1-octanol | Oleic acid, Alkylamines | Spherical, nanocubes, porous dendritic | 2-15 | [5][6][7][8] |
| Potassium tetrachloroplatinate (K₂PtCl₄) | Hydrogen gas, Sodium borohydride | Bacterial cellulose (B213188), N/A | Spherical, irregular | 1-10 | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of platinum nanoparticles using the discussed precursors.
Synthesis of Platinum Nanoparticles using Hexachloroplatinic Acid (H₂PtCl₆)
This protocol describes a polyol synthesis method for shape-controlled platinum nanoparticles.[4]
Materials:
-
Hexachloroplatinic acid (H₂PtCl₆) solution (80 mM in ethylene glycol)
-
Ethylene glycol
-
Sodium nitrate (B79036) (NaNO₃)
-
Poly(vinyl pyrrolidone) (PVP, MW = 55,000)
Procedure:
-
Heat 7 mL of ethylene glycol containing both NaNO₃ and PVP to 160 °C in a flask. The concentration of NaNO₃ can be varied to control the morphology.
-
Rapidly inject 1 mL of the 80 mM H₂PtCl₆ solution in ethylene glycol into the heated solution. The final concentration of H₂PtCl₆ will be 10 mM.
-
Maintain the reaction mixture at 160 °C for a specified duration to allow for nanoparticle formation and growth.
-
The resulting colloidal suspension can then be cooled and purified by centrifugation and washing with acetone (B3395972) and water to remove excess reactants.
-
Characterize the morphology and size of the synthesized nanoparticles using Transmission Electron Microscopy (TEM).
Synthesis of Platinum Nanoparticles using Platinum(II) Acetylacetonate (Pt(acac)₂)
This protocol outlines the synthesis of porous dendritic platinum nanoparticles.[8]
Materials:
-
Platinum(II) acetylacetonate (Pt(acac)₂)
-
Oleylamine (OLAM)
-
Oleic acid (OLAC)
-
Dibenzyl ether
Procedure:
-
In a three-neck flask, dissolve Pt(acac)₂ in dibenzyl ether along with OLAM and OLAC under an inert atmosphere (e.g., argon).
-
Heat the mixture to 200 °C with constant stirring.
-
Monitor the reaction progress over time by taking aliquots for TEM analysis to observe the evolution of the nanoparticle morphology.
-
After the desired morphology is achieved, cool the reaction mixture to room temperature.
-
Purify the nanoparticles by precipitation with a non-solvent (e.g., ethanol) followed by centrifugation. Repeat the washing steps to remove residual surfactants and unreacted precursors.
-
Disperse the final porous dendritic PtNPs in a suitable solvent for characterization.
Synthesis of Platinum Nanoparticles using Potassium Tetrachloroplatinate (K₂PtCl₄)
This protocol describes the synthesis of platinum nanoparticles using a bacterial cellulose matrix.[9][10]
Materials:
-
Potassium tetrachloroplatinate (K₂PtCl₄)
-
Bacterial cellulose (BC) membrane
-
Hydrogen gas (as a reducing agent)
-
Deionized water
Procedure:
-
Immerse a bacterial cellulose membrane in an aqueous solution of K₂PtCl₄ of a desired concentration (e.g., 3 mM to 30 mM).
-
Allow the membrane to soak for a sufficient time to ensure uniform impregnation of the precursor.
-
Place the impregnated membrane in a reaction chamber and introduce hydrogen gas to reduce the platinum ions to metallic platinum nanoparticles within and on the surface of the BC matrix.
-
After the reduction is complete, wash the Pt-BC composite membrane thoroughly with deionized water to remove any remaining precursor and byproducts.
-
The resulting Pt nanoparticle-loaded membrane can be dried and characterized using techniques like X-ray Diffraction (XRD) and SEM-EDS.
Visualizing the Synthesis and Morphological Control
To better understand the experimental workflow and the relationship between precursor choice and nanoparticle morphology, the following diagrams are provided.
References
- 1. apjee-my.weebly.com [apjee-my.weebly.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Preparations of Platinum Nanoparticles and Their Catalytic Performances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Platinum nanoparticle - Wikipedia [en.wikipedia.org]
- 6. Size-, and shape-selective synthesis of platinum nanoparticles from Pt(beta-diketonate)2 complexes in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Synthesis of Platinum Nanoparticles from K2PtCl4 Solution Using Bacterial Cellulose Matrix | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. ejournal.unsrat.ac.id [ejournal.unsrat.ac.id]
The Influence of Precursors on the Catalytic Performance of Pt/BaCO3/Al2O3 Catalysts: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving optimal reaction outcomes. This guide provides a comprehensive comparison of the catalytic activity of Platinum/Barium Carbonate/Alumina (Pt/BaCO3/Al2O3) catalysts synthesized from various platinum precursors. The choice of precursor significantly impacts the catalyst's performance, particularly in NOx storage and reduction applications.
A key study in this area directly compared catalysts prepared from four distinct platinum precursors: hexachloroplatinic acid [H2Pt(Cl)6], tetraammineplatinum hydroxide (B78521) [Pt(NH3)4(OH)2], diammineplatinum nitrite (B80452) [Pt(NH3)2(NO2)2], and platinum nitrate (B79036) [Pt(NO3)2].[1][2] The findings from this and other related research are summarized herein, offering valuable insights for catalyst design and selection.
Comparative Analysis of Catalytic Activity
The catalytic performance of Pt/BaCO3/Al2O3 is critically dependent on the platinum precursor used during synthesis. Research indicates that a catalyst prepared from platinum nitrate exhibits the highest activity for NOx storage and reduction.[1][2] Following platinum nitrate, tetraammineplatinum hydroxide also serves as an effective precursor, yielding a highly active catalyst.[1][2]
In contrast, catalysts derived from hexachloroplatinic acid show comparatively lower, though still significant, activity in continuous NOx reduction and NOx storage and reduction when compared to those from diammineplatinum nitrite. However, a notable drawback of the hexachloroplatinic acid precursor is the faster deactivation of the resulting catalyst during NO2 dissociation.[1][2] Another study highlighted that using tetraammineplatinum nitrate as a precursor led to higher NOx storage capacity and superior selectivity to nitrogen when compared to catalysts prepared with hexachloroplatinic acid.
The observed differences in catalytic activity can be attributed to the influence of the precursor on the final properties of the catalyst, most notably the dispersion of platinum on the support material. A higher dispersion of platinum particles generally leads to increased availability of active sites, thereby enhancing the catalytic performance.[2]
Quantitative Data Summary
The following table summarizes the key performance indicators for Pt/BaCO3/Al2O3 catalysts prepared from different platinum precursors. The data is compiled from various studies to provide a quantitative comparison.
| Platinum Precursor | NOx Storage Capacity | NOx Reduction Efficiency | Thermal Stability | Key Findings |
| Platinum Nitrate [Pt(NO3)2] | High | High | Good | Consistently reported as the most active precursor.[1][2] |
| Tetraammineplatinum Hydroxide [Pt(NH3)4(OH)2] | Moderate to High | High | Good | Second most active precursor.[1][2] |
| Hexachloroplatinic Acid [H2Pt(Cl)6] | Moderate | Moderate | Moderate | Higher activity for continuous NOx reduction than the diammineplatinum nitrite precursor, but deactivates faster.[1][2] |
| Diammineplatinum Nitrite [Pt(NH3)2(NO2)2] | Lower | Moderate | Good | Lower activity compared to other precursors in the study.[1][2] |
Experimental Protocols
The synthesis of Pt/BaCO3/Al2O3 catalysts typically involves the impregnation of a support material with a solution of the chosen platinum precursor. The following is a generalized experimental protocol based on common laboratory practices.
Catalyst Synthesis (Incipient Wetness Impregnation)
-
Support Preparation: A pre-weighed amount of BaCO3/Al2O3 support is calcined at a high temperature (e.g., 500-600 °C) for several hours to remove any adsorbed moisture and impurities.
-
Precursor Solution Preparation: An aqueous solution of the selected platinum precursor (e.g., H2PtCl6, Pt(NH3)4(NO3)2) is prepared with a concentration calculated to achieve the desired platinum loading on the support (typically 1-2 wt%).
-
Impregnation: The precursor solution is added dropwise to the calcined support material until the pores of the support are completely filled (incipient wetness point). The mixture is then thoroughly agitated to ensure uniform distribution of the precursor.
-
Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.
-
Calcination: The dried material is subsequently calcined in a furnace under a controlled atmosphere (e.g., air) at a high temperature (e.g., 400-500 °C) for several hours. This step decomposes the precursor and anchors the platinum onto the support.
Catalytic Activity Testing (Flow Reactor System)
-
Catalyst Loading: A fixed amount of the prepared catalyst is loaded into a quartz tube reactor.
-
Pre-treatment: The catalyst is typically pre-treated in a stream of inert gas (e.g., N2 or He) at an elevated temperature to clean the catalyst surface.
-
Reaction Gas Introduction: A simulated exhaust gas mixture containing NOx (e.g., NO, NO2), a reductant (e.g., H2, CO, or hydrocarbons), O2, and a balance of inert gas is introduced into the reactor at a specific flow rate.
-
Temperature Programming: The catalytic activity is evaluated over a range of temperatures. The temperature of the reactor is ramped up at a controlled rate, and the composition of the effluent gas is continuously monitored.
-
Product Analysis: The concentrations of reactants and products in the effluent gas are analyzed using techniques such as chemiluminescence (for NOx) and gas chromatography (for other components). The NOx storage capacity and conversion efficiency are then calculated based on this data.
Visualizing the Influence of Precursors
The choice of platinum precursor has a direct impact on the interaction with the support material, which in turn dictates the final dispersion and size of the platinum nanoparticles. This relationship is crucial for the catalyst's overall performance.
Caption: Influence of platinum precursor on catalyst properties and performance.
This guide provides a foundational understanding of how the selection of a platinum precursor can significantly alter the catalytic activity of Pt/BaCO3/Al2O3 catalysts. For researchers in the field, a careful consideration of the precursor, alongside other synthesis parameters, is crucial for developing highly efficient and durable catalytic systems.
References
Validating the Purity of Tetraammineplatinum(II) Nitrate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Tetraammineplatinum(II) nitrate (B79036), --INVALID-LINK--₂, is a critical precursor in the synthesis of platinum-based catalysts and active pharmaceutical ingredients.[1][2][3] Ensuring its purity is paramount for the consistency and efficacy of the final product. This guide provides a comparative overview of analytical techniques for validating the purity of tetraammineplatinum(II) nitrate, presenting supporting data and detailed experimental protocols.
Comparison of Analytical Techniques for Purity Validation
The purity of this compound can be assessed using a combination of spectroscopic and chromatographic techniques, each providing unique insights into the compound's identity and the presence of impurities.
| Analytical Technique | Information Provided | Quantitative Data Example |
| Elemental Analysis | Determines the percentage composition of Carbon, Hydrogen, Nitrogen, and Platinum. | Theoretical: H: 4.61%, N: 21.34%, Pt: 50.4%. Measured: H: 4.51%, N: 21.22%, Pt: 50.0%[4] |
| Infrared (IR) Spectroscopy | Confirms the presence of functional groups and the overall molecular structure. | Conforms to structure[2]. Key peaks: 3272 cm⁻¹ (N-H stretch), 1384 cm⁻¹ (N-O stretch)[4] |
| Mass Spectrometry (ESI-MS) | Confirms the molecular weight and structure of the cation. | m/z = 132 ([Pt(NH₃)₄]²⁺/2)[4] |
| Nuclear Magnetic Resonance (¹H NMR) | Provides information on the chemical environment of the ammonia (B1221849) ligands. | 4.07 ppm (12H, 4NH₃) in DMSO[4] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Quantifies trace metal impurities. | Total impurities: <100 ppm[5] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies the main compound and any non-metallic impurities. | Purity > 99% |
Alternative Platinum Compounds and their Purity Validation
In the realm of platinum-based therapeutics, cisplatin, carboplatin, and oxaliplatin (B1677828) are common alternatives.[6][7][8] Their purity is often assessed by a combination of HPLC for the intact drug and ICP-MS to determine the total platinum content.[6][7]
| Compound | Common Purity Validation Techniques |
| Cisplatin | HPLC, ICP-MS |
| Carboplatin | HPLC, ICP-MS |
| Oxaliplatin | HPLC, ICP-MS |
Experimental Protocols
Elemental Analysis
Objective: To determine the elemental composition (C, H, N, Pt) of the this compound sample.
Methodology:
-
A precisely weighed sample (1-3 mg) is combusted in a furnace with a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography.
-
The concentration of each gas is measured by a thermal conductivity detector.
-
The platinum content is typically determined by thermogravimetric analysis (TGA) or by ICP-OES/MS after digestion.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule and confirm its identity.
Methodology:
-
A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
The pellet is placed in the sample holder of an IR spectrometer.
-
A beam of infrared light is passed through the sample.
-
The absorbance of light at different wavenumbers is recorded to generate the IR spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of the tetraammineplatinum(II) cation.
Methodology:
-
The sample is dissolved in a suitable solvent (e.g., water or methanol).
-
The solution is infused into the ESI source of the mass spectrometer.
-
A high voltage is applied, causing the formation of charged droplets.
-
The solvent evaporates, and the charged ions are directed into the mass analyzer.
-
The mass-to-charge ratio (m/z) of the ions is determined.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To analyze the hydrogen atoms in the ammonia ligands.
Methodology:
-
The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
The solution is placed in an NMR tube.
-
The tube is placed in the strong magnetic field of the NMR spectrometer.
-
Radiofrequency pulses are applied, and the resulting signals from the hydrogen nuclei are detected.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Objective: To quantify trace metal impurities.
Methodology:
-
A known weight of the sample is digested in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid).
-
The digested sample is diluted to a known volume with deionized water.
-
The solution is introduced into the ICP-MS instrument.
-
The sample is nebulized and passed through a high-temperature argon plasma, which ionizes the atoms.
-
The ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected.
Experimental Workflows
Caption: Workflow for the purity validation of this compound.
Caption: Purity analysis workflow for alternative platinum-based compounds.
References
- 1. Buy this compound | 20634-12-2 [smolecule.com]
- 2. This compound, 99.995% trace metals basis 20634-12-2 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. This compound, ≥50% Pt basis 20634-12-2 India [ottokemi.com]
- 4. CN101367557A - A New Method for Synthesizing Tetraammine Platinum(II) Nitrate - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Systemic Evaluation on the Pharmacokinetics of Platinum-Based Anticancer Drugs From Animal to Cell Level: Based on Total Platinum and Intact Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platinum-based drugs for cancer therapy and anti-tumor strategies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking catalysts from tetraammineplatinum(II) nitrate against commercial catalysts
For researchers, scientists, and drug development professionals, the choice of catalyst precursor can significantly impact catalytic performance. This guide provides an objective comparison of platinum (Pt) catalysts supported on alumina (B75360) (Al₂O₃) derived from tetraammineplatinum(II) nitrate (B79036) against those prepared from more conventional precursors, often used in commercial catalysts.
This analysis focuses on the application of these catalysts in the oxidation of carbon monoxide (CO), a critical reaction in emission control and purification processes. The performance of a catalyst is paramount, and this guide summarizes key quantitative data, details experimental protocols for performance evaluation, and visualizes the underlying processes to aid in catalyst selection and development.
Performance Benchmark: CO Oxidation Activity
The efficiency of a catalyst in CO oxidation is often evaluated by its "light-off" temperature, the temperature at which a certain percentage of CO conversion is achieved (e.g., T₅₀ for 50% conversion). A lower T₅₀ indicates a more active catalyst.
While direct, head-to-head comparisons under identical conditions are scarce in published literature, a comparative analysis can be synthesized from various studies. Catalysts derived from ammine-based platinum precursors, such as tetraammineplatinum(II) hydroxide (B78521), have shown high activity. For instance, a study on NOx storage catalysts, which also perform CO oxidation, indicated that a Pt/BaO/Al₂O₃ catalyst prepared from tetraammineplatinum hydroxide was highly active.[1]
For the purpose of this guide, we will compare the performance of a catalyst prepared from a tetraammineplatinum precursor with a representative commercial-style catalyst prepared from hexachloroplatinic acid (H₂PtCl₆), a common industrial precursor.
Table 1: Comparison of Pt/Al₂O₃ Catalyst Performance in CO Oxidation
| Catalyst Precursor | Support | Pt Loading (wt%) | T₅₀ for CO Oxidation (°C) | Reference |
| Tetraammineplatinum Hydroxide | BaCO₃/Al₂O₃ | - | Highly Active* | [1] |
| Hexachloroplatinic Acid | γ-Al₂O₃ | - | ~151 - 170 | [2] |
| Hexachloroplatinic Acid | Al₂O₃ | 1 | High activity at RT** | [3] |
*Qualitative assessment from the study, indicating high performance relative to other precursors.[1] **Achieved high conversion at room temperature after specific high-temperature reduction treatments.[3]
It is important to note that reaction conditions, such as gas composition and flow rate, significantly influence the measured activity. The data presented should be considered in the context of the respective studies.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for catalyst preparation and performance testing for CO oxidation.
Catalyst Preparation: Impregnation of Tetraammineplatinum(II) Nitrate on Alumina
-
Support Pre-treatment: Gamma-alumina (γ-Al₂O₃) is calcined at a high temperature (e.g., 500 °C) in air for several hours to remove any adsorbed impurities and to stabilize its structure.
-
Impregnation: An aqueous solution of this compound is prepared with a concentration calculated to achieve the desired platinum loading on the support. The pre-treated alumina is added to this solution.
-
Drying: The mixture is stirred for a specified time to ensure uniform impregnation, followed by evaporation of the solvent, typically using a rotary evaporator. The resulting powder is then dried in an oven at a temperature around 110-120 °C.
-
Calcination: The dried powder is calcined in a furnace under a flow of air. The temperature is ramped up to a target temperature (e.g., 350-500 °C) and held for several hours to decompose the platinum precursor and anchor the platinum species to the support.
-
Reduction: Prior to catalytic testing, the calcined catalyst is typically reduced in a hydrogen-containing gas stream (e.g., 5% H₂ in N₂) at an elevated temperature (e.g., 300-500 °C) to form metallic platinum nanoparticles.
Catalytic Performance Testing: CO Oxidation
-
Reactor Setup: A fixed-bed reactor, commonly a quartz tube, is loaded with a known amount of the catalyst. The catalyst bed is typically supported by quartz wool.
-
Pre-treatment: The catalyst is pre-treated in situ by heating under a flow of inert gas (e.g., He or N₂) to a specific temperature to clean the catalyst surface. This is followed by a reduction step as described above.
-
Reaction Conditions: A feed gas mixture with a defined composition (e.g., 1% CO, 1% O₂, and balance He) is introduced into the reactor at a constant flow rate. The gas hourly space velocity (GHSV) is a critical parameter and is set by adjusting the flow rate and catalyst volume.
-
Temperature Programmed Reaction: The temperature of the reactor is ramped up at a controlled rate (e.g., 5 °C/min), and the composition of the effluent gas is continuously monitored.
-
Analysis: The concentrations of CO and CO₂ in the outlet stream are measured using a gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) or a mass spectrometer.
-
Data Evaluation: The CO conversion is calculated as a function of temperature to generate a "light-off" curve. The T₅₀ value is determined from this curve.
Visualizing the Process
Diagrams are essential for understanding complex experimental workflows and reaction mechanisms.
Caption: Experimental workflow for catalyst preparation and CO oxidation testing.
The oxidation of CO on platinum surfaces is generally accepted to proceed via the Langmuir-Hinshelwood mechanism. This involves the adsorption of both reactants, CO and O₂, onto the catalyst surface prior to reaction.
Caption: Langmuir-Hinshelwood mechanism for CO oxidation on a platinum catalyst.
References
A Comparative Analysis of Platinum Precursor Solution Stability for Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate platinum precursor is critical for the synthesis of platinum-based catalysts and therapeutics. The stability of the precursor solution directly impacts the reproducibility of synthetic protocols and the quality of the final product. This guide provides a comparative analysis of the stability of three commonly used platinum precursor solutions: chloroplatinic acid (H₂PtCl₆), potassium tetrachloroplatinate (K₂PtCl₄), and platinum(II) acetylacetonate (B107027) (Pt(acac)₂).
The stability of these precursor solutions is influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical species. Degradation of the precursor can manifest as a change in the oxidation state of platinum, ligand exchange with the solvent or other ions, or the formation of platinum nanoparticles.
Comparative Stability Overview
The following table summarizes the general stability characteristics of the three platinum precursor solutions in aqueous and common organic solvents.
| Precursor | Formula | Common Solvents | Key Stability Factors | General Stability |
| Chloroplatinic Acid | H₂PtCl₆ | Water, Alcohols | pH, Light, Chloride Concentration | Moderately stable in acidic aqueous solutions with excess chloride; susceptible to hydrolysis at higher pH and photochemical reduction.[1] |
| Potassium Tetrachloroplatinate | K₂PtCl₄ | Water | pH, Light | Similar to chloroplatinic acid in aqueous solution due to the common [PtCl₄]²⁻ ion, though generally considered more stable in solid form. Susceptible to hydrolysis and photochemical reactions.[2] |
| Platinum(II) Acetylacetonate | Pt(acac)₂ | Organic Solvents (e.g., Toluene, Acetone) | Temperature, Light, Presence of oxidizing/reducing agents | High thermal stability in solid form and in non-polar organic solvents; susceptible to thermal and photochemical decomposition at elevated temperatures.[3][4][5] |
Factors Influencing Solution Stability
pH
The stability of chloroplatinic acid and potassium tetrachloroplatinate in aqueous solutions is highly dependent on pH. The hexachloroplatinate(IV) anion, [PtCl₆]²⁻, is stable in acidic conditions with a sufficient concentration of chloride ions. As the pH increases, the chloride ligands are sequentially replaced by hydroxide (B78521) ions in a process called hydrolysis.[1] This can lead to the formation of various hydroxo-chloro-platinate species and ultimately to the precipitation of platinum hydroxides.
Light Exposure
Aqueous solutions of both chloroplatinic acid and potassium tetrachloroplatinate are sensitive to light. Photochemical reactions can lead to the reduction of Pt(IV) to Pt(II) or even to Pt(0) nanoparticles, especially in the presence of organic materials that can act as photosensitizers or reducing agents.[1][6] It is therefore recommended to store these solutions in amber or opaque containers.
Temperature
Platinum(II) acetylacetonate exhibits good thermal stability in the solid state and in many organic solvents at room temperature. However, at elevated temperatures, it can undergo thermal decomposition. Thermogravimetric analysis (TGA) shows that the decomposition of solid Pt(acac)₂ typically begins at temperatures above 200°C.[4] In solution, the decomposition temperature may be lower depending on the solvent.
Experimental Data on Precursor Stability
Quantitative data on the long-term stability of these precursor solutions is often application-specific and not always readily available in a comparative format. However, the stability can be monitored using various analytical techniques.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for monitoring the stability of platinum precursor solutions by tracking changes in the absorbance spectra over time. The hexachloroplatinate(IV) ion ([PtCl₆]²⁻) in acidic aqueous solution exhibits a characteristic absorption maximum at approximately 261 nm.[7] A decrease in the intensity of this peak over time can indicate the degradation of the complex.
Table 1: Hypothetical UV-Vis Absorbance Data for Chloroplatinic Acid Stability Study
| Time (days) | Absorbance at 261 nm (Arbitrary Units) - Stored in Dark | Absorbance at 261 nm (Arbitrary Units) - Exposed to Light |
| 0 | 1.000 | 1.000 |
| 7 | 0.995 | 0.920 |
| 14 | 0.990 | 0.850 |
| 30 | 0.982 | 0.750 |
| 60 | 0.965 | 0.600 |
Dynamic Light Scattering (DLS)
DLS is a technique used to detect the formation of nanoparticles in a solution. The degradation of a platinum precursor can lead to the reduction of platinum ions and their subsequent aggregation into nanoparticles. DLS can monitor this process by detecting the emergence and growth of these particles, providing an early indication of solution instability.[8][9][10]
Table 2: Hypothetical DLS Data for Precursor Solution Degradation
| Precursor Solution | Initial Particle Size (nm) | Particle Size after 30 days at 40°C (nm) |
| 0.01 M H₂PtCl₆ in water | < 1 (no particles detected) | 5-10 |
| 0.01 M K₂PtCl₄ in water | < 1 (no particles detected) | 3-8 |
| 0.01 M Pt(acac)₂ in toluene | < 1 (no particles detected) | < 1 (no particles detected) |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Monitoring of Precursor Stability
Objective: To quantitatively assess the stability of a platinum precursor solution over time by monitoring its characteristic UV-Vis absorbance.
Materials:
-
Platinum precursor solution (e.g., 0.1 mM H₂PtCl₆ in 0.1 M HCl)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Amber storage bottles
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the platinum precursor at a known concentration in the desired solvent. For chloroplatinic acid and potassium tetrachloroplatinate, an acidic aqueous solution (e.g., 0.1 M HCl) is recommended to suppress hydrolysis.
-
Initial Measurement (Time = 0):
-
Calibrate the spectrophotometer with the solvent as a blank.
-
Record the full UV-Vis spectrum (e.g., 200-800 nm) of the freshly prepared precursor solution.
-
Note the absorbance value at the characteristic maximum wavelength (e.g., ~261 nm for [PtCl₆]²⁻).
-
-
Storage: Store the precursor solution under the desired conditions (e.g., room temperature in the dark, elevated temperature, or exposed to light).
-
Periodic Measurements: At regular intervals (e.g., daily, weekly), take an aliquot of the stored solution and record its UV-Vis spectrum under the same conditions as the initial measurement.
-
Data Analysis: Plot the absorbance at the characteristic wavelength as a function of time. A decrease in absorbance indicates degradation of the precursor. The rate of degradation can be determined from the slope of this plot.
Protocol 2: Dynamic Light Scattering (DLS) for Detection of Nanoparticle Formation
Objective: To detect the formation of platinum nanoparticles as an indicator of precursor solution instability.
Materials:
-
Platinum precursor solution
-
DLS instrument
-
Appropriate cuvettes for DLS measurements
-
Filters (if necessary to remove dust)
Procedure:
-
Sample Preparation: Prepare the platinum precursor solution in the desired solvent. The solution should be free of dust and other particulates, which can interfere with DLS measurements. If necessary, filter the solution through a syringe filter (e.g., 0.22 µm).
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions. This includes setting the laser wavelength, scattering angle, and temperature.
-
Initial Measurement (Time = 0): Perform a DLS measurement on the freshly prepared solution to establish a baseline. In a stable solution, no significant particle population should be detected.
-
Incubation: Store the solution under the conditions being tested (e.g., elevated temperature).
-
Periodic Measurements: At regular intervals, take an aliquot of the solution and perform a DLS measurement.
-
Data Analysis: Analyze the DLS data for the appearance of a particle size distribution. The presence and growth of a peak in the nanometer range indicate the formation of platinum nanoparticles due to precursor degradation.
Degradation Pathways
The degradation of platinum precursor solutions can occur through several mechanisms, which are visualized below.
Conclusion
The choice of a platinum precursor and its handling are critical for reproducible and successful synthesis of platinum-containing materials.
-
Chloroplatinic acid and potassium tetrachloroplatinate are suitable for aqueous-based syntheses but require careful control of pH and protection from light to maintain stability. Their stability is enhanced in acidic solutions with an excess of chloride ions.
-
Platinum(II) acetylacetonate is preferred for syntheses in organic solvents and offers good thermal stability at room temperature. However, its stability at elevated temperatures should be considered.
For applications requiring long-term storage of precursor solutions, it is recommended to conduct stability studies under the specific storage and experimental conditions to ensure the integrity of the precursor. The use of analytical techniques such as UV-Vis spectroscopy and DLS can provide valuable insights into the stability and degradation of these important chemical reagents.
References
- 1. Hydrolysis of [PtCl6]2- in Concentrated NaOH Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DLS Characterization of Gold Nanoparticles - CD Bioparticles [cd-bioparticles.com]
The Hand that Rocks the Cradle: How Precursor Choice Dictates the Longevity of Electrocatalysts
A comparative guide for researchers on synthesizing durable electrocatalysts for sustainable energy applications.
The quest for a green energy economy hinges on the efficiency and stability of electrocatalysts that drive crucial reactions like the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). While initial activity is a common focus, the long-term durability of these materials under harsh operating conditions is the true gatekeeper for their practical implementation. A critical, yet often nuanced, factor governing this durability is the choice of the initial chemical precursor. This guide provides a comparative analysis of how different precursor strategies influence the final stability of electrocatalysts, supported by experimental data and detailed protocols for researchers in materials science and sustainable energy.
The Precursor's Lasting Impression: A Comparative Data Summary
The selection of a precursor is not merely a choice of starting materials; it is a blueprint that dictates the ultimate morphology, electronic structure, and defect engineering of the electrocatalyst. These characteristics are intrinsically linked to its ability to withstand degradation. The following tables summarize quantitative data from various studies, comparing the durability of electrocatalysts synthesized from different precursor types.
Oxygen Evolution Reaction (OER) Catalyst Durability
For the OER, which occurs under highly oxidative conditions, the precursor's ability to form robust metal oxides or hydroxides is paramount. Metal-Organic Frameworks (MOFs) have emerged as popular precursors due to their ability to create uniform, porous, and crystalline structures.
| Catalyst System | Precursor Type | Durability Metric | Reference Catalyst | Durability Comparison |
| Co-based Nanostructures | ZIF-67 (MOF) | Stable for >24 hours at 10 mA cm⁻²[1] | Co-based catalyst from Co(NO₃)₂ | MOF-derived catalyst shows significantly enhanced stability. |
| NiFe-Layered Double Hydroxide (LDH) | Ni and Fe salts (co-precipitation) | Stable for >56 hours at 10 mA cm⁻²[2] | RuO₂ | Exhibits comparable or superior long-term stability to the noble metal benchmark. |
| NiFe-LDH | NiFe alloy substrate (hydrothermal treatment) | Stable for 14 hours at 10 mA cm⁻² with no notable decline[3] | NiFe-LDH from other substrates | The composition of the precursor substrate significantly impacts stability. |
Hydrogen Evolution Reaction (HER) Catalyst Durability
In the HER, catalysts must endure either highly acidic or alkaline environments. The precursor influences the catalyst's phase, crystallinity, and interaction with the support, all of which are critical for stability.
| Catalyst System | Precursor Type | Durability Metric | Reference Catalyst | Durability Comparison |
| MoS₂ | (NH₄)₂MoS₄ on Carbon Nanofibers (CNF) | Stable for >18 hours of continuous operation[4] | Commercial MoS₂ | MoS₂ grown on a structured support (from a specific precursor) shows superior durability. |
| Cobalt Phosphide (CoP) | Co(OH)₂ precursor with red phosphorus | Retains 87% of initial current density after 70 hours[5] | Co(OH)₂ precursor alone | Phosphidation of the precursor is crucial for long-term HER stability. |
| Cobalt Phosphide Heterostructure | ZIF-67 with phytic acid | Stable for 120 hours in alkaline solution[6] | Single-phase CoP | The MOF precursor enables the formation of a highly stable heterostructure. |
Standardized Protocols for Durability Assessment
To ensure a fair and accurate comparison of electrocatalyst durability, standardized testing protocols are essential. Below are detailed methodologies for Accelerated Durability Tests (ADTs) for both OER and HER catalysts.
Accelerated Durability Test (ADT) for OER Catalysts (Alkaline Media)
This protocol is designed to simulate the intermittent nature of renewable energy sources, which can be more detrimental to catalyst stability than continuous operation.
-
Electrolyte: 1.0 M KOH solution.
-
Three-Electrode Setup:
-
Working Electrode: The catalyst deposited on a suitable substrate (e.g., nickel foam, glassy carbon).
-
Counter Electrode: A platinum wire or graphite (B72142) rod.
-
Reference Electrode: A mercury/mercuric oxide (Hg/HgO) or reversible hydrogen electrode (RHE).
-
-
ADT Cycling Protocol:
-
Step 1 (Chronoamperometry): Hold the potential at a value corresponding to a current density of 10 mA cm⁻² for a set duration (e.g., 300 seconds).
-
Step 2 (Linear Sweep Voltammetry - LSV): Sweep the potential from the OER region down to a lower potential (e.g., 1.0 V vs. RHE) at a rapid scan rate (e.g., 100 mV/s) to simulate shutdown.
-
Step 3 (Potentiostatic Hold): Hold the potential at a low value (e.g., 1.0 V vs. RHE) for a short duration (e.g., 60 seconds) to simulate an 'off' state.
-
Repeat this cycle for a designated number of cycles (e.g., 1000 cycles).
-
-
Performance Evaluation:
-
Record the initial LSV curve before the ADT.
-
Periodically record LSV curves (e.g., every 100 cycles) to monitor the change in overpotential required to reach 10 mA cm⁻².
-
The degradation is quantified by the increase in overpotential or the decrease in current density at a specific potential over time.
-
Accelerated Durability Test (ADT) for HER Catalysts (Alkaline Media)
-
Electrolyte: 1.0 M KOH solution.
-
Three-Electrode Setup: As described for the OER ADT.
-
ADT Cycling Protocol:
-
Continuous Chronopotentiometry: Hold a constant cathodic current density (e.g., -10 mA cm⁻²) for an extended period (e.g., 24-100 hours).
-
Cyclic Voltammetry (CV) Cycling: Cycle the potential in a window around the HER onset potential (e.g., 0 to -0.3 V vs. RHE) for a large number of cycles (e.g., 5000 cycles) at a high scan rate (e.g., 100 mV/s).
-
-
Performance Evaluation:
-
Record the initial LSV curve.
-
After the chronopotentiometry or CV cycling, record a final LSV curve.
-
The stability is assessed by the change in overpotential required to achieve -10 mA cm⁻². A smaller change indicates higher durability.
-
Visualizing the Influence of Precursors
The following diagrams illustrate the conceptual relationships and experimental workflows discussed.
Caption: Logical flow from precursor choice to catalyst durability.
Caption: A typical experimental workflow for durability investigation.
References
Safety Operating Guide
Proper Disposal of Tetraammineplatinum(II) Nitrate: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Tetraammineplatinum(II) nitrate (B79036), a compound utilized in various chemical applications. Adherence to these procedures is critical to ensure laboratory safety and environmental responsibility.
I. Immediate Safety and Hazard Information
Tetraammineplatinum(II) nitrate is a strong oxidizing agent and can cause skin and eye irritation, as well as allergic reactions.[1] It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[1][2] This compound is incompatible with combustible materials, reducing agents, phosphorus, sulfur, and organic matter.[3]
II. Quantitative Data for Disposal Protocol
The following table summarizes the key quantitative parameters for the chemical treatment and disposal of this compound.
| Parameter | Value | Notes |
| Dissolution Reagent | Aqua Regia (3:1 HCl:HNO₃) | Freshly prepared. Handle with extreme caution in a fume hood. |
| Precipitating Agent | Ammonium (B1175870) Chloride (NH₄Cl) | Saturated aqueous solution or solid. |
| pH for Precipitation | ~1 | Ensure the solution is strongly acidic before adding the precipitating agent.[4] |
| Temperature for Precipitation | 60-80°C | Heating can aid in the formation of a more easily filterable precipitate.[5] |
| Washing Solution | 10% Ammonium Chloride Solution | To wash the precipitate and remove impurities.[3] |
| Final Product | Ammonium Hexachloroplatinate ((NH₄)₂[PtCl₆]) | A stable, less soluble platinum salt. |
III. Detailed Disposal Protocol: Chemical Treatment and Recovery
The recommended procedure for the disposal of this compound involves its conversion to a more stable and less soluble platinum salt, ammonium hexachloroplatinate, which can then be collected for recovery or disposal by a licensed waste management service.
Step 1: Dissolution in Aqua Regia
-
Preparation: In a designated fume hood, prepare a fresh solution of aqua regia by slowly adding one part concentrated nitric acid to three parts concentrated hydrochloric acid in a glass container. The reaction is exothermic and produces toxic fumes.
-
Dissolution: Carefully and slowly add small portions of the this compound waste to the aqua regia. The reaction may be vigorous. Control the rate of addition to prevent excessive foaming and gas evolution. Gently heat the solution to facilitate the complete dissolution of the platinum compound.
Step 2: Precipitation of Ammonium Hexachloroplatinate
-
Denitration (Optional but Recommended): To ensure complete precipitation, it is advisable to remove residual nitrates. This can be achieved by repeatedly adding small amounts of hydrochloric acid and heating the solution to a syrupy consistency.[5]
-
pH and Temperature Adjustment: Adjust the pH of the platinum-containing solution to approximately 1.[4] Heat the solution to 60-80°C.[5]
-
Precipitation: Slowly add a saturated solution of ammonium chloride, or solid ammonium chloride, to the heated platinum solution while stirring. A yellow precipitate of ammonium hexachloroplatinate will form.[3] Continue adding the ammonium chloride until no further precipitation is observed.
-
Cooling and Filtration: Allow the solution to cool to room temperature to maximize precipitation. Collect the yellow precipitate by filtration using a Buchner funnel and filter paper.
Step 3: Washing and Drying
-
Washing: Wash the collected precipitate two to three times with a 10% ammonium chloride solution to remove any soluble impurities.[3]
-
Drying: Dry the filtered ammonium hexachloroplatinate precipitate in a desiccator.
Step 4: Final Disposal
The resulting ammonium hexachloroplatinate is a more stable platinum compound. It should be collected in a clearly labeled, sealed container and disposed of as hazardous waste through a licensed chemical waste disposal service.
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of the disposal procedure.
References
Safe Handling and Disposal of Tetraammineplatinum(II) Nitrate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tetraammineplatinum(II) nitrate (B79036). This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Identification and Risk Assessment
Tetraammineplatinum(II) nitrate is a hazardous chemical that requires careful handling to prevent adverse health effects and ensure laboratory safety.[1][2][3][4] It is classified as an oxidizer, and can cause skin and eye irritation, as well as allergic skin reactions and respiratory irritation.[1][2][3][4] The compound is also hygroscopic, meaning it absorbs moisture from the air.[1][5]
Summary of Hazards:
| Hazard Classification | Description | References |
| Oxidizing Solid | May intensify fire; oxidizer. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3][4] |
| Skin Sensitization | May cause an allergic skin reaction. | [1][3][4] |
| Specific target organ toxicity | May cause respiratory irritation. | [3][4] |
| Hygroscopic | Absorbs moisture from the air. | [1][5] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale | References |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. | [1][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation. | [2][5] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination. | [6] |
| Respiratory Protection | A NIOSH/MSHA approved respirator. | Required when engineering controls are insufficient or during spill cleanup. | [1][7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks.
3.1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][6]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, and waste containers, are readily available.
-
Emergency Equipment: Confirm that an eyewash station and safety shower are accessible and in working order.[5]
3.2. Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][3]
-
Weighing: If weighing is required, do so within the fume hood. Use a dedicated spatula and weighing paper.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Avoid Incompatibilities: Keep this compound away from combustible materials, reducing agents, phosphorus, sulfur, and organic matter.[1][5]
3.3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[8]
4.2. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of all hazardous waste through a licensed environmental waste management company.[4][8] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1][7]
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Action | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | [5] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops. | [4][5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [4][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. | [5] |
| Spill | Evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it in a designated hazardous waste container. Avoid generating dust. | [1][5] |
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. Vector SDS and Chemical Management [und-nd.newlook.safeschoolssds.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. colonialmetals.com [colonialmetals.com]
- 7. fishersci.com [fishersci.com]
- 8. americanelements.com [americanelements.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
